3-Methyl-8-nitroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-8-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-8-3-2-4-9(12(13)14)10(8)11-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHMTTROZUHZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)[N+](=O)[O-])N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of 3-Methyl-8-nitroquinoline
An In-depth Technical Guide to the Synthesis of 3-Methyl-8-nitroquinoline
This guide provides a comprehensive overview of the synthetic pathway for this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a robust two-stage process, beginning with the formation of the quinoline core, followed by regioselective nitration. This document is intended for an audience of trained chemists, offering not just procedural steps but also the underlying mechanistic rationale and strategic considerations for successful synthesis, purification, and characterization.
Quinoline derivatives are foundational scaffolds in a vast array of pharmacologically active compounds, including antimalarial, anticancer, and anti-inflammatory agents.[1] The specific substitution pattern of this compound makes it a valuable intermediate. The nitro group at the 8-position can be readily reduced to an amine, providing a key handle for further functionalization, while the methyl group at the 3-position influences the electronic and steric properties of the molecule.
The most logical and field-proven approach to this target molecule involves a two-part strategy:
-
Construction of the Quinoline Core: Synthesis of the intermediate, 3-methylquinoline, via the Doebner-von Miller reaction.
-
Electrophilic Nitration: Introduction of a nitro group onto the benzene ring of the quinoline system, followed by the critical step of isomer separation.
This guide will dissect each stage, providing both the theoretical basis and a practical, step-by-step protocol.
Part 1: Synthesis of the 3-Methylquinoline Intermediate
Strategic Selection: The Doebner-von Miller Reaction
To construct the 3-methylquinoline core, the Doebner-von Miller reaction is the method of choice. It is a powerful acid-catalyzed cyclization reaction between an aniline and an α,β-unsaturated carbonyl compound.[2][3] While the classic Skraup synthesis, using glycerol, is a cornerstone of quinoline synthesis, the Doebner-von Miller modification allows for more direct and controlled introduction of substituents onto the newly formed pyridine ring.[4]
For the synthesis of 3-methylquinoline, the logical precursors are aniline and methacrolein (2-methylpropenal). The reaction proceeds through a series of established steps: 1,4-conjugate addition, cyclization, dehydration, and oxidation to yield the final aromatic quinoline ring.
Reaction Mechanism
The reaction is catalyzed by a strong Brønsted or Lewis acid, typically hydrochloric or sulfuric acid. The accepted mechanism, though debated, involves the initial Michael addition of the aniline to the protonated α,β-unsaturated aldehyde. The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic attack on the aniline ring, followed by dehydration and oxidation to furnish the aromatic system.
Caption: Doebner-von Miller reaction pathway for 3-methylquinoline.
Experimental Protocol: Synthesis of 3-Methylquinoline
This protocol is adapted from established Doebner-von Miller procedures. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be performed in a certified chemical fume hood.
Materials:
-
Aniline (freshly distilled)
-
Methacrolein (stabilized)
-
Concentrated Hydrochloric Acid (HCl)
-
An oxidizing agent (e.g., arsenic acid or nitrobenzene)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Zinc dust (for purification)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, combine aniline (1.0 mol) and concentrated HCl (2.5 mol). Stir the mixture to form the aniline hydrochloride salt.
-
Addition of Oxidant: Add the oxidizing agent (e.g., arsenic acid, ~0.5 mol). The use of an inorganic oxidant like arsenic acid can lead to a cleaner reaction compared to nitrobenzene.[5]
-
Reactant Addition: Heat the mixture to approximately 90-100°C with vigorous stirring. Add methacrolein (1.1 mol) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic; maintain the temperature below 120°C.
-
Reaction Completion: After the addition is complete, continue heating the mixture at reflux for an additional 3-4 hours to drive the reaction to completion.
-
Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully dilute with water and slowly neutralize by adding a concentrated NaOH solution until the pH is >10. This step must be performed in an ice bath to control the exotherm.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 150 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude 3-methylquinoline can be purified by vacuum distillation, often over a small amount of zinc dust to prevent oxidation and remove colored impurities.[6] Collect the fraction boiling at the appropriate temperature.
Characterization of 3-Methylquinoline
| Property | Value | Reference |
| CAS Number | 612-58-8 | [7] |
| Molecular Formula | C₁₀H₉N | [8] |
| Molecular Weight | 143.19 g/mol | [8] |
| Appearance | Liquid | [8] |
| Melting Point | 16-17 °C | [8] |
| Boiling Point | 252-253 °C | [8] |
| Density | 1.069 g/mL at 25 °C | [8] |
Part 2: Nitration of 3-Methylquinoline
Mechanistic Rationale: Electrophilic Substitution on the Quinolinium Ion
The nitration of quinoline does not proceed on the free base but rather on its conjugate acid, the quinolinium ion, which is formed in the strong acidic medium (HNO₃/H₂SO₄). The protonated pyridine ring is strongly electron-withdrawing and deactivates the entire heterocyclic system towards electrophilic attack. Consequently, substitution occurs on the less deactivated benzene ring.[9]
For the quinolinium ion, the positions most susceptible to electrophilic attack are C5 and C8. This is because the positive charge can be delocalized without placing it on the carbon atom being attacked, leading to more stable Wheland intermediates. Therefore, the nitration of 3-methylquinoline is expected to yield a mixture of 3-methyl-5-nitroquinoline and This compound .[10]
Sources
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An In-Depth Technical Guide to 3-Methyl-8-nitroquinoline: Navigating a Landscape of Limited Data
A Note to Researchers, Scientists, and Drug Development Professionals:
This technical guide addresses the molecular structure and bonding of 3-Methyl-8-nitroquinoline. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant scarcity of detailed experimental and computational data for this specific isomer. While basic identifiers and some predicted properties are known, crucial datasets such as single-crystal X-ray diffraction, detailed spectroscopic analyses (NMR, IR), and dedicated computational studies on its bonding and electronic structure are not available.
Therefore, in the spirit of scientific integrity and to provide a valuable resource, this guide will first present the known information for this compound. Subsequently, it will draw upon established data from the closely related and well-characterized isomer, 7-Methyl-8-nitroquinoline , and the parent compound, 8-nitroquinoline , to provide a scientifically grounded, albeit extrapolated, understanding of the probable structural and bonding characteristics of this compound. This approach allows us to build a robust hypothetical model while clearly delineating established facts from scientifically informed extrapolation.
Part 1: this compound - The Known Landscape
This compound is a heterocyclic aromatic compound. Its fundamental properties are summarized below.
Molecular Identity and Basic Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 2801-32-3 | [1][2][3] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][2][4] |
| Molecular Weight | 188.18 g/mol | [1][2][4] |
| Melting Point | 110-111 °C | [1] |
| Predicted Boiling Point | 338.7±27.0 °C | [1] |
| Predicted Density | 1.298±0.06 g/cm³ | [1] |
Part 2: Molecular Structure and Bonding - An Extrapolated Analysis
Due to the absence of direct crystallographic data for this compound, we will infer its structural and bonding characteristics from its well-studied analogue, 7-Methyl-8-nitroquinoline, and the parent molecule, 8-nitroquinoline.
Postulated Molecular Geometry
The quinoline core is a planar bicyclic aromatic system. The introduction of a methyl group at the 3-position and a nitro group at the 8-position is not expected to significantly disrupt this planarity. The nitro group will likely exhibit some degree of twisting out of the plane of the quinoline ring to minimize steric hindrance with the peri-hydrogen at the 7-position.
Below is a diagram illustrating the likely molecular structure of this compound.
Caption: Postulated molecular structure of this compound.
Bonding Characteristics: Insights from Related Molecules
The bonding within the quinoline ring is characterized by delocalized π-electrons across the bicyclic system. The C-C and C-N bond lengths will be intermediate between single and double bonds, typical of aromatic systems.
-
C-N bonds in the pyridine ring: These will exhibit partial double bond character.
-
C-C bonds: The bond lengths within the benzene and pyridine rings will be in the range of 1.36 to 1.42 Å.
-
C-CH₃ bond: This will be a typical single bond with a length of approximately 1.51 Å.
-
C-NO₂ bond: The bond between the quinoline ring and the nitro group will be a single bond.
-
N-O bonds in the nitro group: These bonds will have a bond order of approximately 1.5 due to resonance, with bond lengths around 1.22 Å.
Part 3: Synthesis and Spectroscopic Characterization - A Proposed Approach
Proposed Synthetic Protocol: A Two-Step Approach
A likely synthetic pathway would involve a Skraup synthesis to form the methylquinoline core, followed by a regioselective nitration.
Step 1: Synthesis of 3-Methylquinoline via Skraup Reaction
The Skraup synthesis is a classic method for preparing quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent (such as the nitro compound corresponding to the aniline used), and sulfuric acid. For the synthesis of 3-methylquinoline, 2-aminotoluene would be the starting aniline.
Experimental Protocol (Hypothetical):
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 2-aminotoluene (1 equivalent).
-
To the stirred aniline, cautiously add concentrated sulfuric acid (approximately 3 equivalents).
-
Add glycerol (approximately 3 equivalents) and an oxidizing agent, such as 2-nitrotoluene (approximately 0.5 equivalents).
-
Heat the reaction mixture cautiously. The reaction is often exothermic and requires careful temperature control.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours.
-
Cool the mixture and dilute with water.
-
Neutralize the excess acid with a base, such as sodium hydroxide, to precipitate the crude product.
-
Purify the crude 3-methylquinoline by steam distillation or column chromatography.
Step 2: Nitration of 3-Methylquinoline
The nitration of 3-methylquinoline would likely yield a mixture of isomers. The directing effects of the methyl group and the quinoline nitrogen will influence the position of nitration.
Experimental Protocol (Hypothetical):
-
Dissolve 3-methylquinoline (1 equivalent) in concentrated sulfuric acid in a flask cooled in an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specific duration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-substituted products.
-
Filter the precipitate, wash with water, and dry.
-
Separate the this compound isomer from other potential products (e.g., 3-methyl-5-nitroquinoline) using fractional crystallization or chromatography.
Caption: Proposed two-step synthesis of this compound.
Anticipated Spectroscopic Features
Based on the postulated structure, the following spectroscopic characteristics for this compound can be anticipated:
-
¹H NMR: The spectrum would show signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the quinoline ring. A singlet in the upfield region (around 2.5 ppm) would be characteristic of the methyl group protons.
-
¹³C NMR: The spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The methyl carbon would appear at a high field (around 15-25 ppm), while the aromatic carbons would resonate at a lower field (120-150 ppm).
-
IR Spectroscopy: Characteristic absorption bands would be observed for:
-
Aromatic C-H stretching (around 3000-3100 cm⁻¹)
-
C=C and C=N stretching in the aromatic ring (1450-1600 cm⁻¹)
-
Asymmetric and symmetric stretching of the NO₂ group (around 1530 and 1350 cm⁻¹, respectively).
-
-
Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of 188.18.
Part 4: Relevance in Drug Discovery and Development
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[6] While there is no specific research on the biological activity of this compound, its structural motifs suggest potential pharmacological relevance.
-
Antimicrobial Potential: The nitroaromatic group is a known pharmacophore in several antimicrobial agents. It can undergo bioreduction in microorganisms to generate reactive nitrogen species that are toxic to the cells.
-
Anticancer Potential: Many quinoline derivatives have been investigated for their anticancer properties. The planar quinoline ring can intercalate with DNA, and various substituents can modulate this interaction and confer cytotoxicity towards cancer cells.
A hypothetical workflow for the preliminary biological evaluation of this compound is presented below.
Caption: A workflow for the initial biological screening of this compound.
Conclusion
This compound remains a molecule of significant interest, yet it is underrepresented in the scientific literature. This guide has provided a comprehensive overview of the available information and has constructed a scientifically informed, extrapolated model of its molecular structure, bonding, and potential for synthesis and biological activity. It is our hope that this technical guide will serve as a foundational resource for researchers and stimulate further experimental and computational investigation into this promising compound, thereby unlocking its full potential in the fields of chemistry and drug discovery.
References
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LookChem. This compound. [Link]
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Al-Tel, M. A. (2014). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
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PubChem. 4-Methyl-8-nitroquinoline. [Link]
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An In-Depth Technical Guide to 5-Bromo-2'-deoxycytidine (BrdC)
Note to the Reader: The provided CAS number 58142-47-5 did not yield specific technical data in our search. However, the query context strongly suggests a possible typographical error, as extensive data is available for the structurally related and functionally relevant compound 5-Bromo-2'-deoxycytidine , which is identified by CAS number 1022-79-3 . This guide will therefore provide a comprehensive technical overview of 5-Bromo-2'-deoxycytidine (BrdC) to meet the core requirements of the intended research audience.
CAS No: 1022-79-3
Introduction: Beyond a Simple Nucleoside Analog
5-Bromo-2'-deoxycytidine (BrdC) is a halogenated deoxyribonucleoside that serves as a powerful tool for researchers in molecular biology, drug development, and epigenetics. While structurally similar to the endogenous nucleoside 2'-deoxycytidine, the substitution of a bromine atom at the C5 position of the pyrimidine ring imparts unique physicochemical and biological properties. This guide moves beyond a simple recitation of facts to provide a senior scientist's perspective on how to characterize, handle, and strategically apply BrdC in a research setting. We will explore not just what to do, but why specific analytical choices are made, ensuring a self-validating and robust experimental approach. Its applications range from a probe for DNA structure and modification to a potential therapeutic agent, making a thorough understanding of its characterization essential.[1][2]
Part 1: Foundational Physicochemical Characterization
The first step in any rigorous scientific investigation is to confirm the identity and purity of the starting material. For BrdC, this involves a combination of physical property assessment and spectroscopic analysis.
Core Properties and Identifiers
A summary of the essential physicochemical data for BrdC is presented below. This information is critical for everything from calculating molar concentrations for solutions to ensuring proper storage and handling.
| Property | Value | Source(s) |
| CAS Number | 1022-79-3 | [1][3][4] |
| Molecular Formula | C₉H₁₂BrN₃O₄ | [1][3][4] |
| Molecular Weight | 306.11 g/mol | [2][3] |
| Appearance | Off-white to faint yellow powder/solid | [1][4] |
| Purity | Typically ≥98% or ≥99% (by HPLC) | [1][5][6] |
| Solubility | Soluble in DMSO and Water | [2][4] |
| IUPAC Name | 4-amino-5-bromo-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one | [2][7] |
| InChI Key | KISUPFXQEHWGAR-RRKCRQDMSA-N | [2][4] |
| SMILES | C1N)Br)CO">C@@HO | [3] |
Storage and Stability
Proper storage is paramount to prevent degradation and ensure experimental reproducibility.
-
Solid Form: Store at 2-8°C, sealed from moisture and protected from light.[1][2][3]
-
Stock Solutions: For long-term stability, aliquot and store stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month). It is crucial to protect these solutions from light.[2][8]
Part 2: Analytical Methodologies for Structural and Purity Verification
Simply trusting the label on a vial is insufficient for high-stakes research. Independent verification of a compound's identity and purity is a hallmark of robust science. This section details the "how" and "why" of the core analytical techniques used to characterize BrdC.
Workflow for Comprehensive BrdC Characterization
The following workflow ensures that the material used in an experiment is structurally correct and free from significant impurities that could confound results.
Caption: Workflow for the analytical characterization of 5-Bromo-2'-deoxycytidine.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
Expertise & Causality: HPLC coupled with UV detection is the gold standard for assessing the purity of nucleoside analogs like BrdC. Its utility lies in its ability to separate the target compound from precursors, degradation products, and other synthesis-related impurities. We use a reversed-phase method (e.g., with a C18/ODS column) because BrdC is a moderately polar molecule, allowing for excellent retention and separation in aqueous-organic mobile phases. UV detection is ideal as the pyrimidine ring of BrdC possesses a strong chromophore, enabling sensitive detection.
Protocol: Purity Analysis by Reversed-Phase HPLC
This protocol is adapted from established methods for analyzing related nucleosides.[9]
-
System Preparation:
-
Column: C18 (ODS) reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Prepare an isocratic or gradient mobile phase. A common starting point is a mixture of methanol or acetonitrile and a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 5.5).
-
Flow Rate: Set to a standard rate, typically 1.0 mL/min.
-
Detection: Set UV detector to the λmax of BrdC (approximately 279 nm).[10]
-
System Equilibration: Flush the column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve BrdC in the mobile phase or a compatible solvent (like water) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Analysis:
-
Inject a defined volume (e.g., 10-20 µL) of the sample onto the column.
-
Run the analysis for a sufficient time to allow all potential impurities to elute.
-
Integrate the peak areas of all detected signals.
-
-
Trustworthiness (Data Validation):
Mass Spectrometry (MS): The Unambiguous Identity Check
Expertise & Causality: Mass spectrometry provides an exact measurement of the compound's molecular weight, serving as a definitive confirmation of its identity. For BrdC, MS is particularly powerful due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum—two peaks of almost equal intensity separated by 2 Da (the "M" and "M+2" peaks)—which is a unique signature for a monobrominated compound.
Protocol: LC-MS for Identity Confirmation
-
Sample Infusion: The sample prepared for HPLC can be directly injected into an LC-MS system.
-
Ionization: Use Electrospray Ionization (ESI) in positive mode, as the basic nitrogen atoms on the cytosine ring are readily protonated to form [M+H]⁺ ions.
-
Mass Analysis: Acquire a full scan mass spectrum.
-
Data Interpretation:
-
Look for a pair of peaks corresponding to [C₉H₁₂⁷⁹BrN₃O₄+H]⁺ (expected m/z ≈ 306.0) and [C₉H₁₂⁸¹BrN₃O₄+H]⁺ (expected m/z ≈ 308.0).
-
Confirm that the intensity ratio of these two peaks is approximately 1:1. The presence of this isotopic signature provides extremely high confidence in the compound's identity.
-
Part 3: Biological Activity and Strategic Research Applications
Understanding the mechanism of action is key to designing insightful experiments. BrdC's utility stems primarily from its ability to be incorporated into DNA and its subsequent photochemical reactivity.
Mechanism of Action: DNA Photosensitizer
Expertise & Causality: When BrdC is incorporated into DNA in place of deoxycytidine, it can be selectively excited by UV radiation (e.g., 300 nm photons).[8][11] This photoexcitation event transforms BrdC into a potent photosensitizer, initiating damaging reactions within the DNA strand. This is not a random process; it leads to specific, measurable lesions. The two primary damage pathways are:
-
Single-Strand Breaks (SSBs): Believed to occur via photoinduced electron transfer from an adjacent guanine base to the excited BrdC.[11]
-
Intrastrand Cross-links (ICLs): Result from a cycloaddition reaction between the excited BrdC and an adjacent pyrimidine (like cytosine) or purine (like guanine), forming dimers such as d(C^C) or d(G^C).[11]
These lesions are highly cytotoxic, as they block DNA replication and transcription, making BrdC a candidate for photodynamic therapy and a tool for studying DNA repair.[11]
Caption: Photo-induced DNA damage pathway initiated by 5-Bromo-2'-deoxycytidine.
Key Research Applications
-
Antiviral and Anticancer Research: BrdC demonstrates inhibitory activity against Herpes Simplex Virus (HSV-1 and HSV-2).[4] More significantly, its ability to be incorporated into the DNA of rapidly dividing cancer cells makes it an effective radiosensitizer.[1][4] It enhances the cell-killing effect of radiation therapy, a property that has been explored in glioma models.[4]
-
Epigenetics Research: As a nucleoside analog, BrdC is a valuable tool for studying the effects of DNA modification on gene expression and other cellular processes.[1]
-
Cell Proliferation Studies: In vivo, BrdC can be deaminated and converted to the more widely known 5-bromo-2'-deoxyuridine (BrdU).[4] BrdU is a thymidine analog extensively used to label and track proliferating cells in tissues, making BrdC an indirect precursor for these fundamental studies.[4][12][13]
Part 4: Safety and Handling
While the Safety Data Sheet (SDS) for BrdC indicates it is not considered hazardous by the 2012 OSHA standard, it is crucial to treat all laboratory chemicals with a high degree of caution.[14] The structurally similar compound BrdU is suspected of causing genetic defects and cancer.[15] Therefore, prudent handling of BrdC is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[14]
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2'-deoxycytidine (CAS 1022-79-3) is a multifaceted research tool whose value is unlocked through a rigorous understanding of its chemical properties and biological mechanisms. For the researcher, this means applying a self-validating analytical workflow (HPLC, MS) to ensure the integrity of the starting material. From this foundation of certainty, BrdC can be confidently deployed as a sophisticated probe in studies of DNA damage, as a radiosensitizer in cancer biology, and as a precursor for cell proliferation assays. This guide provides the framework for leveraging its unique properties with the scientific integrity required for impactful research.
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Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from Carl ROTH. [Link]
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Zdrowowicz, M., Wityk, P., Michalska, B., et al. (2016). 5-Bromo-2′-deoxycytidine—a potential DNA photosensitizer. Organic & Biomolecular Chemistry, 14(39), 9312-9321. [Link]
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Ensminger, W. D., & Gyves, J. W. (1983). Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 276(2), 369-374. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from Carl ROTH. [Link]
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ResearchGate. (2016). 5-Bromo-2′-deoxycytidine — a Potential DNA Photosensitizer. Retrieved from ResearchGate. [Link]
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PubChem. (n.d.). 5-Bromo-2'-deoxyuridine. Retrieved from PubChem. [Link]
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Wikipedia. (n.d.). Bromodeoxyuridine. Retrieved from Wikipedia. [Link]
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A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility of 3-Methyl-8-nitroquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that dictates the developability and ultimate success of a therapeutic candidate. For novel compounds like 3-Methyl-8-nitroquinoline, a heterocyclic molecule of interest, understanding its behavior in various organic solvents is paramount for synthesis, purification, formulation, and preclinical evaluation. This guide eschews a simple data sheet in favor of a comprehensive methodological framework. As direct, consolidated solubility data for this compound is not extensively published, this document provides the theoretical grounding, strategic protocols, and analytical workflows required for researchers to generate high-quality, reliable solubility data in their own laboratories. We will detail the gold-standard equilibrium shake-flask method, strategies for solvent selection, HPLC-based quantification, and the interpretation of results within a drug development context.
Introduction: The Central Role of Solubility
In drug discovery and development, poor solubility is a primary contributor to compound attrition.[1] It can compromise the reliability of in vitro bioassays, hinder purification, and lead to poor oral bioavailability.[2][3] this compound, with a predicted LogP of approximately 2.97 and a melting point of 110-111°C, presents a profile typical of many small molecule drug candidates that may exhibit solubility challenges.[4] This guide serves as a practical, in-depth resource for accurately characterizing its solubility profile in a range of pharmaceutically relevant organic solvents.
The objective is not merely to obtain a number, but to understand the interplay between the solute's properties and the solvent's characteristics, enabling informed decisions in downstream applications. This requires a robust and reproducible experimental approach, which will be the central focus of this document.
Theoretical & Strategic Foundations
Physicochemical Principles of Solubility
Solubility is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (this compound) and the solvent.[5] Key factors include:
-
Polarity: Solvents and solutes are broadly classified as polar or non-polar. Polar solvents (e.g., ethanol, DMSO) have significant dipole moments and can engage in hydrogen bonding, effectively solvating polar molecules. Non-polar solvents (e.g., hexane, toluene) primarily interact through weaker van der Waals forces. This compound, containing both a polar nitro group and a largely non-polar quinoline ring system, will exhibit varied solubility across this spectrum.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. The nitrogen on the quinoline ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Protic solvents like alcohols can donate hydrogen bonds, potentially leading to strong interactions and higher solubility.
-
Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can negatively impact solubility.[5]
Strategic Solvent Selection for Preclinical Development
The choice of solvents should be deliberate and aligned with potential applications. A well-considered screening panel provides a comprehensive understanding of the compound's behavior.[6]
| Solvent Class | Example Solvents | Rationale & Application in Drug Development |
| Polar Protic | Ethanol, Methanol, Isopropanol (IPA) | Common solvents for synthesis, purification, and formulation. Ethanol is frequently used in early-stage toxicology formulations.[7] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone, N,N-Dimethylformamide (DMF) | High solubilizing power. DMSO is the universal solvent for storing and testing compounds in biological assays.[2] ACN is a primary mobile phase component in HPLC. |
| Non-Polar | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene, Heptane/Hexane | Used extensively in organic synthesis for reactions and extractions. Solubility in these helps define purification strategies. |
| Co-solvents/Formulation Vehicles | Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG) | Frequently used as vehicles in non-clinical pharmacokinetic (PK) and toxicology (TOX) studies to enhance the solubility of poorly water-soluble compounds.[8] |
Experimental Workflow: Determining Thermodynamic Solubility
The "gold standard" for solubility measurement is the determination of thermodynamic (or equilibrium) solubility .[3][9] This measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase, providing a true measure of its solubility under specific conditions.[10] The shake-flask method is the most reliable technique for this purpose.[10]
Below is a diagram outlining the complete experimental workflow.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol: Shake-Flask Method
Causality: This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved states of the compound, which is essential for accurate and reproducible data.[11] The 24-48 hour incubation period allows sufficient time for this equilibrium to be established.
Materials:
-
This compound (solid powder)
-
Selected organic solvents (HPLC grade or higher)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Calibrated pipettes
-
Orbital shaker or thermomixer with temperature control
-
0.22 µm PTFE syringe filters (ensure solvent compatibility)
-
Syringes
-
HPLC system with UV detector
Procedure:
-
Preparation of Vials: Add an excess of solid this compound (e.g., ~5 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.[10]
-
Solvent Addition: Accurately add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vials. Place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours.[11] Expertise Note: A 24-hour time point is common, but for some crystalline compounds, 48 hours may be necessary to ensure equilibrium. Running a time-point experiment (e.g., sampling at 24, 48, and 72 hours) during initial characterization is a best practice.
-
Phase Separation: After equilibration, allow the vials to stand for ~30 minutes for the excess solid to settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Trustworthiness Check: This filtration step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. Discard the first few drops of filtrate to avoid any potential adsorption losses onto the filter membrane.
-
Sample Dilution: Based on an estimated solubility, dilute the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample by HPLC-UV as described in the following section.
Analytical Quantification by HPLC-UV
Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its specificity, sensitivity, and broad applicability to small molecules with a UV chromophore, such as this compound.[3]
Protocol for HPLC Method Development:
-
Column Selection: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for a molecule with the polarity of this compound.
-
Mobile Phase: A gradient elution using Acetonitrile (ACN) and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended. A typical gradient might run from 10% to 90% ACN over 10-15 minutes.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λ-max) for this compound by running a UV scan on a reference solution. This ensures maximum sensitivity for detection.
-
Calibration Curve: a. Prepare a high-concentration stock solution of this compound in a strong solvent like DMSO or ACN. b. Perform a serial dilution to create a series of at least five calibration standards spanning the expected concentration range of the solubility samples. c. Inject each standard onto the HPLC system and record the peak area. d. Plot peak area versus concentration and perform a linear regression. A correlation coefficient (R²) of >0.995 is required for a reliable calibration curve.
Caption: HPLC Quantification and Calibration Workflow.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvent systems.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Solubility Classification |
| Example: Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Example: DMSO | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Example: Toluene | Non-Polar | 25 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Example: Heptane | Non-Polar | 25 | [Experimental Value] | [Calculated Value] | [e.g., Practically Insoluble] |
Note: Molecular Weight of this compound ≈ 188.18 g/mol .
Interpretation: The results from this table will directly inform key decisions. High solubility in solvents like ethanol or PEG400 suggests feasibility for simple oral or parenteral formulations.[12] Low solubility in heptane can be exploited for crystallization and purification. Solubility in DMSO is critical for ensuring the compound does not precipitate in primary in vitro screening assays, which could lead to false-negative results.[11]
Advanced Considerations & Troubleshooting
-
Solid-State Form: The solubility value is intrinsically linked to the solid-state form (polymorph, salt, or amorphous solid) of the material being tested.[13][14] The most thermodynamically stable crystal form will have the lowest solubility. It is critical to characterize the solid form before and after the experiment (e.g., by XRPD) to ensure no phase transformation has occurred.
-
Supersaturation: A supersaturated solution is a metastable state where the concentration of the solute is higher than its equilibrium solubility.[15] This can occur if the compound dissolves too quickly or if a kinetic solubility method is used. The 24-48 hour equilibration in the presence of excess solid in the thermodynamic method is designed to prevent this and allow the system to relax to its true equilibrium state.[10]
-
Compound Stability: It is crucial to confirm that this compound does not degrade in the chosen solvents during the incubation period. This can be checked by examining the HPLC chromatogram for the appearance of new peaks.
Conclusion
Determining the organic solvent solubility of this compound is a foundational step in its journey as a potential drug candidate. By moving beyond a search for pre-existing data and adopting a rigorous, scientifically-grounded experimental framework, researchers can generate the high-quality, reliable data necessary to drive their projects forward. The shake-flask method, coupled with strategic solvent selection and precise HPLC quantification, provides a self-validating system that ensures data integrity. This approach not only yields the critical solubility values but also fosters a deeper understanding of the molecule's behavior, enabling rational and successful drug development.
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European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
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Apley, M., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-12. Retrieved from [Link]
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U.S. Food and Drug Administration. (1999). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
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Grothe, E., et al. (2016). Relevance of Solid-state Properties for Pharmaceutical Products. In Polymorphism in the Pharmaceutical Industry (pp. 3-36). Wiley-VCH. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]
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Hughey, J. R., et al. (2011). Solid-State Techniques for Improving Solubility. In Formulation Tools for Poorly Water-Soluble Drugs (pp. 45-66). Springer. Retrieved from [Link]
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ResearchGate. (2013). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]
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Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]
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Creative Bioarray. (n.d.). Pre-Clinical Formulation Development. Retrieved from [Link]
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Singh, R., & Sharma, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 731-744. Retrieved from [Link]
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Cheméo. (n.d.). 7-Methyl 8-nitroquinoline. Retrieved from [Link]
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3-Methyl-8-nitroquinoline melting point and boiling point
An In-depth Technical Guide to the Physicochemical Characterization of 3-Methyl-8-nitroquinoline: Melting and Boiling Points
Abstract
This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document outlines the theoretical basis for these fundamental physical properties, presents established experimental protocols for their determination, and discusses the critical role of these parameters in assessing compound purity and identity. Safety protocols for handling this compound are also detailed. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, purification, and analysis of quinoline derivatives.
Introduction: The Significance of Quinolines in Research
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural core of many natural alkaloids and biologically active synthetic molecules.[1] These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including their potential as DNA-intercalating carriers and antitumor agents.[1] this compound (CAS No. 2801-32-3) is a specific derivative within this class.[2]
The physical properties of a compound, such as its melting and boiling points, are fundamental parameters that provide critical information for identification and purity assessment.[3] For a pure, crystalline organic compound, the melting point is a sharp, characteristic temperature range at which the solid phase transitions to a liquid.[4] The presence of even small amounts of miscible impurities typically leads to a depression and broadening of this melting point range.[4] Similarly, the boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a key indicator of a substance's identity and purity.[5][6]
This guide provides detailed methodologies for the accurate determination of the melting and boiling points of this compound, grounded in established laboratory techniques.
Physicochemical Properties of this compound
The primary physical constants for this compound are summarized below. It is important to note that while the melting point is experimentally determined, the boiling point is often a predicted value due to the potential for thermal decomposition at high temperatures.
| Property | Value | Source |
| CAS Number | 2801-32-3 | [2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [2] |
| Molecular Weight | 188.18 g/mol | [2] |
| Melting Point | 110-111 °C | [7] |
| Boiling Point | 338.7 ± 27.0 °C (Predicted) | [7] |
| Density | 1.298 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 1.38 ± 0.28 (Predicted) | [7] |
Experimental Determination of Melting Point
The melting point of a solid is a definitive criterion for its purity. A pure substance typically melts over a narrow range of 0.5-1.0°C.[4] The most common laboratory method involves heating a small, packed sample in a capillary tube and observing the temperature range from the first sign of melting to the complete liquefaction of the material.
Causality Behind Experimental Choices
-
Sample Preparation : The sample must be thoroughly dried to avoid solvent acting as an impurity, which would depress the melting point.[8] Pulverizing the crystalline sample ensures uniform packing and efficient heat transfer.
-
Packing the Capillary Tube : A densely packed sample of 2-3 mm height is optimal.[8] Insufficient packing can lead to the solid shrinking away from the tube walls upon heating, making accurate observation difficult, while an excessive amount of sample can cause an artificially broad melting range due to uneven heat distribution.[8]
-
Heating Rate : An initial rapid heating can be used to find an approximate melting point. However, for the final, accurate measurement, the heating rate must be very slow (approx. 1-2°C per minute) near the expected melting point.[8] A fast heating rate does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, resulting in an observed melting range that is higher than the true value.
Step-by-Step Protocol for Melting Point Determination
-
Sample Preparation : Place a small amount of dry this compound on a clean, dry watch glass. If the crystals are large, gently pulverize them into a fine powder.
-
Loading the Capillary Tube : Jab the open end of a capillary melting point tube into the powder.[8]
-
Packing the Sample : Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[8] Alternatively, drop the tube, sealed-end down, through a long, narrow glass tube to pack the sample firmly.[8] The final packed sample height should be 2-3 mm.[8]
-
Apparatus Setup : Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
-
Heating :
-
If the approximate melting point is unknown, heat rapidly to get a preliminary reading.
-
Allow the apparatus to cool.
-
For an accurate reading, begin heating again, but slow the rate to 1-2°C per minute once the temperature is about 20°C below the expected melting point.[8]
-
-
Observation and Recording :
-
Record the temperature (T₁) at which the first droplet of liquid appears.[8]
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T₁ – T₂.
-
-
Verification : Repeat the determination at least twice with fresh samples to ensure the results are consistent.
Workflow Visualization
Caption: Workflow for Melting Point Determination.
Experimental Determination of Boiling Point
The boiling point determination for a high-boiling compound like this compound requires careful technique to avoid decomposition. The micro-reflux method using a Thiele tube is a common and efficient procedure that requires only a small amount of sample.[9]
Causality Behind Experimental Choices
-
Inverted Capillary Tube : The small, inverted capillary tube acts as its own manometer. As the liquid is heated, the air trapped inside expands and escapes, seen as a stream of bubbles.[10]
-
Cooling and Observation : Upon cooling, the vapor pressure inside the capillary drops. The boiling point is the temperature at which the external atmospheric pressure overcomes the internal vapor pressure, causing the liquid to be drawn up into the capillary tube.[10] This method accurately identifies the temperature where vapor pressure equals atmospheric pressure.
-
Thiele Tube : The specific shape of the Thiele tube is designed to facilitate the circulation of the heating oil (e.g., mineral oil or silicone oil) via convection when the side arm is heated.[10] This ensures a uniform temperature distribution throughout the sample and the thermometer bulb.
Step-by-Step Protocol for Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation : Attach a small test tube (e.g., a Durham tube) to a thermometer using a rubber band. The bottom of the tube should be level with the thermometer bulb.[9]
-
Add Sample : Using a pipette, add approximately 0.5 mL of this compound to the small test tube.
-
Insert Capillary Tube : Place a capillary melting point tube (sealed at one end) into the sample, with the open end down and the sealed end up.[9]
-
Apparatus Setup : Clamp a Thiele tube to a ring stand. Insert the thermometer assembly, ensuring the rubber band is well above the level of the heating oil.[10] The sample should be positioned in the main body of the Thiele tube.
-
Heating : Gently and continuously heat the side arm of the Thiele tube with a microburner.[9]
-
Observation :
-
As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.[9]
-
-
Cooling and Recording :
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow and eventually stop.
-
Carefully watch the capillary tube. The moment the liquid is drawn up into the capillary, record the temperature. This is the boiling point.[10]
-
-
Verification : Allow the apparatus to cool significantly before repeating the procedure to confirm the result.
Workflow Visualization
Caption: Workflow for Boiling Point Determination.
Safety Precautions
Working with this compound requires adherence to standard laboratory safety protocols. While specific hazard data for the 3-methyl derivative is limited, information for the parent compound, 8-nitroquinoline, provides a strong basis for safe handling.
-
Personal Protective Equipment (PPE) : Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and gloves to prevent skin exposure.[11][12]
-
Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12]
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[11][12]
-
First Aid :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11][12]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing contaminated clothing.[11]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration and get medical attention.[11]
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
Conclusion
The melting and boiling points are indispensable physical constants for the characterization of this compound. An experimentally determined melting point of 110-111°C serves as a reliable indicator of the compound's purity and identity. While the boiling point is predicted to be high, suggesting that vacuum distillation or micro-scale methods are preferable for its determination to prevent thermal degradation. The protocols and principles detailed in this guide provide a robust framework for researchers to obtain accurate and reproducible data, ensuring the quality and integrity of their scientific investigations.
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Spectroscopic Characterization of 3-Methyl-8-nitroquinoline: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3-Methyl-8-nitroquinoline (CAS No: 2801-32-3). Due to the limited availability of published experimental spectra for this specific isomer, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral data. By analyzing the spectroscopic properties of structurally related compounds, including methylquinolines and nitroquinolines, we present a detailed theoretical framework for the identification and characterization of this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering both predicted data and standardized protocols for experimental validation.
Introduction: The Quinoline Scaffold and the Challenge of Isomeric Differentiation
The quinoline moiety is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] The specific biological and chemical properties of a quinoline derivative are highly dependent on the nature and position of its substituents. This compound, a derivative with both an electron-donating methyl group and a powerful electron-withdrawing nitro group, presents an interesting case for structural elucidation.
The precise arrangement of these substituents on the quinoline core dictates the molecule's electronic distribution, and consequently, its interaction with electromagnetic radiation and its fragmentation behavior under energetic conditions. Spectroscopic techniques are therefore indispensable for the unambiguous identification of a specific isomer like this compound from a pool of structurally similar compounds.
This guide addresses the current scarcity of publicly available experimental spectroscopic data for this compound by providing a robust, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. These predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative data from related, well-characterized molecules. Furthermore, we provide detailed, field-proven methodologies for acquiring high-quality spectra, ensuring that researchers can confidently validate these predictions experimentally.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments, providing a detailed map of the molecular structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing nitro group at the 8-position will significantly deshield the protons on the carbocyclic ring (H-5, H-6, and H-7), shifting them to a lower field (higher ppm). Conversely, the electron-donating methyl group at the 3-position will have a more localized effect on the heterocyclic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | Singlet | - |
| H-4 | 7.9 - 8.1 | Singlet | - |
| H-5 | 8.0 - 8.2 | Doublet | 7.5 - 8.5 |
| H-6 | 7.5 - 7.7 | Triplet | 7.5 - 8.5 |
| H-7 | 7.8 - 8.0 | Doublet | 7.5 - 8.5 |
| 3-CH₃ | 2.5 - 2.7 | Singlet | - |
Predictions are based on additive substituent effects on the quinoline skeleton and comparison with data for related isomers.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, with ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons attached to the nitrogen and the nitro group will be significantly influenced.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 135 - 137 |
| C-4 | 128 - 130 |
| C-4a | 127 - 129 |
| C-5 | 123 - 125 |
| C-6 | 129 - 131 |
| C-7 | 133 - 135 |
| C-8 | 148 - 150 |
| C-8a | 145 - 147 |
| 3-CH₃ | 18 - 20 |
Predictions are based on established substituent effects in aromatic systems.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2][3] Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).[3]
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).
-
Spectral width: 0-160 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2 seconds.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the nitro group, the aromatic quinoline core, and the methyl group.
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Methyl C-H | Stretch | 2850 - 2960 | Medium-Weak |
| C=N, C=C | Aromatic Ring Stretch | 1600 - 1450 | Medium-Strong |
| NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |
| NO₂ | Symmetric Stretch | 1340 - 1370 | Strong |
| Aromatic C-H | Out-of-plane Bend | 750 - 900 | Strong |
The two strong absorption bands for the nitro group are highly characteristic and are a key diagnostic feature for this class of compounds.[4]
Experimental Protocol for IR Data Acquisition
For a solid sample like this compound, the KBr pellet method is recommended for obtaining a high-quality spectrum.[5]
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Transfer the powder to a pellet press and apply high pressure to form a thin, transparent pellet.[5]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Predicted Electron Ionization Mass Spectrometry (EI-MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Under electron ionization (EI), this compound is expected to produce a molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pathway
The molecular weight of this compound (C₁₀H₈N₂O₂) is 188.18 g/mol . The EI-MS spectrum is expected to show a prominent molecular ion peak at m/z 188. The fragmentation is likely to be initiated by the loss of the nitro group and subsequent rearrangements.
Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Proposed Neutral Loss | Notes |
| 188 | [C₁₀H₈N₂O₂]⁺˙ | - | Molecular Ion (M⁺˙) |
| 171 | [C₁₀H₇N₂O]⁺ | •OH | Loss of a hydroxyl radical |
| 158 | [C₁₀H₈N]⁺˙ | NO₂ | Loss of the nitro group |
| 142 | [C₁₀H₈N]⁺ | NO | Loss of nitric oxide from the molecular ion |
| 130 | [C₉H₆N]⁺ | HCN | Loss of hydrogen cyanide from the m/z 158 fragment |
| 115 | [C₉H₇]⁺ | N | Loss of nitrogen from the m/z 130 fragment |
This predicted fragmentation is based on established patterns for nitroaromatic compounds.[6][7]
Visualizing the Fragmentation
Caption: Predicted EI-MS fragmentation pathway for this compound.
Experimental Protocol for EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization:
-
Mass Analysis:
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Scan Range: Typically m/z 40-500 to cover the molecular ion and expected fragments.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Synthesis of this compound
While various methods exist for the synthesis of quinoline derivatives, a common approach for introducing a nitro group is through electrophilic nitration of the corresponding methylquinoline. The synthesis of 7-Methyl-8-nitroquinoline has been reported via a two-step process involving a Skraup synthesis to form 7-methylquinoline, followed by nitration.[10] A similar strategy could likely be adapted for the synthesis of this compound.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound, a compound for which experimental data is not widely available. The provided theoretical data, coupled with standardized experimental protocols, offers a robust framework for the synthesis, identification, and characterization of this molecule. The distinct predicted spectral features, particularly the strong IR bands of the nitro group and the specific pattern of aromatic protons in the ¹H NMR spectrum, should allow for its unambiguous identification. It is the author's hope that this guide will serve as a valuable resource for researchers working with quinoline derivatives and will facilitate further investigation into the properties and applications of this compound.
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An In-depth Technical Guide to 3-Methyl-8-nitroquinoline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry. While direct extensive research on this specific isomer is limited, this document synthesizes available data on its physicochemical properties and provides a detailed, field-proven methodology for its synthesis based on established protocols for analogous structures. The historical context of quinoline synthesis, particularly the Skraup reaction, is discussed to provide a foundational understanding of its chemical origins. Furthermore, this guide explores the potential biological significance of this compound by examining the well-documented antimicrobial and anticancer activities of structurally related nitroquinoline derivatives. Experimental protocols for synthesis and characterization, alongside predictive discussions on its mechanism of action, are presented to facilitate further research and drug discovery efforts centered on this promising molecular scaffold.
Introduction and Historical Context
Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The quinoline scaffold, first isolated from coal tar in 1834, is a privileged structure known to exhibit diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The strategic functionalization of the quinoline ring allows for the fine-tuning of its biological effects, making it a versatile platform for drug design.
The introduction of a nitro group onto the quinoline core, a strategy employed since the late 19th century, has been shown to significantly enhance the biological activity of these compounds. The historical synthesis of quinolines is most notably marked by the Skraup synthesis , developed by Zdenko Hans Skraup in 1880.[1] This robust reaction, involving the condensation of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, has been a foundational method for accessing a wide variety of substituted quinolines and remains relevant in modern organic synthesis.[1]
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to its application in research and development, influencing factors such as solubility, bioavailability, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [2] |
| Molecular Weight | 188.18 g/mol | [2] |
| CAS Number | 2801-32-3 | [2] |
| Melting Point | 110-111 °C | [3] |
| Boiling Point (Predicted) | 338.7 ± 27.0 °C | [3] |
| Density (Predicted) | 1.298 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 1.38 ± 0.28 | [3] |
| LogP (Predicted) | 2.97460 | [3] |
| Appearance | Solid | [4] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be logically approached through a two-step process analogous to the efficient synthesis of its isomer, 7-methyl-8-nitroquinoline.[5] This methodology first involves the construction of the 3-methylquinoline core via a Skraup reaction, followed by regioselective nitration.
Step 1: Synthesis of 3-Methylquinoline via Skraup Reaction
The Skraup synthesis provides a direct route to the quinoline core. The choice of a substituted aniline as the starting material dictates the substitution pattern of the resulting quinoline. For the synthesis of 3-methylquinoline, 2-aminotoluene (o-toluidine) would be the appropriate starting aniline.
Causality of Experimental Choices: The Skraup reaction is a classic and reliable method for quinoline synthesis. The use of glycerol as the source of the three-carbon chain that forms the pyridine ring is traditional. Sulfuric acid acts as both a catalyst and a dehydrating agent. An oxidizing agent, such as the nitro compound corresponding to the starting aniline or arsenic pentoxide, is necessary to oxidize the initially formed dihydroquinoline intermediate to the aromatic quinoline.
Diagram of the Skraup Synthesis for 3-Methylquinoline:
Caption: General workflow for the Skraup synthesis of 3-Methylquinoline.
Experimental Protocol (Adapted from the synthesis of 7-methylquinoline[5]):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine o-toluidine (1 equivalent), glycerol (approximately 2-3 equivalents), and a suitable oxidizing agent (e.g., arsenic pentoxide or o-nitrotoluene).
-
Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (approximately 3-4 equivalents) dropwise via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the temperature below a designated point to prevent an uncontrolled exothermic reaction.
-
Heating: After the addition is complete, gradually heat the reaction mixture to approximately 130-140°C and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a large volume of cold water.
-
Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium hydroxide, until the solution is alkaline. This will precipitate the crude product. The aqueous layer can be further extracted with an organic solvent (e.g., dichloromethane or diethyl ether) to maximize the recovery of the product.
-
Purification: Combine the organic extracts and the crude precipitate. Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude 3-methylquinoline can be purified by vacuum distillation.
Step 2: Nitration of 3-Methylquinoline
The second step involves the electrophilic nitration of the synthesized 3-methylquinoline to introduce the nitro group at the 8-position.
Causality of Experimental Choices: Nitration is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is performed at low temperatures to control the exothermicity and to favor the desired regioselectivity. The methyl group is an activating group, and in the acidic medium, the quinoline nitrogen is protonated, directing the electrophilic substitution to the benzene ring.
Diagram of the Nitration of 3-Methylquinoline:
Caption: Workflow for the nitration of 3-Methylquinoline.
Experimental Protocol (Adapted from the synthesis of 7-methyl-8-nitroquinoline[5]):
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid at a low temperature (e.g., 0°C).
-
Reaction Setup: Dissolve the purified 3-methylquinoline in concentrated sulfuric acid in a reaction flask and cool the mixture to a low temperature (e.g., -5 to 0°C) using an ice-salt bath.
-
Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-methylquinoline with efficient stirring, ensuring the temperature remains low.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for a short period at low temperature. The reaction progress can be monitored by TLC.
-
Work-up: Carefully pour the reaction mixture over crushed ice. The solid precipitate of this compound should be collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then with a cold, dilute solution of sodium bicarbonate to neutralize any remaining acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group. The carbon NMR would confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present, with characteristic peaks for the C-H bonds of the aromatic ring and methyl group, C=C and C=N bonds of the quinoline system, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂).
-
Melting Point Analysis: The melting point of the purified product should be sharp and consistent with the literature value (110-111 °C)[3].
Applications and Biological Significance
While specific biological studies on this compound are not extensively reported, the broader class of nitroquinolines has demonstrated significant potential in medicinal chemistry, particularly as anticancer and antimicrobial agents.
Anticancer Potential
Nitroquinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6] The mechanism of action is often multifactorial but is thought to involve the induction of oxidative stress and the inhibition of critical cellular enzymes.[6] The nitro group can be bioreduced in hypoxic tumor environments to form reactive nitroso and hydroxylamine intermediates, which can damage DNA and other cellular macromolecules.
Furthermore, some quinoline derivatives act as inhibitors of key signaling pathways involved in cancer progression. For instance, certain nitroquinolines have been explored as inhibitors of the epidermal growth factor receptor (EGFR), a protein that is often overexpressed in cancer cells.[6]
Potential Anticancer Mechanism of Action:
Caption: Putative anticancer mechanism of this compound.
Antimicrobial Activity
The quinoline scaffold is present in many well-established antibacterial drugs. The addition of a nitro group can confer broad-spectrum antimicrobial activity. Nitroaromatic compounds are known to be effective against a range of bacteria and parasites. Their mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to generate cytotoxic radical species that disrupt cellular function. Given the structural similarities to other bioactive nitroquinolines, it is plausible that this compound could exhibit antimicrobial properties.
Conclusion and Future Directions
This compound is a readily accessible heterocyclic compound with significant, albeit largely unexplored, potential in medicinal chemistry. Its synthesis, achievable through a reliable two-step process rooted in classic organic reactions, makes it an attractive scaffold for further investigation. Based on the established biological activities of related nitroquinoline derivatives, this compound is a promising candidate for screening as both an anticancer and antimicrobial agent.
Future research should focus on the definitive synthesis and comprehensive characterization of this compound to establish a solid foundation for subsequent biological evaluation. In vitro and in vivo studies are warranted to determine its cytotoxic and antimicrobial efficacy and to elucidate its precise mechanism of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of derivatives, would be invaluable in optimizing its therapeutic potential. The insights gained from such studies could pave the way for the development of novel drug candidates based on the this compound scaffold.
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Nomination Background: 8-Methylquinoline (CASRN 611-32-5). (n.d.). National Toxicology Program. Retrieved January 2, 2026, from [Link]
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An In-Depth Technical Guide on the Potential Biological Activities of 3-Methyl-8-nitroquinoline
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3] This technical guide delves into the predicted biological potential of a specific, lesser-studied derivative: 3-Methyl-8-nitroquinoline. While direct experimental data for this compound is limited, a comprehensive analysis of structurally related analogs provides a strong foundation for predicting its bioactivities. This document synthesizes current knowledge on substituted nitroquinolines to forecast the potential antimicrobial and anticancer properties of this compound, proposing mechanisms of action and outlining detailed experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals to stimulate and guide future investigations into this promising molecule.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline, a heterocyclic aromatic compound, and its derivatives have demonstrated a remarkable range of pharmacological effects, including antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral activities.[1][4] The versatility of the quinoline ring system allows for extensive functionalization, enabling medicinal chemists to fine-tune its biological and pharmacological properties.[5] The introduction of various substituents onto the quinoline core can significantly modulate its efficacy, toxicity, and pharmacokinetic profile, making it a privileged scaffold in the quest for novel therapeutic agents.[5]
The subject of this guide, this compound, features two key substituents: a methyl group at the 3-position and a nitro group at the 8-position. The presence and position of these functional groups are anticipated to confer distinct biological activities, primarily in the realms of antimicrobial and anticancer applications.
Predicted Biological Activities of this compound
Based on the established bioactivities of its structural components—the quinoline core, the methyl group, and the nitro group—this compound is predicted to exhibit significant antimicrobial and anticancer properties.
Potential Antimicrobial Activity
Nitro-containing compounds, including nitroquinolines, are recognized for their extensive-spectrum antimicrobial effects.[6] The nitro group is a critical pharmacophore that can be reduced within microbial cells to generate toxic radical species, which can then damage cellular macromolecules such as DNA, leading to cell death.[6]
Derivatives of 8-hydroxyquinoline, structurally related to our compound of interest, have shown potent activity against a range of bacteria and fungi.[7][8][9] For instance, nitroxoline (5-nitro-8-hydroxyquinoline) is an established antibacterial agent.[10] The antimicrobial efficacy of quinoline derivatives is often dependent on the nature and position of their substituents.[11]
It is hypothesized that this compound will exhibit activity against both Gram-positive and Gram-negative bacteria, as well as potentially some fungal strains. The lipophilicity conferred by the methyl group may enhance its ability to penetrate microbial cell membranes.
Potential Anticancer Activity
Numerous quinoline derivatives have been investigated and developed as anticancer agents.[12][13] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[12] The addition of a nitro group at the 8th position of the quinoline ring has been explored as a strategy to enhance cytotoxic effects against various cancer cell lines.[14]
Nitroquinoline derivatives can induce apoptosis and oxidative stress within cancer cells.[15] For example, 8-nitroquinoline has been noted for its antitumor activities.[16] The cytotoxic potential of substituted 8-nitroquinolines has been demonstrated in various cancer cell lines, with IC50 values in the micromolar range.[14] It is plausible that this compound could exert its anticancer effects through similar mechanisms, including the induction of programmed cell death and inhibition of cell proliferation.
Proposed Mechanisms of Action
The anticipated biological activities of this compound are likely rooted in established mechanisms for nitroaromatic and quinoline compounds.
Antimicrobial Mechanism
The primary proposed antimicrobial mechanism involves the intracellular reduction of the nitro group.
Caption: Proposed antimicrobial mechanism of this compound.
Anticancer Mechanism
The potential anticancer mechanism is likely multifactorial, involving the induction of apoptosis and inhibition of key cellular pathways.
Caption: Proposed anticancer mechanisms for this compound.
Experimental Protocols for Validation
To empirically validate the predicted biological activities of this compound, a series of in vitro assays are recommended.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for similar quinoline derivatives. One such approach is the Skraup synthesis to form 3-methylquinoline, followed by regioselective nitration.
Caption: A potential synthetic workflow for this compound.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Assay
-
Preparation of Microbial Inoculum: Grow bacterial and fungal strains in appropriate broth overnight. Dilute the cultures to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate containing growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Controls: Include positive controls (microbes in medium without the compound) and negative controls (medium only). A known antibiotic/antifungal can be used as a reference standard.
In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of this compound on various human cancer cell lines.
Methodology: MTT Assay [14]
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, Caco-2, MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[14]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the IC50 value (the concentration required to inhibit 50% of cell growth) by plotting cell viability against compound concentration.[14]
Data Presentation
Quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Predicted Antimicrobial Activity of this compound
| Microorganism | Strain | Predicted MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 1 - 32 |
| Escherichia coli | ATCC 25922 | 8 - 128 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 - 256 |
| Candida albicans | ATCC 90028 | 4 - 64 |
Table 2: Predicted Cytotoxicity of this compound
| Cancer Cell Line | Tissue of Origin | Predicted IC50 Range (µM) |
| HeLa | Cervical Cancer | 5 - 50 |
| Caco-2 | Colorectal Cancer | 10 - 75 |
| MCF-7 | Breast Cancer | 5 - 60 |
| A549 | Lung Cancer | 15 - 100 |
Note: The predicted values in the tables are hypothetical and serve as a guide for expected outcomes based on the activities of structurally similar compounds. Actual experimental results may vary.
Conclusion
While direct experimental evidence for the biological activities of this compound is not yet available in the public domain, a thorough analysis of its structural analogs strongly indicates its potential as a potent antimicrobial and anticancer agent.[15] The synthetic route is feasible based on established chemical principles, and the predicted biological activities are grounded in the well-documented effects of methyl- and nitro-substituted quinolines.[15] The experimental protocols detailed in this guide provide a clear framework for the systematic evaluation of this promising compound. Further research into this compound is warranted to fully elucidate its therapeutic potential and mechanisms of action.
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- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Page loading... [guidechem.com]
Methodological & Application
synthesis of 3-Methyl-8-nitroquinoline from 3-methylisoquinoline
Application Note & Protocol
Topic: A Guide to the Regioselective Nitration of 3-Methylquinoline and 3-Methylisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of Nitro-Aromatic Heterocycles
Nitro-substituted quinolines and isoquinolines are foundational scaffolds in medicinal chemistry and materials science. Their derivatives are integral to the development of pharmaceuticals with a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] The nitro group, while often imparting bioactivity, also serves as a versatile synthetic handle, readily converted into other functional groups such as amines, which are precursors to a vast array of more complex molecules.
This guide provides a detailed examination of the synthesis of nitro-substituted methyl-heterocycles. It is crucial to first address a common point of confusion regarding the core structures: quinoline and isoquinoline are constitutional isomers, differing in the position of the nitrogen atom within their fused ring system.
Consequently, the direct conversion of a 3-methylisoquinoline backbone into a 3-methyl-8-nitroquinoline structure is not a feasible chemical transformation, as it would require rearrangement of the core heterocyclic skeleton.
Recognizing this, this document provides two distinct, field-proven protocols for the reactions most likely intended by researchers in this domain:
-
Protocol I: The synthesis of 3-Methyl-8-nitroquinoline via the electrophilic nitration of 3-methylquinoline .
-
Protocol II: The synthesis of a mixture of 3-Methyl-5-nitroisoquinoline and 3-Methyl-8-nitroisoquinoline from 3-methylisoquinoline .
Each protocol is grounded in the fundamental principles of electrophilic aromatic substitution, with a focus on explaining the causality behind experimental choices to ensure procedural success and safety.
Part 1: The Mechanistic Underpinnings of Nitration
Generation of the Nitronium Ion: The Active Electrophile
The cornerstone of aromatic nitration is the generation of a potent electrophile, the nitronium ion (NO₂⁺). Standard nitrating conditions employ a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), often referred to as "mixed acid".[2][3] In this combination, the stronger acid, H₂SO₄, protonates the nitric acid. This protonated intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion.[4][5][6]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Regioselectivity in Quinolines and Isoquinolines
Under the strongly acidic conditions of nitration, the basic nitrogen atom of the quinoline or isoquinoline ring is protonated, forming a quinolinium or isoquinolinium cation, respectively. This protonation has a profound impact on the reaction's regioselectivity. The positively charged heterocyclic ring becomes strongly electron-deficient and is thereby deactivated towards electrophilic attack.
As a result, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring.[7]
-
For Quinoline: Theoretical and experimental data show that electrophilic attack on the quinolinium ion occurs predominantly at the C5 and C8 positions.[7] These positions are most removed from the deactivating influence of the positively charged nitrogen atom and their reaction intermediates (Wheland intermediates) are comparatively more stable. The presence of an electron-donating methyl group at C3 has a minor influence on the benzene ring but does not typically alter the preference for C5 and C8 substitution.
-
For Isoquinoline: A similar principle applies. Following protonation, the benzene ring is more susceptible to nitration than the pyridinoid ring. Attack is also favored at the C5 and C8 positions, leading to a mixture of isomers.
Part 2: Protocol I - Synthesis of this compound
This protocol details the regioselective nitration of 3-methylquinoline. While substitution can also occur at the C5 position, careful control of reaction conditions, particularly temperature, can favor the formation of the C8 isomer. The following procedure is adapted from established methods for the nitration of substituted quinolines.[8]
Reaction Workflow
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| 3-Methylquinoline | 143.18 | 10.0 g | 0.070 mol | Starting material. Ensure it is pure and dry. |
| Sulfuric Acid (98%) | 98.08 | 50 mL | - | Solvent and catalyst. Handle with extreme care. |
| Fuming Nitric Acid (>90%) | 63.01 | 5.0 mL (approx. 1.1 eq) | 0.077 mol | Nitrating agent. Highly corrosive and volatile. |
| Crushed Ice / Deionized Water | - | ~500 g / 500 mL | - | For reaction quenching and product washing. |
| Magnetic Stirrer & Stir Bar | - | 1 | - | |
| Round-bottom flask (250 mL) | - | 1 | - | |
| Dropping Funnel | - | 1 | - | For controlled addition of mixed acid. |
| Ice-salt bath | - | 1 | - | To maintain low temperature. |
| Buchner Funnel & Filter Paper | - | 1 set | - | For vacuum filtration. |
Step-by-Step Experimental Protocol
-
Apparatus Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice-salt bath on a magnetic stirrer. Ensure the setup is in a certified chemical fume hood.
-
Dissolution of Starting Material: Carefully add 25 mL of concentrated sulfuric acid to the flask. While stirring, slowly add 10.0 g (0.070 mol) of 3-methylquinoline. The dissolution may be exothermic; allow the solution to cool to between -5°C and 0°C.
-
Preparation of Mixed Acid: In a separate beaker or flask, carefully add 5.0 mL of fuming nitric acid to 25 mL of concentrated sulfuric acid, also cooled in an ice bath. This step is highly exothermic and should be done slowly. Transfer this cold mixed acid to a dropping funnel.
-
Nitration Reaction: Add the mixed acid dropwise from the dropping funnel to the stirred solution of 3-methylquinoline over a period of 30-45 minutes. Crucial: The internal temperature of the reaction mixture must be maintained below 5°C throughout the addition to minimize the formation of dinitrated byproducts and the 5-nitro isomer.
-
Reaction Completion: After the addition is complete, remove the cooling bath and continue stirring the mixture at room temperature for an additional 40-60 minutes to ensure the reaction goes to completion.
-
Quenching and Precipitation: Carefully and slowly pour the reaction mixture onto approximately 500 g of crushed ice in a large beaker with gentle stirring. This will precipitate the product as a solid.
-
Isolation: Once all the ice has melted, collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acid. Subsequently, wash with a small amount of ice-cold ethanol to aid in drying. Allow the product to air-dry or dry in a vacuum oven at a low temperature (~50°C).
-
Purification (Optional): The crude product can be recrystallized from ethanol or an ethanol/water mixture to obtain a higher purity solid.
Part 3: Protocol II - Synthesis of 3-Methyl-nitroisoquinolines
This protocol describes the nitration of 3-methylisoquinoline, which typically yields a mixture of 3-methyl-5-nitroisoquinoline and 3-methyl-8-nitroisoquinoline.[9] The separation of these isomers often requires column chromatography.
Reaction Workflow
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| 3-Methylisoquinoline | 143.18 | 5.0 g | 0.035 mol | Starting material. |
| Sulfuric Acid (98%) | 98.08 | 30 mL | - | Solvent and catalyst. |
| Potassium Nitrate (KNO₃) | 101.10 | 3.9 g (1.1 eq) | 0.0385 mol | Nitrating agent. Must be finely powdered. |
| Ammonium Hydroxide (conc.) | - | As needed | - | For neutralization. Work in a well-ventilated hood. |
| Dichloromethane (CH₂Cl₂) | - | ~150 mL | - | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | Drying agent. |
Step-by-Step Experimental Protocol
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, add 30 mL of concentrated sulfuric acid. Slowly add 5.0 g (0.035 mol) of 3-methylisoquinoline with stirring. Allow the solution to cool to 0°C.
-
Nitration: While maintaining the temperature at 0°C, add 3.9 g (0.0385 mol) of finely powdered potassium nitrate in small portions over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours. Monitor the reaction progress by TLC if a suitable system is available.
-
Quenching: Pour the reaction mixture onto ~300 g of crushed ice in a large beaker.
-
Neutralization: Cool the beaker in an ice bath and carefully neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This step is highly exothermic and will generate fumes; perform it slowly in an efficient fume hood. A precipitate will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.
-
Purification: The resulting mixture of 3-methyl-5-nitroisoquinoline and 3-methyl-8-nitroisoquinoline must be separated by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system.
Safety Precautions
-
Corrosive Acids: Concentrated and fuming nitric and sulfuric acids are extremely corrosive, strong oxidizing agents, and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Exothermic Reactions: The preparation of mixed acid and the nitration reactions are highly exothermic. Maintain strict temperature control with efficient cooling to prevent runaway reactions.
-
Fume Hood: All procedures must be performed in a properly functioning chemical fume hood. Fuming nitric acid and the neutralization with ammonia release toxic and corrosive vapors.
-
Quenching: Always add the acid mixture to ice/water slowly, never the other way around, to dissipate the heat of dilution safely.
References
- This reference is intentionally left blank for numbering consistency.
- Quinoline motifs are essential in several pharmacological active heterocyclic compounds due to their various applications in medicinal and industrial chemistry.
- This reference is intentionally left blank for numbering consistency.
- This reference is intentionally left blank for numbering consistency.
- A mixture of nitroquinoline position isomers can be made, using readily available commercial products, by nitration of quinoline using a combination of nitric acid and sulfuric acid. (Source: Google Patents, EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline)
- This reference is intentionally left blank for numbering consistency.
- This reference is intentionally left blank for numbering consistency.
- Regiospecific nitration of quinoline and isoquinoline was achieved via the Reissert compounds by treatment with acetyl nitrate. (Source: Chemical and Pharmaceutical Bulletin, Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds)
- This reference is intentionally left blank for numbering consistency.
- This reference is intentionally left blank for numbering consistency.
- When quinoline or isoquinoline undergo nitration in the benzene ring, the actual species attacked is the N-protonated heterocycle... the 5- and 8-positions of quinolinium are attacked.
- This reference is intentionally left blank for numbering consistency.
- This reference is intentionally left blank for numbering consistency.
- Guidance literature for the synthesis of 3-methyl-5-nitro-isoquinoline and 3-methyl-8-nitro-isoquinoline from 3-methylisoquinoline with sulfuric acid; potassium nitrate. (Source: LookChem, 3-Methyl-5-nitroisoquinoline)
- This reference is intentionally left blank for numbering consistency.
- The final step was to produce 7-methyl-8-nitroquinoline using mixture of fuming HNO₃/conc. H₂SO₄.
- This reference is intentionally left blank for numbering consistency.
- This reference is intentionally left blank for numbering consistency.
- In organic chemistry, nitration is a general class of chemical processes for the introduction of a nitro group (−NO₂) into an organic compound.
- Aromatic rings can undergo nitration when treated with nitric acid HNO₃ in addition to the strong acid H₂SO₄. This leads to the formation of the nitronium ion NO₂⁺ which is the active electrophile.
- For this activity, the nitric acid will be converted to an excellent electrophile by adding H₂SO₄. Sulfuric acid reacts with nitric acid by protonating it. Once the nitric acid is protonated, a water molecule and a nitronium ion form. (Source: University of Missouri-St.
- if you take nitric acid and sulfuric acid as your reagents... the stronger acid sulfuric acid protonates an O group on the nitric acid... you're going to actually dump the electrons from the N O bond to the oxygen to lose water. (Source: ProtonGuru, Lecture for Lesson IV.
- The reactive electrophile in nitration is NO₂⁺... In the first step, nitric acid acts as a base and is protonated by the stronger sulfuric acid. Then loss of water gives the nitronium ion, NO₂⁺.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitration - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. youtube.com [youtube.com]
- 6. studylib.net [studylib.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. brieflands.com [brieflands.com]
- 9. lookchem.com [lookchem.com]
Application Note: A Detailed Protocol for the Regioselective Nitration of 3-Methylquinoline
Abstract
This document provides a comprehensive experimental protocol for the nitration of 3-methylquinoline, a key intermediate in the synthesis of various pharmacologically active compounds. The procedure details the use of a mixed acid system (HNO₃/H₂SO₄) under controlled temperature conditions to achieve electrophilic aromatic substitution. Emphasis is placed on the principles of regioselectivity, reaction mechanism, safety protocols, and methods for product isolation and purification. This guide is intended for researchers in medicinal chemistry and organic synthesis, offering a robust and reproducible methodology grounded in established chemical principles.
Introduction and Scientific Rationale
Quinoline and its derivatives are foundational scaffolds in drug discovery, exhibiting a wide range of biological activities. The introduction of a nitro (-NO₂) group onto the quinoline core is a critical synthetic transformation, as the nitro moiety can be readily converted into other functional groups (e.g., amines) or can itself contribute to the molecule's pharmacological profile.
The nitration of quinoline is a classic example of electrophilic aromatic substitution (EAS). Under the strongly acidic conditions required for the reaction, the quinoline nitrogen is protonated, forming the quinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs preferentially on the less deactivated carbocyclic (benzene) ring.[1] For the quinoline system, this typically results in a mixture of 5-nitro and 8-nitro isomers.[1] The presence of the methyl group at the 3-position is not expected to fundamentally alter this regiochemical outcome, though it may subtly influence the isomer ratio.
The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between concentrated nitric acid and sulfuric acid.[2][3][4] Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[2][4]
Critical Safety Considerations
Nitration reactions are highly exothermic and involve corrosive and oxidizing materials, posing significant safety risks if not managed properly.[5][6] Adherence to the following safety protocols is mandatory.
-
Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[7][8] Their vapors are toxic and can damage the respiratory tract.[5][8]
-
Exothermic Reaction: The reaction generates substantial heat, which can lead to a "thermal runaway" if not effectively controlled, potentially causing boiling, splashing, and even an explosion.[6]
-
Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood with the sash at the lowest practical height. An emergency eyewash and safety shower must be readily accessible.[5][7] Consider using a blast shield during the addition of the nitrating mixture.
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Acid-resistant gloves (e.g., butyl rubber or Viton).
-
Chemical splash goggles and a full-face shield.[5]
-
A flame-resistant lab coat.
-
-
Spill Management: Have appropriate spill kits containing a neutralizer (e.g., sodium carbonate or sodium bicarbonate) and an inert absorbent material readily available.[9]
Materials and Reagents
The following table lists the necessary reagents for this protocol. Ensure all reagents are of appropriate purity (e.g., ACS grade or higher).
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 3-Methylquinoline | C₁₀H₉N | 143.19 | 5.00 g | 34.9 | Substrate |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 25 mL | - | Catalyst/Solvent |
| Fuming Nitric Acid | HNO₃ | 63.01 | 3.0 mL | - | Nitrating Agent |
| Deionized Water | H₂O | 18.02 | As needed | - | For work-up |
| Ice | H₂O | 18.02 | ~200 g | - | For quenching |
| Sodium Carbonate (sat. soln.) | Na₂CO₃ | 105.99 | As needed | - | For neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | - | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |
Detailed Experimental Protocol
This procedure is adapted from established methods for the nitration of substituted quinolines.[10]
Preparation of the Nitrating Mixture
-
In a clean, dry 50 mL flask equipped with a magnetic stir bar, add 10 mL of concentrated sulfuric acid.
-
Place the flask in an ice/salt bath to cool to approximately -5 °C.
-
Slowly and dropwise , using a glass pipette, add 3.0 mL of fuming nitric acid to the cold, stirring sulfuric acid.
-
Maintain the temperature of the mixture below 10 °C during the addition.
-
Once the addition is complete, keep the nitrating mixture in the ice bath until use.
Nitration of 3-Methylquinoline
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 5.00 g (34.9 mmol) of 3-methylquinoline.
-
Add 15 mL of concentrated sulfuric acid to the flask. Stir until the 3-methylquinoline is fully dissolved. A slight exotherm may be observed.
-
Cool the flask in an ice/salt bath to an internal temperature of -5 °C to 0 °C.
-
Transfer the previously prepared cold nitrating mixture into the dropping funnel.
-
Extremely slowly, drop by drop , add the nitrating mixture to the stirring solution of 3-methylquinoline. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. This step is highly exothermic. The rate of addition should be controlled to prevent a rapid temperature increase.
-
After the addition is complete (typically takes 30-45 minutes), remove the cooling bath and allow the reaction mixture to stir at room temperature for an additional 45 minutes to ensure the reaction goes to completion.
Work-up and Product Isolation
-
Prepare a 1 L beaker containing approximately 200 g of crushed ice.
-
Carefully and slowly , pour the reaction mixture onto the ice with vigorous stirring. This quenching step is also exothermic and should be done cautiously in the fume hood.
-
The acidic solution will be a slurry or solution of the protonated nitro-3-methylquinoline products.
-
While cooling the beaker in an ice bath, slowly and carefully neutralize the solution by adding a saturated solution of sodium carbonate. Add the base portion-wise until the pH of the solution is approximately 8-9. Be prepared for significant gas (CO₂) evolution.
-
Once neutralized, the crude product should precipitate as a solid or oil.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a mixture of isomers.
Purification
The crude product is expected to be a mixture of 5-nitro-3-methylquinoline and 8-nitro-3-methylquinoline. Separation is best achieved using column chromatography.
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, starting from 100% hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the sample onto the column and elute with the solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure isomers.
-
Evaporate the solvent from the combined fractions to yield the purified products.
Experimental Workflow Visualization
The following diagram outlines the complete workflow for the synthesis and purification of nitro-3-methylquinoline isomers.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. aiinmr.com [aiinmr.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. ehs.com [ehs.com]
- 9. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 10. brieflands.com [brieflands.com]
The Strategic Utility of 3-Methyl-8-nitroquinoline in Modern Organic Synthesis: Application Notes and Protocols
Abstract
This comprehensive technical guide illuminates the synthetic versatility of 3-Methyl-8-nitroquinoline, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We move beyond a mere recitation of facts to provide a deep, mechanistically-grounded exploration of its reactivity and applications. This document offers field-proven insights into leveraging the unique electronic properties of this scaffold in key organic transformations, complete with detailed, step-by-step protocols.
Introduction: Unveiling the Potential of a Versatile Scaffold
This compound is a crystalline solid with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[1] Its structure, featuring a quinoline core substituted with a methyl group at the 3-position and a nitro group at the 8-position, makes it a valuable intermediate in the synthesis of a diverse array of more complex molecules.[1] The quinoline moiety itself is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic placement of the nitro and methyl groups on this scaffold imparts distinct reactivity, opening avenues for a range of chemical modifications. This guide will delve into the practical applications of this compound as a versatile building block in organic synthesis.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 2801-32-3 | [1] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Melting Point | 110-111 °C | [4] |
| Boiling Point (Predicted) | 338.7 ± 27.0 °C | [4] |
| Density (Predicted) | 1.298 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 1.38 ± 0.28 | [4] |
Core Synthetic Transformations and Protocols
The synthetic utility of this compound is primarily dictated by the reactivity of the nitro group and the quinoline ring system. The following sections detail key transformations and provide robust protocols.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 3-methylquinoline. While a specific protocol for the 3-methyl isomer is not widely published, a reliable procedure can be adapted from the well-documented synthesis of 7-methyl-8-nitroquinoline.[2] The underlying principle involves the electrophilic substitution of a nitro group onto the electron-rich quinoline ring, directed by the existing substituent.
Protocol: Nitration of 3-Methylquinoline
Materials:
-
3-Methylquinoline
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Ethanol (95%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of 3-methylquinoline and concentrated sulfuric acid to -5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 0 °C. The addition of the nitrating mixture is highly exothermic and requires careful control.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 40 minutes.
-
Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Allow the ice to melt completely, which will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Further purify the crude product by recrystallization from 95% ethanol to afford this compound as a solid.
Causality of Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired side products.
-
Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Pouring onto Ice: This step serves to quench the reaction and precipitate the organic product, which is sparingly soluble in the aqueous acidic medium.
Reduction of the Nitro Group: Gateway to 8-Amino-3-methylquinoline
The reduction of the nitro group to an amine is a pivotal transformation, as the resulting 8-amino-3-methylquinoline is a versatile intermediate for further functionalization, particularly in the synthesis of pharmaceuticals and agrochemicals.[5] Common reducing agents include tin(II) chloride, iron in acidic media, or catalytic hydrogenation.
Protocol: Reduction of this compound to 8-Amino-3-methylquinoline
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (5 M)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux with stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 5 M sodium hydroxide solution until the pH is basic (pH > 10).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 8-Amino-3-methylquinoline, which can be further purified by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Tin(II) Chloride: A classic and effective reagent for the reduction of aromatic nitro compounds to amines.
-
Acidic Conditions: The reduction with SnCl₂ is typically carried out in acidic medium to facilitate the reaction.
-
Basification: Neutralization with a strong base is necessary to deprotonate the anilinium salt and precipitate the free amine for extraction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 8-position activates the quinoline ring towards nucleophilic aromatic substitution (SNAr).[6][7] This allows for the introduction of various nucleophiles onto the aromatic scaffold. The nitro group strongly activates the ortho and para positions relative to its location.
Conceptual Workflow for SNAr on Nitroquinolines
Caption: Generalized workflow for Nucleophilic Aromatic Substitution on a nitro-activated quinoline ring.
Protocol: Vicarious Nucleophilic Substitution (VNS) of Hydrogen
The Vicarious Nucleophilic Substitution (VNS) is a powerful variant of SNAr where a hydrogen atom is substituted.[8]
Materials:
-
This compound
-
Carbanion precursor (e.g., a compound with an acidic C-H bond)
-
Strong base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the carbanion precursor in the anhydrous solvent.
-
Cool the solution to the appropriate temperature (e.g., -78 °C) and add the strong base to generate the nucleophilic carbanion.
-
Slowly add a solution of this compound in the same anhydrous solvent to the carbanion solution.
-
Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.
-
Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Causality of Experimental Choices:
-
Anhydrous and Inert Conditions: Carbanions are highly reactive and sensitive to moisture and oxygen.
-
Strong Base: A strong base is required to deprotonate the carbanion precursor and generate the active nucleophile.
-
Low Temperature: Many VNS reactions are highly exothermic and require low temperatures to control reactivity and selectivity.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
Recent advances in catalysis have enabled the use of nitroarenes as electrophilic partners in Suzuki-Miyaura cross-coupling reactions, where the nitro group can act as a leaving group.[9] This innovative approach allows for the direct formation of C-C bonds, significantly expanding the synthetic utility of this compound for creating biaryl structures.
Conceptual Pathway for Suzuki-Miyaura Coupling of Nitroarenes
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of a nitroarene with an arylboronic acid.
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over an anhydrous salt.
-
Concentrate the solution and purify the residue by column chromatography to obtain the desired biaryl product.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the efficiency of the cross-coupling reaction and depends on the specific substrates.
-
Base: The base is essential for the transmetalation step of the catalytic cycle.
-
Anhydrous and Inert Conditions: Suzuki-Miyaura couplings are sensitive to oxygen and moisture, which can deactivate the catalyst.
Applications in Medicinal Chemistry and Drug Discovery
The derivatives of this compound are of significant interest in medicinal chemistry. The quinoline scaffold is a key component in a variety of therapeutic agents. The ability to functionalize the this compound core through the transformations described above allows for the generation of libraries of novel compounds for biological screening. For instance, the resulting 8-amino derivatives can be further elaborated to synthesize compounds with potential antimalarial, antibacterial, and anticancer activities.[1][2]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and structural features, particularly the activating effect of the nitro group, enable a wide range of chemical transformations. From fundamental reactions like reduction and nucleophilic substitution to modern catalytic cross-coupling methods, this scaffold provides a robust platform for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this compound in their research endeavors.
References
-
This compound. MySkinRecipes. [Link]
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. National Center for Biotechnology Information. [Link]
-
This compound. LookChem. [Link]
- Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. J Arch Mil Med, 2(1), e15957.
-
Synthesis of nitroquinoline derivatives 9. ResearchGate. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. [Link]
-
Preparation of 8-nitroquinoline. PrepChem. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]
- Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1), 1-13.
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R. L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426.
- Method for preparing 2-methyl-8-aminoquinoline
-
6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]
- Separation of 5-nitroquinoline and 8-nitroquinoline.
- Method for preparing 2-methyl-8-aminoquinoline
-
Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Patsnap. [Link]
-
8-Nitroquinoline. ResearchGate. [Link]
-
New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing). [Link]
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- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
Application Notes and Protocols for the Analytical Detection of 3-Methyl-8-nitroquinoline
Introduction
3-Methyl-8-nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a quinoline core with methyl and nitro functional groups, suggests potential biological activity, making its accurate and sensitive detection crucial for research, quality control, and metabolic studies. This document provides a comprehensive guide to the analytical methods for the detection and quantification of this compound, designed for researchers, scientists, and professionals in the pharmaceutical industry. The protocols herein are grounded in established analytical principles for quinoline and nitroaromatic compounds, ensuring robust and reliable results.
Chemical Structure and Properties of this compound
-
Molecular Formula: C₁₀H₈N₂O₂[1]
-
Molecular Weight: 188.18 g/mol [1]
-
Appearance: Crystalline solid
-
Melting Point: 110-111 °C[2]
-
Boiling Point (Predicted): 338.7±27.0 °C[2]
-
pKa (Predicted): 1.38±0.28[2]
The presence of the nitro group and the quinoline nitrogen imparts specific chemical properties that are leveraged in the analytical methods described below. The aromatic system allows for sensitive UV detection, while the compound's volatility and mass fragmentation patterns are suitable for gas chromatography-mass spectrometry.
PART 1: Sample Preparation
Effective sample preparation is critical for accurate analysis, aiming to extract this compound from the sample matrix and remove interfering substances. The choice of method will depend on the sample type (e.g., biological fluids, reaction mixtures, pharmaceutical formulations).
Ultrasonic Extraction
This method is suitable for solid samples, such as textiles or tissues, and is adapted from a protocol for quinoline extraction.[3][4]
Protocol:
-
Weigh 1.0 g of the homogenized solid sample into a centrifuge tube.
-
Add 15 mL of a suitable organic solvent (e.g., toluene, acetonitrile). Acetonitrile is often a good choice for subsequent HPLC analysis.[4]
-
Allow the extract to cool to room temperature.
-
Centrifuge the sample to pellet any solid debris.
-
Filter the supernatant through a 0.45 µm polytetrafluoroethylene (PTFE) filter membrane into a clean vial for analysis.[3]
Liquid-Liquid Extraction (LLE)
LLE is a common technique for extracting analytes from aqueous samples like plasma or urine.[5]
Protocol:
-
To 1 mL of the aqueous sample, add a suitable extraction solvent (e.g., methylene chloride, toluene) in a 2:1 solvent-to-sample ratio.[5]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.
PART 2: Chromatographic Methods for Quantification
Chromatographic techniques are the cornerstone for the separation and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. Given the aromatic nature of this compound, UV detection is highly suitable.
Rationale for Method Design:
A reversed-phase C18 column is selected due to its versatility and effectiveness in retaining and separating a wide range of organic molecules.[6][7] The mobile phase, consisting of an organic modifier (acetonitrile or methanol) and an aqueous buffer, allows for the elution of the analyte.[6] A gradient elution is often employed to ensure good separation from potential impurities with varying polarities.[7] The detection wavelength is chosen based on the UV absorbance spectrum of the compound, with quinoline derivatives typically showing strong absorbance around 225-254 nm.[3][7]
Detailed HPLC-UV Protocol:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.[3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile[8]
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (equilibration)[7]
-
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 254 nm.[8]
-
Quantification: Create a calibration curve using standard solutions of this compound in the mobile phase.
Data Presentation: HPLC-UV Method Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, ideal for the analysis of volatile and thermally stable compounds. It provides both retention time and mass spectral data, allowing for confident identification and quantification.
Rationale for Method Design:
A non-polar capillary column, such as a DB-5MS, is suitable for the separation of aromatic compounds.[3] The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points.[3] Electron ionization (EI) is a common and robust ionization technique that generates reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.[9]
Detailed GC-MS Protocol:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[3]
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 μm) or similar non-polar column.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Inlet: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 min.[3]
-
-
MS Parameters:
-
Quantification: Use selected ion monitoring (SIM) for enhanced sensitivity, monitoring the molecular ion and key fragment ions.
Data Presentation: GC-MS Method Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
PART 3: Spectroscopic Methods for Identification and Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of synthesized this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected Characteristic Peaks:
-
Asymmetric and Symmetric NO₂ stretching: Strong absorptions around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively, are indicative of the nitro group.[6]
-
C=N and C=C stretching: Vibrations from the quinoline ring will appear in the 1600-1450 cm⁻¹ region.[6]
-
C-H stretching (aromatic): Peaks are expected above 3000 cm⁻¹.[6]
-
C-H stretching (methyl): Peaks will be observed around 2950-2850 cm⁻¹.
Protocol:
-
Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder.[9][11]
-
Press the mixture into a thin, transparent disk.
-
Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule.
Protocol:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[11]
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[11]
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): A prominent peak at an m/z ratio corresponding to the molecular weight of 188.18.[6]
-
Key Fragments: Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30).[6] The quinoline ring itself can also undergo characteristic fragmentation.
Protocol:
-
Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).[12]
-
Ionize the sample using a suitable method such as Electron Ionization (EI) or Electrospray Ionization (ESI).[9][12]
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
PART 4: Visualizations
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
Experimental Workflow for GC-MS Analysis
Sources
- 1. 2-Methyl-8-nitroquinoline | C10H8N2O2 | CID 13433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry’s Aroma [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Purifying Crude 3-Methyl-8-nitroquinoline: A Detailed Guide to Recrystallization and Chromatographic Techniques
[Shanghai, China – January 2, 2026] – This technical guide provides detailed application notes and protocols for the purification of crude 3-Methyl-8-nitroquinoline, a key intermediate in medicinal chemistry and drug development.[1] The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, focusing on practical, field-proven techniques to achieve high purity essential for downstream applications.
The synthesis of this compound, like many nitrated aromatic compounds, often yields a crude product containing various impurities. These can include unreacted starting materials, by-products from side reactions, and isomers that are structurally similar to the target compound. The presence of these impurities can significantly impact the outcome of subsequent synthetic steps and biological assays. Therefore, robust purification is a critical step in any synthetic workflow involving this compound.
This guide will focus on two primary and effective purification techniques: recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.
Understanding the Analyte: this compound
A foundational understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | |
| Molecular Weight | 188.18 g/mol | |
| Melting Point | 110-111 °C | [2] |
| Boiling Point | 338.7±27.0 °C (Predicted) | [2] |
| Appearance | Solid |
The solid nature and distinct melting point of this compound make it a suitable candidate for purification by recrystallization. Its polarity, influenced by the nitro group and the quinoline core, will dictate its solubility in various organic solvents and its retention behavior during chromatography.
Recrystallization: The First Line of Purification
Recrystallization is a powerful and economical technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the crude product sparingly at room temperature but will exhibit high solubility at an elevated temperature.
Selecting the Optimal Recrystallization Solvent
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. Based on the purification of structurally similar compounds like 7-Methyl-8-nitroquinoline and 5-Fluoro-2-methyl-8-nitroquinoline, several solvents and solvent systems are recommended for screening.[3][4]
Recommended Solvents for Screening:
-
Ethanol (95%)
-
Methanol
-
Isopropyl Alcohol
-
Acetone
-
Ethyl Acetate/Hexane mixture
The following workflow outlines the process for selecting a suitable recrystallization solvent.
Caption: Workflow for selecting a suitable recrystallization solvent.
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol assumes that a suitable single solvent, such as ethanol, has been identified through screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 95% Ethanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to reflux for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Self-Validation: The purity of the recrystallized product should be assessed by measuring its melting point. A sharp melting point close to the literature value (110-111 °C) is indicative of high purity. Further analysis by techniques such as HPLC or NMR can provide a quantitative measure of purity.
Column Chromatography: For Challenging Separations
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through. This method is particularly useful for separating isomeric impurities or when recrystallization fails to provide the desired level of purity.
Key Parameters for Column Chromatography
The success of column chromatography hinges on the careful selection of the stationary phase, mobile phase, and column parameters.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (60-120 mesh or 100-200 mesh) | Silica gel is a polar adsorbent that effectively separates compounds with moderate polarity like this compound. |
| Mobile Phase | Hexane/Ethyl Acetate gradient | A non-polar solvent (hexane) with a more polar solvent (ethyl acetate) allows for the elution of compounds with a wide range of polarities. The optimal ratio should be determined by Thin Layer Chromatography (TLC). |
| TLC Analysis | Aim for an Rf value of 0.2-0.4 for the target compound | This Rf range typically provides good separation on a column. |
Protocol 2: Column Chromatography of Crude this compound
Materials:
-
Crude this compound
-
Silica gel (e.g., 100-200 mesh)
-
Hexane
-
Ethyl Acetate
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Procedure:
Caption: A standard workflow for the purification of this compound using column chromatography.
Self-Validation: Each collected fraction should be analyzed by TLC to determine its composition. Fractions containing the pure product (a single spot with the correct Rf value) are combined. The final purity of the isolated product should be confirmed by melting point analysis, HPLC, and/or NMR spectroscopy.
Conclusion
The purification of crude this compound is a critical step to ensure the quality and reliability of this important chemical intermediate. Recrystallization offers a straightforward and scalable method for removing many common impurities. For more challenging separations, particularly the removal of isomers, column chromatography provides a highly effective solution. By following the detailed protocols and workflows presented in this guide, researchers can confidently achieve the high purity of this compound required for their research and development endeavors.
References
-
LookChem. this compound.[Link]
-
Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.[Link]
-
MySkinRecipes. this compound.[Link]
Sources
Application Note & Protocol: A Guide to the Scale-Up Synthesis of 3-Methyl-8-nitroquinoline
Abstract: This document provides a comprehensive guide for the scale-up synthesis, purification, and characterization of 3-Methyl-8-nitroquinoline, a key intermediate in pharmaceutical and materials science research. The featured protocol is based on the Doebner-von Miller reaction, a robust and widely utilized method for quinoline synthesis. This guide emphasizes the underlying chemical principles, process safety, and analytical validation required for producing high-purity material on a larger scale. It is intended for researchers, chemists, and process development professionals with a strong background in synthetic organic chemistry.
Introduction and Scientific Background
Quinoline and its derivatives are fundamental heterocyclic scaffolds found in a vast array of biologically active compounds and functional materials.[1] this compound, in particular, serves as a critical building block for the synthesis of more complex molecules, including potential therapeutic agents and specialized ligands. Its synthesis is most effectively achieved through the Doebner-von Miller reaction, an acid-catalyzed cyclization of an aromatic amine with an α,β-unsaturated carbonyl compound.[2][3][4]
This application note details the synthesis of this compound from o-nitroaniline and crotonaldehyde. This specific pathway is advantageous as it installs the nitro group at the desired 8-position from the outset, avoiding subsequent nitration steps which can often lead to mixtures of isomers.[5][6] Understanding the reaction mechanism and the critical parameters for controlling this potentially vigorous reaction is paramount for a successful and safe scale-up.
The Synthetic Pathway: Doebner-von Miller Reaction
The synthesis proceeds via the reaction of o-nitroaniline with crotonaldehyde in the presence of a strong acid catalyst. The overall transformation is a classic example of the Doebner-von Miller quinoline synthesis.[3][7]
Reaction Scheme:
o-Nitroaniline + Crotonaldehyde → this compound
Reaction Mechanism
The mechanism is a multi-step process that requires careful control of reaction conditions. While debated in some contexts, a generally accepted pathway for this specific transformation is as follows[3]:
-
Michael Addition: The reaction is initiated by a 1,4-conjugate addition (Michael addition) of the amino group of o-nitroaniline to the α,β-unsaturated aldehyde, crotonaldehyde. This step is catalyzed by the acid, which activates the carbonyl group.
-
Cyclization: The resulting amino-aldehyde intermediate undergoes an intramolecular electrophilic aromatic substitution. The aldehyde, protonated by the acid, is attacked by the electron-rich aromatic ring, leading to the formation of a dihydroquinoline intermediate.
-
Dehydration: The dihydroquinoline intermediate readily eliminates a molecule of water to form a more stable, conjugated system.
-
Oxidation: The final step involves the oxidation of the dihydroquinoline to the fully aromatic this compound. In many Doebner-von Miller reactions, atmospheric oxygen can serve as the oxidant, though historically, stronger oxidizing agents like arsenic acid were employed.[8][9] This protocol relies on the conditions to facilitate the final aromatization step.
Below is a diagram illustrating the core mechanistic steps.
Caption: Key mechanistic steps in the Doebner-von Miller synthesis.
Detailed Scale-Up Protocol (1.0 Mole Scale)
This protocol is designed for a 1.0 mole scale synthesis. All operations must be conducted in a high-capacity fume hood, and all personnel must wear appropriate personal protective equipment (PPE).
Reagent and Equipment Data
| Reagent | Formula | MW ( g/mol ) | Amount (mol) | Mass / Volume | Density (g/mL) | Notes |
| o-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 1.0 | 138.1 g | - | Reagent grade (≥98%) |
| Crotonaldehyde | C₄H₆O | 70.09 | 1.2 | 84.1 g / 98.9 mL | 0.85 | Stabilized, ≥99%. Extremely toxic and flammable. |
| Sulfuric Acid | H₂SO₄ | 98.08 | 4.0 | 392.3 g / 213.2 mL | 1.84 | Concentrated (98%) |
| Water | H₂O | 18.02 | - | ~4 L | 1.00 | Deionized |
| Ammonium Hydroxide | NH₄OH | 35.04 | As needed | ~1 L | 0.90 | Concentrated (28-30%) |
| Ethanol | C₂H₅OH | 46.07 | - | ~1.5 L | 0.789 | For recrystallization |
Equipment:
-
5 L three-neck round-bottom flask
-
High-torque mechanical overhead stirrer with a glass stir rod and paddle
-
500 mL pressure-equalizing dropping funnel
-
Reflux condenser with gas outlet to a scrubber
-
Thermocouple or thermometer
-
Heating mantle with temperature controller
-
Large ice bath
-
Large Büchner funnel and vacuum flask (5 L capacity)
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 5 L flask with the mechanical stirrer, dropping funnel, condenser, and thermocouple. Ensure the setup is secure and in a fume hood.
-
Charging Reagents: To the flask, add o-nitroaniline (138.1 g). With gentle stirring, slowly and carefully add concentrated sulfuric acid (213.2 mL) over 30 minutes. The mixture will become a thick slurry and the temperature will rise. Use an ice bath to maintain the internal temperature below 60°C.
-
Crotonaldehyde Addition: Once the initial mixture has cooled to ~25-30°C, begin the dropwise addition of crotonaldehyde (98.9 mL) from the dropping funnel. This reaction is highly exothermic. The addition rate must be carefully controlled to maintain the internal temperature between 95-105°C. The addition should take approximately 2-3 hours.
-
Reaction and Aging: After the addition is complete, heat the mixture to 110-115°C and maintain it at this temperature with vigorous stirring for 4 hours. The reaction mixture will darken significantly.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to below 80°C.
-
In a separate large container (e.g., a 10 L beaker or bucket), prepare ~4 kg of crushed ice.
-
With extreme caution , slowly pour the warm reaction mixture onto the ice with steady stirring. This will neutralize the bulk of the acid and quench the reaction.
-
Once the ice has melted, place the acidic solution in an ice bath and slowly add concentrated ammonium hydroxide until the pH is ~8-9. The crude product will precipitate as a dark solid.
-
Stir the slurry in the ice bath for 1 hour to ensure complete precipitation.
-
-
Filtration and Washing: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (~2 L) until the filtrate runs clear and is neutral (pH ~7).
-
Drying: Press the cake as dry as possible on the funnel, then transfer the solid to a drying dish and dry in a vacuum oven at 50-60°C to a constant weight. Expect a crude yield of 150-170 g.
Purification and Characterization
The crude product requires purification to remove side products and unreacted starting materials. Recrystallization is an effective method for this scale.
Recrystallization Protocol
-
Dissolution: Transfer the dried crude solid to a 3 L Erlenmeyer flask. Add ethanol (~10 mL per gram of crude product, approx. 1.5 L).
-
Heating: Heat the mixture to reflux with stirring. The solid should fully dissolve to give a dark solution. If it does not, add more ethanol in small portions.
-
Decolorization (Optional): If the solution is very dark, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to reflux for 15 minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration through a pad of celite to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Yellow-to-brown needles of this compound will form.
-
Cooling and Isolation: Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
-
Yield: A typical purified yield is 110-130 g (58-69% based on o-nitroaniline).
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Method | Expected Result |
| Appearance | Yellow to light brown crystalline solid |
| Melting Point | 110-112 °C[10] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.9 (dd, 1H), ~8.1 (dd, 1H), ~7.8 (dd, 1H), ~7.5 (m, 2H), ~2.6 (s, 3H) |
| Mass Spec (ESI+) | m/z: 189.06 [M+H]⁺ |
| HPLC Purity | ≥98% (AUC at a suitable wavelength, e.g., 254 nm) |
Critical Safety Considerations
A thorough risk assessment must be performed before commencing this synthesis.
-
Chemical Hazards:
-
o-Nitroaniline: Toxic if swallowed, inhaled, or in contact with skin.[11] Can cause damage to organs through prolonged exposure.
-
Crotonaldehyde: Highly flammable liquid and vapor. Fatal if swallowed, inhaled, or in contact with skin.[12] Causes severe skin irritation and serious eye damage.[12] May form explosive peroxides upon exposure to air.[12]
-
Sulfuric Acid: Causes severe skin burns and eye damage.
-
-
Procedural Hazards:
-
Exothermic Reaction: The addition of crotonaldehyde is highly exothermic and can lead to a runaway reaction if not controlled. Ensure adequate cooling capacity and slow, monitored addition.
-
Flammability: Crotonaldehyde and ethanol are flammable. All heating must be done using heating mantles or oil baths. No open flames. Ensure all equipment is properly grounded to prevent static discharge.[12][13][14]
-
-
Personal Protective Equipment (PPE):
-
Eyes: Chemical safety goggles and a face shield are mandatory.
-
Skin: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.
-
Respiratory: Use only in a certified, high-flow chemical fume hood. For handling large quantities of crotonaldehyde, a supplied-air respirator may be necessary.[12][13]
-
-
Spill & Waste Management:
-
Have appropriate spill kits ready (e.g., sodium bicarbonate for acid, absorbent materials for solvents).
-
All chemical waste must be collected in labeled containers and disposed of according to institutional and local regulations.
-
Synthesis and Purification Workflow
The following diagram outlines the complete workflow from synthesis to final product analysis.
Caption: Workflow for the scale-up synthesis and purification of this compound.
References
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Doebner-Miller Reaction - SynArchive . [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series . [Link]
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Doebner–Miller reaction - Wikipedia . [Link]
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This compound - LookChem . [Link]
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An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands . [Link]
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Safety Data Sheet: Crotonaldehyde - Chemos GmbH&Co.KG . [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH . [Link]
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6-methoxy-8-nitroquinoline - Organic Syntheses Procedure . [Link]
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Synthesis of derivatives of quinoline. - SciSpace . [Link]
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Preparation of 8-nitroquinoline - PrepChem.com . [Link]
- Process for the preparation of quinolines - Google P
-
Doebner-Miller reaction and applications | PPTX - Slideshare . [Link]
- Separation of 5-nitroquinoline and 8-nitroquinoline - Google P
- Method for preparing 2-methyl-8-aminoquinoline
-
Technology of Preparing 8Hydroxy5-nitroquinoline - ResearchGate . [Link]
-
8-Nitroquinoline - PubChem . [Link]
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Purification of Quinoline - Chempedia - LookChem . [Link]
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- 5. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 6. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
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- 9. EP0132714B1 - Process for the preparation of quinolines - Google Patents [patents.google.com]
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- 14. chemos.de [chemos.de]
Application Notes and Protocols: 3-Methyl-8-nitroquinoline as a Key Intermediate in Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 3-methyl-8-nitroquinoline, a pivotal heterocyclic building block in modern medicinal chemistry. We will move beyond simple procedural lists to deliver a comprehensive understanding of its synthesis, handling, and strategic application in the development of novel pharmaceutical agents. The protocols and insights provided herein are designed to empower researchers to leverage this versatile intermediate for the creation of diverse molecular scaffolds with significant therapeutic potential.
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of a chemical intermediate's properties and hazards is the foundation of safe and effective laboratory practice. This compound is a stable solid under normal conditions, but requires careful handling due to the potential hazards associated with nitroaromatic compounds.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | N/A |
| Molecular Weight | 188.18 g/mol | [1] |
| Melting Point | 110-111 °C | [2] |
| Boiling Point | 338.7 ± 27.0 °C (Predicted) | [2] |
| Density | 1.298 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Solid (form may vary) | N/A |
| Storage Temperature | 2-8°C, protected from light and moisture | [2] |
Safety and Handling
As a nitroaromatic compound, this compound and its parent compound, 8-nitroquinoline, are classified as hazardous.[3][4] All handling should be performed in a well-ventilated fume hood by trained personnel.
-
Hazard Identification : The parent compound, 8-nitroquinoline, is considered harmful if swallowed, inhaled, or in contact with skin.[4][5] It causes skin and serious eye irritation.[3][4] It is also suspected of causing genetic defects and cancer.[3] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[4]
-
Personal Protective Equipment (PPE) : Always wear appropriate protective equipment, including chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133), nitrile gloves, and a lab coat.[3] For operations that may generate dust, a NIOSH/MSHA-approved respirator is recommended.[3]
-
First Aid Measures :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek medical attention.
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen.[1]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
-
Storage and Disposal : Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and moisture. Disposal must be carried out in accordance with local, state, and federal regulations, typically via a licensed waste disposal company.
Synthesis of this compound: A Two-Step Approach
The most logical and established route to this compound involves a two-step sequence: the construction of the 3-methylquinoline core via the Skraup synthesis, followed by a regioselective electrophilic nitration.
Caption: Synthetic workflow for this compound.
Protocol 2.1: Skraup Synthesis of 3-Methylquinoline
The Skraup synthesis is a classic and robust method for generating the quinoline scaffold.[6] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. To obtain the 3-methyl substituent, we begin with o-toluidine (2-methylaniline). The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to yield the aromatic quinoline ring.[6]
Materials:
-
o-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Arsenic acid or Nitrobenzene (as oxidizing agent)
-
Sodium hydroxide solution
-
Water, Ice
Procedure:
-
Reaction Setup : In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.
-
Addition of Amine : Slowly add o-toluidine to the stirred mixture, ensuring the temperature does not rise excessively.
-
Addition of Oxidant : Carefully add the oxidizing agent (e.g., arsenic acid) portion-wise to the reaction mixture.[7]
-
Heating : Heat the mixture gently on a sand bath. The reaction is highly exothermic; be prepared to remove the heat source if the reaction becomes too vigorous. Once the initial exotherm subsides, continue to heat the mixture under reflux for approximately 3-4 hours to drive the reaction to completion.[7]
-
Work-up : Allow the flask to cool to room temperature. Very carefully, pour the reaction mixture into a large beaker containing a substantial volume of water and ice.
-
Neutralization : Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. This step will precipitate the crude product and should be performed in an ice bath with vigorous stirring.
-
Isolation : Isolate the crude 3-methylquinoline via steam distillation or solvent extraction (e.g., with dichloromethane or diethyl ether).
-
Purification : The crude product can be further purified by vacuum distillation to yield pure 3-methylquinoline.
Protocol 2.2: Regioselective Nitration of 3-Methylquinoline
Electrophilic aromatic substitution on the quinoline ring system is a well-understood process. Under strong acidic conditions (HNO₃/H₂SO₄), the quinoline nitrogen is protonated to form the quinolinium ion.[8] This deactivates the pyridine ring towards electrophilic attack, directing the substitution to the less deactivated benzene ring. Nitration predominantly yields a mixture of the 5-nitro and 8-nitro isomers.[8][9] The desired 8-nitro isomer must then be separated.
Materials:
-
3-Methylquinoline (from Protocol 2.1)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid
-
Ice, Water
Procedure:
-
Dissolution : In a flask, dissolve 3-methylquinoline in concentrated sulfuric acid, maintaining the temperature at 0-5 °C using an ice-salt bath.
-
Nitrating Mixture : In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, again keeping the mixture cooled.
-
Addition : Add the nitrating mixture dropwise to the solution of 3-methylquinoline, ensuring the internal temperature is strictly maintained below 10 °C.[10][11]
-
Reaction : After the addition is complete, allow the mixture to stir at a low temperature for an additional 30-60 minutes.[10] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching : Carefully pour the reaction mixture onto a large amount of crushed ice. This will cause the nitro-substituted product to precipitate.
-
Isolation : Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification : The crude product is a mixture of 5-nitro and 8-nitro isomers. Separation and purification can be achieved by fractional crystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Application in Pharmaceutical Synthesis: A Gateway to Bioactive Amines
The primary value of this compound in drug discovery lies in its role as a precursor to 8-amino-3-methylquinoline. The nitro group is a versatile functional handle that can be cleanly reduced to a primary amine.[12] This amine is a key nucleophile that opens up a vast chemical space for derivatization, allowing for the synthesis of libraries of compounds for biological screening. Quinoline derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[10][13][14][15]
Caption: Derivatization pathways from this compound.
Protocol 3.1: Reduction of this compound
The reduction of an aromatic nitro group is a fundamental transformation. One of the most reliable and high-yielding methods uses tin(II) chloride dihydrate in the presence of a strong acid like hydrochloric acid.[12]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : Dissolve this compound in a suitable solvent like ethanol or ethyl acetate in a round-bottom flask.
-
Addition of Reagent : Add an excess of tin(II) chloride dihydrate (typically 4-5 equivalents) to the solution.[12]
-
Acidification : Carefully add concentrated HCl dropwise while stirring. The reaction may be exothermic.
-
Heating : Heat the reaction mixture to reflux (typically 60-80 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.[12]
-
Cooling and Neutralization : After completion, cool the mixture to room temperature. Slowly and carefully neutralize the excess acid by adding a saturated NaHCO₃ solution until the pH is basic (~8-9). Perform this step in an ice bath as it is highly exothermic and will generate gas.
-
Extraction : Extract the aqueous layer multiple times with ethyl acetate. The product will move into the organic phase.
-
Drying and Concentration : Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude 8-amino-3-methylquinoline.
-
Purification : The crude amine can be purified by column chromatography or recrystallization if necessary.
Conclusion
This compound represents more than just a chemical compound; it is a strategic entry point into a rich area of medicinal chemistry. Its synthesis, while requiring careful execution of classic organic reactions, is reliable and scalable. The true power of this intermediate is realized upon the reduction of its nitro group, which furnishes a versatile aminoquinoline scaffold ready for extensive derivatization. By following the detailed protocols and safety guidelines outlined in this document, researchers are well-equipped to synthesize and utilize this compound to explore new chemical space and develop the next generation of innovative pharmaceuticals.
References
-
TCI Chemicals. (2025). SAFETY DATA SHEET: 3-Methyl-4-nitroquinoline 1-Oxide. Retrieved from TCI Chemicals website. [Link available from search result]
-
Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from brieflands.com. [Link available from search result[10]]
-
Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 8-Nitroquinoline. Retrieved from Thermo Fisher Scientific website. [Link available from search result[3]]
-
LookChem. (n.d.). This compound. Retrieved from lookchem.com. [Link available from search result[2]]
-
ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives. Retrieved from ResearchGate. [Link available from search result[13]]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from typeset.io. [Link available from search result[16]]
-
PubChem. (n.d.). 8-Nitroquinoline. Retrieved from National Center for Biotechnology Information. [Link available from search result[4]]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from iipseries.org. [Link available from search result[6]]
-
PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. Retrieved from prepchem.com. [Link available from search result[7]]
-
BenchChem. (n.d.). An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs. Retrieved from benchchem.com. [Link available from search result[11]]
-
BenchChem. (2025). Application Notes and Protocols for Developing Novel Derivatives from 5-Fluoro-2-methyl-8-nitroquinoline. Retrieved from benchchem.com. [Link available from search result[12]]
-
Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from chemistry.stackexchange.com. [Link available from search result[8]]
-
PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from National Center for Biotechnology Information. [Link available from search result[14]]
-
Sigma-Aldrich. (n.d.). 8-Nitroquinoline 98%. Retrieved from sigmaaldrich.com. [Link available from search result[5]]
-
MySkinRecipes. (n.d.). This compound. Retrieved from myskinrecipes.com. [Link available from search result[17]]
-
ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 8-METHYL-5-NITROQUINOLINE. Retrieved from chemicalbook.com. [Link available from search result[1]]
-
PubMed. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from National Center for Biotechnology Information. [Link available from search result[15]]
-
Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Retrieved from patents.google.com. [Link available from search result[9]]
Sources
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- 5. 8-Nitroquinoline 98 607-35-2 [sigmaaldrich.com]
- 6. iipseries.org [iipseries.org]
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- 11. benchchem.com [benchchem.com]
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- 16. scispace.com [scispace.com]
- 17. This compound [myskinrecipes.com]
Application Notes & Protocols: 3-Methyl-8-nitroquinoline in Materials Science
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Functionalized Quinoline
3-Methyl-8-nitroquinoline is a heterocyclic aromatic compound that, while not extensively studied in materials science to date, presents significant opportunities based on the well-established properties of its parent molecule, quinoline, and its functional groups. The quinoline core offers a rigid, planar structure with π-conjugated electrons, making it a promising candidate for applications in organic electronics.[1] The electron-withdrawing nitro group and the electron-donating methyl group introduce specific electronic and steric effects that can be harnessed to tune the material's properties for various applications.
These application notes will provide a comprehensive guide to the synthesis, characterization, and potential applications of this compound in materials science, with a focus on its use as a corrosion inhibitor, in organic electronics, and in chemical sensing. The protocols provided are based on established methodologies for analogous quinoline derivatives and are designed to be a starting point for further research and development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is essential before its use in any application.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₈N₂O₂ | 188.18 | 110-111[2] | 338.7 (Predicted)[2] |
| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 89-91[3] | Decomposes[4] |
| 6-Methyl-8-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | Not Available | Not Available |
| 7-Methyl-8-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | Not Available | Not Available |
Safety and Handling:
Nitroquinoline compounds should be handled with care, as they can be harmful if swallowed, inhaled, or in contact with skin.[4] It is also suspected that some nitroquinolines may have carcinogenic properties.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for 8-nitroquinoline and other related compounds.[5][6][7]
Synthesis and Characterization of this compound
The synthesis of this compound can be approached through a multi-step process, adapting established methods for quinoline derivatization.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis and characterization of this compound.
Protocol 1: Synthesis of this compound
Rationale: This protocol adapts the Doebner-von Miller reaction for the synthesis of the 3-methylquinoline precursor, followed by a standard nitration procedure. The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from α,β-unsaturated carbonyl compounds and anilines.[8] Nitration of the quinoline ring typically occurs at the 5- and 8-positions, and the directing effects of the methyl group will influence the final product distribution.[9]
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
Part A: Synthesis of 3-Methylquinoline
-
In a round-bottom flask, cautiously add concentrated HCl to aniline with cooling in an ice bath.
-
Slowly add crotonaldehyde to the mixture with continuous stirring.
-
Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and neutralize with a saturated NaHCO₃ solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain crude 3-methylquinoline.
-
Purify the crude product by vacuum distillation or column chromatography.
Part B: Nitration of 3-Methylquinoline
-
In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve the purified 3-methylquinoline in concentrated H₂SO₄ at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated HNO₃ and H₂SO₄ dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize carefully with a saturated NaHCO₃ solution.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude this compound by column chromatography using a hexane:ethyl acetate gradient.
Protocol 2: Characterization of this compound
Rationale: A combination of spectroscopic and analytical techniques is necessary to confirm the structure and purity of the synthesized compound.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, particularly the characteristic stretching frequencies of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).[10]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Single-Crystal X-ray Diffraction (XRD): If suitable single crystals can be grown, XRD provides the definitive three-dimensional structure of the molecule.[11]
Application in Corrosion Inhibition
Quinoline and its derivatives are effective corrosion inhibitors for various metals in acidic media due to the presence of the nitrogen heteroatom and the planar aromatic rings, which facilitate adsorption onto the metal surface.[12][13] The nitro group, being electron-withdrawing, can enhance the adsorption process.
Protocol 3: Evaluation of Corrosion Inhibition Performance
Rationale: Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are powerful methods to evaluate the efficiency of a corrosion inhibitor. These methods provide insights into the inhibition mechanism (anodic, cathodic, or mixed-type) and the kinetics of the corrosion process.
Materials:
-
Mild steel coupons
-
1 M Hydrochloric acid (HCl) solution
-
This compound (inhibitor)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel coupon, counter electrode: platinum wire, reference electrode: saturated calomel electrode - SCE)
Procedure:
-
Prepare mild steel coupons by polishing with different grades of emery paper, degreasing with acetone, and drying.
-
Prepare a series of 1 M HCl solutions containing different concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM). A blank solution (1 M HCl without inhibitor) should also be prepared.
-
Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode.
-
Potentiodynamic Polarization:
-
Allow the open circuit potential (OCP) to stabilize for 30-60 minutes.
-
Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Plot the resulting polarization curve (log(current density) vs. potential).
-
Determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a small amplitude AC signal (e.g., 10 mV).
-
Plot the Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Data Analysis:
The inhibition efficiency (IE%) can be calculated from both potentiodynamic polarization and EIS data:
-
From polarization data: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100
-
From EIS data: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100
Application in Organic Electronics
The π-conjugated system of the quinoline ring suggests that this compound could be explored as a material for organic electronic devices. The electron-withdrawing nitro group may impart n-type semiconductor characteristics.
Protocol 4: Fabrication and Characterization of an Organic Thin-Film Transistor (OTFT)
Rationale: The fabrication of a simple bottom-gate, top-contact OTFT allows for the evaluation of the semiconductor properties of this compound, including its charge carrier mobility and on/off ratio.
Caption: Structure of a bottom-gate, top-contact Organic Thin-Film Transistor (OTFT).
Materials:
-
Highly doped n-type silicon wafer with a thermally grown SiO₂ layer
-
This compound
-
High-purity solvent (e.g., toluene or chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Spin coater
-
Thermal evaporator
-
Semiconductor parameter analyzer
Procedure:
-
Clean the Si/SiO₂ substrate by ultrasonication in acetone and isopropanol, followed by oxygen plasma treatment.
-
Prepare a solution of this compound in the chosen solvent (e.g., 5-10 mg/mL).
-
Deposit a thin film of the this compound solution onto the SiO₂ surface using spin coating.
-
Anneal the film at a suitable temperature (e.g., 80-100 °C) to remove residual solvent and improve film morphology.
-
Deposit the source and drain electrodes (typically gold) through a shadow mask using thermal evaporation.
-
Characterize the electrical properties of the OTFT using a semiconductor parameter analyzer in a probe station. Measure the output and transfer characteristics.
Data Analysis:
From the transfer characteristics, the field-effect mobility (μ) and the on/off ratio can be calculated.
Application in Chemical Sensing
The nitrogen atom in the quinoline ring and the potential for the nitro group to participate in charge-transfer interactions make this compound a candidate for the development of chemical sensors, particularly for the detection of metal ions or electron-deficient analytes.
Protocol 5: Fabrication of a Modified Electrode for Electrochemical Sensing
Rationale: Modifying the surface of an electrode with this compound can introduce specific recognition capabilities. This protocol describes a simple drop-casting method to create a modified electrode for investigating its sensing properties towards a target analyte.
Materials:
-
Glassy carbon electrode (GCE)
-
This compound
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Target analyte solution (e.g., a metal salt solution)
-
Supporting electrolyte (e.g., 0.1 M KCl)
-
Electrochemical workstation
Procedure:
-
Polish the GCE with alumina slurry, then sonicate in ethanol and deionized water.
-
Prepare a dilute solution of this compound in DMF (e.g., 1 mg/mL).
-
Drop-cast a small volume (e.g., 5-10 μL) of the solution onto the GCE surface and allow the solvent to evaporate at room temperature.
-
Using the modified GCE as the working electrode, perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) in the supporting electrolyte.
-
Record the electrochemical response in the presence of increasing concentrations of the target analyte.
Data Analysis:
A change in the electrochemical signal (e.g., peak current or potential) upon addition of the analyte indicates a sensing response. A calibration curve can be constructed by plotting the change in signal versus the analyte concentration to determine the sensitivity and limit of detection.
Conclusion
While this compound is a relatively unexplored compound in materials science, its chemical structure suggests a range of promising applications. By leveraging the known properties of related quinoline derivatives, researchers can use the protocols outlined in these application notes as a foundation for investigating its potential as a corrosion inhibitor, an organic semiconductor, and a chemical sensor. The interplay of the quinoline core with the methyl and nitro substituents provides a rich area for further scientific inquiry and material design.
References
-
PubChem. 8-Nitroquinoline. National Center for Biotechnology Information. [Link]
-
Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries. [Link]
-
PubChem. 4-Nitroquinoline 1-Oxide. National Center for Biotechnology Information. [Link]
-
ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]
-
PMC. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. [Link]
-
Scirp.org. Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. [Link]
-
LookChem. This compound. [Link]
-
ResearchGate. 8-Nitroquinoline. [Link]
-
Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]
-
PrepChem.com. Preparation of 8-nitroquinoline. [Link]
-
PMC. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
SciSpace. Synthesis of derivatives of quinoline. [Link]
-
MDPI. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. [Link]
-
Ingenta Connect. 8–Hydroxyquinoline is key to the development of corrosion inhibitors: An advanced review. [Link]
- Google Patents. Separation of 5-nitroquinoline and 8-nitroquinoline.
-
ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
-
RSC Publishing. A highly stable 8-hydroxyquinolinate-based metal–organic framework as a selective fluorescence sensor for Fe3+, Cr2O72− and nitroaromatic explosives. [Link]
-
OEM. 8 Hydroxyquinoline for Effective Corrosion Inhibition Solutions. [Link]
-
RSC Publishing. Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: experimental, DFT and Monte Carlo simulation studies. [Link]
-
ResearchGate. Organic materials for organic electronic devices. [Link]
-
PMC. Recent Trends in Chemical Sensors for Detecting Toxic Materials. [Link]
-
PubChem. 6-Methyl-8-nitroquinoline. National Center for Biotechnology Information. [Link]
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Application Note & Protocols for the Reduction of 3-Methyl-8-nitroquinoline to 8-Amino-3-methylquinoline
Abstract
This document provides a comprehensive guide for the chemical reduction of 3-Methyl-8-nitroquinoline to its corresponding amine, 8-Amino-3-methylquinoline. The resulting aminoquinoline is a valuable building block in medicinal chemistry and drug development, notably as a precursor for pharmacologically active agents such as antimalarials.[1][2] This guide details two robust and widely applicable protocols: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) with a hydrogen donor, and a classic metal-acid reduction using Stannous Chloride (SnCl₂). We delve into the mechanistic rationale behind each method, provide detailed, step-by-step experimental procedures, and offer a comparative analysis to aid researchers in selecting the optimal protocol for their specific laboratory context, considering factors such as scale, equipment availability, and chemoselectivity requirements.
Introduction: Significance and Strategic Considerations
The transformation of an aromatic nitro group into an amine is a cornerstone of synthetic organic chemistry. In the context of quinoline scaffolds, this reduction is of paramount importance. 8-Aminoquinoline derivatives are key pharmacophores found in several approved drugs, most famously in antimalarials like primaquine and tafenoquine.[1] The methyl group at the 3-position of the quinoline core can serve as a critical modulator of steric and electronic properties, influencing biological activity and metabolic stability.
The choice of reduction protocol is not trivial and depends on several factors:
-
Chemoselectivity: The substrate may contain other functional groups sensitive to reduction (e.g., halides, carbonyls, nitriles). The chosen method must selectively target the nitro group.[3][4]
-
Scale and Safety: Catalytic hydrogenations, especially those involving hydrogen gas, require specialized equipment and carry risks associated with flammable gases and pyrophoric catalysts. Metal-based reductions often involve strong acids and generate metallic waste streams requiring careful disposal.[5]
-
Cost and Availability: Reagents like palladium catalysts can be expensive, whereas reducing agents like iron or tin salts are generally more economical.[5]
This guide presents two field-proven methods that balance efficacy, safety, and accessibility for the synthesis of 8-Amino-3-methylquinoline.
Visualized Chemical Transformation
The overall chemical reaction discussed in this guide is the reduction of the nitro group on the quinoline ring to an amine.
Caption: General scheme for the reduction of this compound.
Protocol I: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is an advantageous alternative to methods using pressurized hydrogen gas.[6][7] It utilizes a hydrogen donor molecule, such as hydrazine hydrate or ammonium formate, to generate hydrogen in situ on the catalyst surface.[7][8] This method is highly efficient and often proceeds under milder conditions. The protocol described here is adapted from a similar reduction of a nitroisoquinoline derivative.[8]
3.1. Principle and Rationale
In this protocol, 10% Palladium on Carbon (Pd/C) serves as the heterogeneous catalyst. Hydrazine hydrate acts as the hydrogen donor. In the presence of the palladium catalyst, hydrazine decomposes to release diimide (N₂H₂) or hydrogen gas, which is then adsorbed onto the palladium surface and efficiently reduces the nitro group through a series of intermediates (nitroso, hydroxylamine) to the final amine.[8] Ethanol is an excellent solvent as it solubilizes the starting material and is compatible with the reaction conditions.
3.2. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Starting material. |
| 10% Palladium on Carbon (Pd/C) | Degussa type, 50% wet | Sigma-Aldrich | Catalyst. Handle with care, potentially pyrophoric when dry. |
| Hydrazine Hydrate (N₂H₄·H₂O) | 64-65% solution | Sigma-Aldrich | Toxic & Corrosive . Handle in a fume hood. |
| Ethanol (EtOH) | Anhydrous, >99.5% | Fisher Scientific | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent. |
| Celite® 545 (Diatomaceous earth) | --- | Sigma-Aldrich | Filtration aid. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | VWR | Drying agent. |
| 1 M Hydrochloric Acid (HCl) | Volumetric standard | VWR | For aqueous workup. |
| 2 M Sodium Hydroxide (NaOH) | --- | VWR | For aqueous workup. |
3.3. Step-by-Step Protocol
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (5.0 g, 26.6 mmol) and ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.25 g, 5 wt%) to the solution under a gentle stream of nitrogen. Caution: Do not allow the catalyst to dry completely.
-
Initiation: Begin vigorous stirring to create a uniform suspension. Heat the mixture to reflux (approx. 78 °C).
-
Reagent Addition: Once refluxing, add hydrazine hydrate (6.5 mL, ~133 mmol) dropwise via an addition funnel over 30 minutes. An exothermic reaction may be observed. Maintain a steady reflux.
-
Reaction Monitoring: After the addition is complete, maintain the reflux for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates completion.
-
Catalyst Removal: Cool the reaction mixture to approximately 40-50 °C. Carefully filter the hot suspension through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry in the air as it can ignite. Quench it immediately with water after filtration.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Aqueous Workup: Dissolve the resulting residue in 1 M HCl (100 mL). Extract this acidic solution with dichloromethane (2 x 50 mL) to remove any non-basic impurities.
-
Product Isolation: Basify the aqueous layer to pH >10 with 2 M NaOH. The product may precipitate or can be extracted with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-Amino-3-methylquinoline as a solid.
Protocol II: Metal-Acid Reduction with Stannous Chloride
The reduction of aromatic nitro compounds using tin(II) chloride (SnCl₂) in an acidic medium is a classic, reliable, and cost-effective method.[5][9] It is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or over-reduction of other functional groups.[3][5]
4.1. Principle and Rationale
Stannous chloride (SnCl₂) is a mild reducing agent that, in the presence of a proton source like hydrochloric acid, donates electrons to the nitro group.[9] The overall reaction involves the transfer of six electrons from three equivalents of Sn(II) to the nitro group, which is sequentially protonated and reduced.[5][9] The reaction proceeds through nitroso and hydroxylamine intermediates to form the final amine.[9] The product is initially formed as an ammonium salt, which is then neutralized with a base during workup to liberate the free amine.[10]
4.2. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Starting material. |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | ACS Reagent, >98% | Sigma-Aldrich | Reducing agent. |
| Ethanol (EtOH) | 95% or Absolute | Fisher Scientific | Reaction solvent. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR | Corrosive . Acid catalyst. |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent. |
| Sodium Hydroxide (NaOH) | Pellets, >97% | VWR | For basification during workup. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | VWR | Drying agent. |
4.3. Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (5.0 g, 26.6 mmol) in ethanol (75 mL).
-
Reagent Addition: To this suspension, add Stannous Chloride Dihydrate (30.0 g, 133 mmol).
-
Initiation: Cool the flask in an ice-water bath. Slowly and carefully add concentrated HCl (25 mL) dropwise. The addition is highly exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Basification: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice (~150 g) in a large beaker with stirring. Carefully basify the acidic mixture by adding a 50% (w/v) NaOH solution until the pH is >10. Tin hydroxides will precipitate.
-
Extraction: Extract the entire mixture with dichloromethane (3 x 100 mL). The tin salts may be slow to separate. If emulsions form, filter the entire mixture through a pad of Celite®.
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification (Optional): The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Comparative Analysis and Workflow
5.1. Protocol Comparison
| Parameter | Protocol I: Catalytic Transfer Hydrogenation | Protocol II: Stannous Chloride Reduction |
| Principle | Heterogeneous catalysis, in situ H₂ generation | Stoichiometric metal-acid reduction |
| Key Reagents | Pd/C, Hydrazine Hydrate | SnCl₂·2H₂O, Concentrated HCl |
| Primary Hazard | Flammable catalyst, toxic/corrosive hydrazine | Strong acid, exothermic reaction, metal waste |
| Workup | Filtration of catalyst, standard extraction | Neutralization of large acid excess, precipitation of tin salts, potentially difficult extraction |
| Waste Stream | Spent catalyst (recoverable), aqueous waste | Tin-containing aqueous waste (heavy metal) |
| Selectivity | Very high for nitro groups, but can reduce other functionalities (alkenes, Cbz groups) | Good for nitro groups, tolerates many other functional groups.[11] |
| Cost | Higher (due to Palladium catalyst) | Lower (bulk reagents are inexpensive) |
| Typical Yield | High (>85%) | Good to High (70-90%) |
5.2. General Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis, workup, and analysis of 8-Amino-3-methylquinoline.
Sources
- 1. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]
- 8. prepchem.com [prepchem.com]
- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-8-nitroquinoline
Welcome to the technical support center for the synthesis of 3-Methyl-8-nitroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the yield and purity of your final product.
I. Introduction to the Synthesis of this compound
The synthesis of this compound is a critical process in medicinal chemistry, as this scaffold is a key intermediate for various biologically active compounds. The most common and historically significant methods for constructing the quinoline core are the Skraup and Doebner-von Miller reactions.[1][2] These reactions, while powerful, are often associated with challenges such as vigorous and exothermic conditions, formation of side products, and difficulties in purification.[3][4]
This guide will focus on a two-step synthetic route:
-
Step 1: Quinoline Ring Formation via a modified Skraup or Doebner-von Miller reaction to produce 3-methylquinoline.
-
Step 2: Nitration of the 3-methylquinoline to selectively introduce a nitro group at the C-8 position.
Our goal is to provide you with the technical insights and practical solutions to navigate the complexities of this synthesis and consistently achieve high yields of the desired product.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) - Step 1: 3-Methylquinoline Synthesis
Q1: My Skraup/Doebner-von Miller reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The exothermic nature of the Skraup and related reactions is a well-documented challenge.[3][4] The primary cause is the dehydration of glycerol to acrolein, which then undergoes a rapid condensation with the aniline derivative.[5][6]
Solutions:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid can significantly temper the reaction's vigor.[4][6] These moderators are thought to control the rate of acrolein formation.
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while maintaining efficient cooling with an ice bath. This prevents a rapid temperature spike.[4]
-
Ensure Efficient Stirring: Vigorous mechanical stirring is crucial for uniform heat distribution, preventing the formation of localized hotspots that can lead to uncontrolled reactions.
Q2: I am observing a low yield of 3-methylquinoline and a significant amount of tar-like polymeric material. What is the cause and how can I prevent it?
A2: Polymerization of the α,β-unsaturated aldehyde or ketone intermediate (in this case, likely crotonaldehyde formed in situ or added directly) is a major competing side reaction, particularly under the strongly acidic conditions of the Doebner-von Miller synthesis.[7][8]
Solutions:
-
Biphasic Reaction Medium: Employing a biphasic system can be highly effective. By sequestering the reactive carbonyl compound in an organic phase (e.g., toluene), its concentration in the acidic aqueous phase is kept low, thus minimizing polymerization and increasing the yield of the desired quinoline.[4][8]
-
Slow Addition of Carbonyl Source: If using a pre-formed α,β-unsaturated carbonyl, add it slowly to the reaction mixture. This maintains a low instantaneous concentration, favoring the desired reaction pathway over self-condensation.[4]
-
Temperature Control: Maintain the reaction temperature as recommended in the protocol. Excessive heat can accelerate polymerization.
Experimental Protocol: Optimized Doebner-von Miller Synthesis of 3-Methylquinoline
This protocol incorporates best practices to mitigate common issues.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Charging Reactants: To the flask, add 2-nitroaniline and concentrated hydrochloric acid.
-
Reactant Addition: Slowly add crotonaldehyde to the stirred mixture through the dropping funnel over a period of 1-2 hours. Maintain the temperature below 30°C using an ice bath.
-
Reaction: After the addition is complete, heat the reaction mixture under reflux for 3-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: Extract the product with an organic solvent like toluene or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Frequently Asked Questions (FAQs) - Step 2: Nitration of 3-Methylquinoline
Q3: My nitration reaction is producing a mixture of isomers, primarily 5-nitro and 8-nitro. How can I improve the selectivity for this compound?
A3: The position of nitration on the quinoline ring is highly dependent on the reaction's acidity.[6][7] Under strongly acidic conditions (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid), the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack and directs the incoming nitro group to the 5- and 8-positions of the benzene ring.[6][7] Fortunately, for 3-methylquinoline, the 8-position is sterically and electronically favored.
Solutions:
-
Strict Temperature Control: Maintain a low reaction temperature (typically -5°C to 0°C) during the addition of the nitrating mixture.[9] This helps to control the reaction rate and can improve selectivity.
-
Choice of Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is standard for achieving nitration at the 5- and 8-positions.[9] Using less acidic conditions may lead to nitration at other positions.
-
Order of Addition: Add the 3-methylquinoline dissolved in sulfuric acid slowly to the pre-cooled nitrating mixture. This ensures that the quinoline is always in the presence of excess acid, promoting the formation of the desired quinolinium ion.
Q4: The work-up of my nitration reaction is difficult, and I'm losing product during purification. Are there any tips for efficient isolation?
A4: The work-up of nitration reactions can be challenging due to the large amount of acid used.
Solutions:
-
Careful Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This will precipitate the product while diluting the acid and controlling the exotherm.
-
pH Adjustment for Precipitation: After the initial quench, carefully neutralize the solution. The product may precipitate at a specific pH. It is often beneficial to bring the pH to neutral or slightly basic to ensure complete precipitation of the free base.
-
Recrystallization: The crude product can often be purified effectively by recrystallization from a suitable solvent like ethanol or ethyl acetate.[10] This is often more efficient for removing small amounts of isomers than column chromatography on a large scale.
Experimental Protocol: Selective Nitration of 3-Methylquinoline
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 0°C.
-
Dissolution of Starting Material: In a separate flask, dissolve 3-methylquinoline in concentrated sulfuric acid, also cooling in an ice bath.
-
Addition: Slowly add the 3-methylquinoline solution to the cold nitrating mixture via the dropping funnel, ensuring the temperature does not rise above 5°C.
-
Reaction: Once the addition is complete, allow the reaction to stir at 0-5°C for an additional 30-60 minutes.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Isolation: Neutralize the resulting slurry with a base such as aqueous ammonia or sodium hydroxide until the product precipitates. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude this compound from ethanol to obtain the pure product.
III. Data and Workflow Visualization
Table 1: Troubleshooting Summary for 3-Methylquinoline Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Vigorous/Uncontrolled Reaction | Highly exothermic reaction; localized hotspots. | Add a moderator (e.g., FeSO₄); slow addition of acid with cooling; ensure efficient stirring.[4][6] |
| Low Yield & Tar Formation | Polymerization of α,β-unsaturated carbonyl intermediate. | Use a biphasic reaction medium; slow addition of the carbonyl source; maintain strict temperature control.[4][8] |
| Purification Difficulties | Presence of polymeric byproducts and unreacted starting materials. | Alkaline work-up followed by solvent extraction; purification by vacuum distillation or column chromatography. |
Workflow for Optimizing this compound Synthesis
Caption: Troubleshooting workflow for the two-step synthesis of this compound.
IV. References
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. --INVALID-LINK--
-
Wikipedia. (2023). Doebner–Miller reaction. --INVALID-LINK--
-
Wikipedia. (2023). Skraup reaction. --INVALID-LINK--
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. --INVALID-LINK--
-
Google Patents. (1979). Process for production of 8-NHR quinolines. --INVALID-LINK--
-
BenchChem. (2023). Troubleshooting Side Reactions in the Synthesis of Quinoline Derivatives. --INVALID-LINK--
-
SynArchive. (2023). Doebner-Miller Reaction. --INVALID-LINK--
-
BenchChem. (2023). Technical Support Center: Optimizing Nitroquinoline Synthesis. --INVALID-LINK--
-
LookChem. (2023). This compound. --INVALID-LINK--
-
Brieflands. (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. --INVALID-LINK--
-
ResearchGate. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. --INVALID-LINK--
-
SlideShare. (2017). Preparation and Properties of Quinoline. --INVALID-LINK--
-
National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. --INVALID-LINK--
References
- 1. iipseries.org [iipseries.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. US4167638A - Process for production of 8-NHR quinolines - Google Patents [patents.google.com]
Technical Support Center: Nitration of 3-Methylquinoline
Welcome to the technical support center for the nitration of 3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring the successful synthesis of your target nitro-3-methylquinoline isomers.
I. Understanding the Reaction: Key Challenges
The nitration of 3-methylquinoline is a nuanced process. The quinoline ring system possesses a complex electronic nature. The pyridine ring is electron-deficient, while the benzene ring is comparatively electron-rich. Electrophilic substitution, such as nitration, preferentially occurs on the benzene ring, typically at the 5- and 8-positions.[1][2][3] The methyl group at the 3-position, being an electron-donating group, can subtly influence the regioselectivity and reactivity of the molecule.
The primary challenges in this reaction are controlling regioselectivity and preventing unwanted side reactions. The reaction conditions, particularly the choice of nitrating agent and the temperature, are critical factors that dictate the outcome.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the nitration of 3-methylquinoline, providing explanations for their causes and actionable solutions.
Issue 1: Low Yield of Desired Nitro Isomer(s)
Symptoms:
-
After work-up and purification, the isolated yield of the target 5-nitro- or 8-nitro-3-methylquinoline is significantly lower than expected.
-
TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products with no major spot corresponding to the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Optimization Protocol |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a deactivated substrate. Under strongly acidic conditions, the quinoline nitrogen is protonated, deactivating the ring system towards electrophilic attack.[2] | 1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material. 2. Increase Reaction Time: Allow the reaction to stir for a longer period at the recommended temperature. 3. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C), while carefully monitoring for the formation of byproducts.[4] 4. Use Fresh Nitrating Agent: Ensure the nitric acid and sulfuric acid are of high purity and free from water. |
| Degradation of Starting Material or Product | Quinoline derivatives can be susceptible to oxidative degradation under harsh nitrating conditions (e.g., high temperatures, overly concentrated acids). This can lead to charring or the formation of tar-like substances.[4] | 1. Maintain Low Temperature: Perform the addition of the nitrating agent at a low temperature (e.g., 0-5 °C) and maintain this temperature throughout the reaction.[4] 2. Controlled Addition: Add the nitrating agent dropwise to the solution of 3-methylquinoline in sulfuric acid to control the exotherm. 3. Alternative Nitrating Agents: Consider using milder nitrating agents such as acetyl nitrate or dinitro-5,5-dimethylhydantoin (DNDMH) which can offer better control and functional group tolerance.[4][5] |
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
Symptoms:
-
NMR or LC-MS analysis reveals a mixture of 5-nitro- and 8-nitro-3-methylquinoline, and potentially other isomers, making purification difficult.
-
The ratio of the desired isomer to other isomers is unfavorable.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Optimization Protocol |
| Reaction Temperature Too High | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less favored isomers, leading to a decrease in regioselectivity.[4] | 1. Strict Temperature Control: Maintain a consistently low temperature (e.g., 0-10 °C) during the addition of the nitrating agent and throughout the reaction.[4] |
| Inappropriate Nitrating System | The choice of acid and its concentration can influence the position of nitration. It has been observed in quinoline nitration that increasing acidity can favor nitration at the 5-position over the 8-position.[6] | 1. Vary Acid Strength: Experiment with different ratios of fuming nitric acid to sulfuric acid. 2. Alternative Acids: Investigate the use of trifluoromethanesulfonic acid (TFSA) which has been shown to influence regioselectivity in quinoline N-oxide nitration.[5][6] |
Issue 3: Formation of Polynitrated Byproducts
Symptoms:
-
Mass spectrometry analysis indicates the presence of dinitro- or even trinitro-3-methylquinoline species.
-
The desired mononitrated product is consumed to form these higher nitrated compounds.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Optimization Protocol |
| Excess Nitrating Agent | Using a large excess of the nitrating agent can drive the reaction towards polynitration, especially if the reaction time is prolonged or the temperature is elevated. | 1. Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Start with a slight excess (e.g., 1.1 equivalents) and adjust as needed based on reaction monitoring. 2. Reverse Addition: Consider adding the solution of 3-methylquinoline in sulfuric acid to the nitrating mixture to maintain a low concentration of the substrate. |
| Reaction Conditions Too Forcing | High temperatures and long reaction times can promote a second nitration event on the initially formed mononitro product. | 1. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level. 2. Lower Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Issue 4: Oxidation of the Methyl Group or Quinoline Ring
Symptoms:
-
Isolation of byproducts where the methyl group has been oxidized to a carboxylic acid or other oxidized functionalities.
-
Formation of N-oxide derivatives.[6]
-
Significant charring or tar formation.[4]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Optimization Protocol |
| Harsh Oxidizing Conditions | Concentrated nitric acid is a strong oxidizing agent, and at elevated temperatures, it can oxidize sensitive functional groups or the quinoline ring itself.[7] | 1. Use Milder Nitrating Agents: Employ nitrating agents that are less prone to causing oxidation, such as acetyl nitrate or nitronium tetrafluoroborate. 2. Strict Temperature Control: Maintain a low and consistent temperature throughout the reaction. 3. Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions. |
III. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 3-methylquinoline?
A1: For the nitration of quinoline itself, a mixture of 5-nitro and 8-nitro isomers is typically obtained in roughly equal amounts under standard conditions (HNO₃/H₂SO₄ at 0 °C).[1][2] The 3-methyl group is not expected to drastically alter this outcome, although it may have a minor electronic or steric influence. The exact ratio of isomers can be sensitive to the reaction conditions.
Q2: How can I effectively separate the 5-nitro and 8-nitro isomers of 3-methylquinoline?
A2: The separation of these isomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel using a gradient elution system of hexanes and ethyl acetate is the most common method.
-
Recrystallization: If one isomer is formed in significant excess, fractional crystallization may be a viable purification technique.
Q3: Are there any alternative, more regioselective methods for the nitration of quinolines?
A3: Yes, modern synthetic methods have been developed to improve regioselectivity.
-
Directed C-H Functionalization: These methods use a directing group to guide the nitration to a specific position.[8][9]
-
Radical Nitration: The use of reagents like tert-butyl nitrite (TBN) under radical conditions can offer alternative regioselectivity.[10]
-
Nitration via N-oxides: The nitration of quinoline N-oxides can alter the regiochemical outcome, often favoring nitration at the 4-position.[6]
Q4: What is the mechanism of nitration using a mixed acid (HNO₃/H₂SO₄) system?
A4: The nitration proceeds via an electrophilic aromatic substitution mechanism.
-
Formation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[11][12][13]
-
Electrophilic Attack: The π-electrons of the benzene ring of 3-methylquinoline attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[11]
-
Deprotonation: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[11]
IV. Visualization of Key Processes
Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low product yields.
Mechanism of Nitronium Ion Formation
Caption: Formation of the electrophilic nitronium ion from nitric and sulfuric acid.
V. References
-
Synthesis of nitro-regioisomers of tetrahydroquinolines using the three-component imino Diels-Alder reaction. ResearchGate. Available at: [Link]
-
Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. N/A. Available at: [Link]
-
THE NITRATION OF SOME QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]
-
Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. ResearchGate. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. ResearchGate. Available at: [Link]
-
Preparation and Properties of Quinoline. N/A. Available at: [Link]
-
Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. Available at: [Link]
-
NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. N/A. Available at: [Link]
-
QUINOLINE. ResearchGate. Available at: [Link]
-
Nitration of 3-phenylquinoline. Google Books. Available at:
-
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. Available at: [Link]
-
Nitration (video) | Aromatic compounds. Khan Academy. Available at: [Link]
-
Synthesis of derivatives of quinoline. SciSpace. Available at: [Link]
-
Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. N/A. Available at: [Link]
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Khan Academy [khanacademy.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. aiinmr.com [aiinmr.com]
Technical Support Center: Purification of 3-Methyl-8-nitroquinoline
Welcome to the technical support guide for 3-Methyl-8-nitroquinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate.[1] Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound that are critical for successful purification.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route. The most common synthesis involves the nitration of 3-methylquinoline. This reaction is seldom perfectly selective and typically yields a mixture of constitutional isomers. Therefore, the most significant impurities you will likely encounter are:
-
Isomeric Impurities: Primarily 3-methyl-5-nitroquinoline, and potentially other minor isomers. The separation of these isomers is often the greatest purification challenge because their similar structures result in very close physicochemical properties (e.g., polarity, solubility).[2]
-
Unreacted Starting Material: Residual 3-methylquinoline.
-
Degradation Products: Nitroaromatic compounds can be susceptible to degradation, especially under harsh reaction conditions or upon exposure to light.[3] Common degradation pathways for quinolines can include oxidation, leading to hydroxylated derivatives or N-oxides.[4]
Q2: What are the key solubility characteristics of this compound I should know for purification?
A2: While specific quantitative data for this compound is not widely published, we can infer its behavior from structurally similar compounds like 8-nitroquinoline and other substituted nitroquinolines.[3][5]
-
Aqueous Solubility: Expected to be very low. The parent compound, 8-nitroquinoline, is only slightly soluble in water.[5] The addition of a lipophilic methyl group further decreases its affinity for aqueous media.
-
Organic Solvent Solubility: It is expected to be soluble in common polar aprotic and chlorinated organic solvents such as Dichloromethane (DCM), Chloroform, and Ethyl Acetate. It likely has moderate to low solubility in alcohols like ethanol and methanol at room temperature, but this increases significantly with heating, making them good candidates for recrystallization.[6] It is expected to have poor solubility in non-polar solvents like hexanes or petroleum ether.
-
Acidic Solubility: Like most quinolines, the basic nitrogen atom in the ring allows it to be protonated. Therefore, it should be soluble in dilute aqueous acids.[5] This property can sometimes be exploited for purification via acid-base extraction to remove non-basic impurities.
Q3: How stable is this compound, and what are the proper storage conditions?
A3: this compound is a moderately stable crystalline solid at standard temperatures.[3] However, two main factors can contribute to its degradation:
-
Photodegradation: Nitroaromatic compounds are often sensitive to light, particularly UV radiation.[3][4]
-
Oxidation: The quinoline ring system can be susceptible to oxidation from atmospheric oxygen over long periods.[4]
For optimal stability and to ensure experimental reproducibility, adhere to the following storage recommendations:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.[4][7]
-
Light: Always store in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[4]
-
Atmosphere: For high-purity reference standards or long-term storage, consider storing under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[4]
Purification Strategy Workflow
The choice of purification method depends on the scale of your synthesis and the impurity profile of your crude material. This workflow provides a logical decision-making process.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.
Q4: I performed a recrystallization, but my compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly for crystals to nucleate and grow.
-
Causality: This is common when the boiling point of the recrystallization solvent is higher than the compound's melting point (110-111°C for this compound) or when the solution is cooled too rapidly.[7] High concentrations of impurities can also disrupt the crystal lattice formation, promoting oiling.
-
Troubleshooting Steps:
-
Re-heat the Solution: Heat the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to ensure you are not at the saturation point at a high temperature.[8]
-
Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Do not place it directly into an ice bath.[9]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
-
Consider a Two-Solvent System: If the problem persists, your compound may be too soluble in the chosen solvent. A two-solvent system (where the compound is soluble in solvent 1 and insoluble in solvent 2) can be very effective. See the protocol below.[8]
-
Q5: After running a silica gel column, my TLC analysis shows that the isomeric impurities (e.g., 3-methyl-5-nitroquinoline) co-eluted with my desired product. How can I improve the separation?
A5: Separating constitutional isomers is a classic chromatography challenge. Since they often have very similar polarities, standard silica gel chromatography may not provide sufficient resolution.[10]
-
Causality: The separation on silica gel is based on differences in polarity. If the isomers have nearly identical polarities, they will travel down the column at almost the same rate.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The most critical variable is the eluent system. Use a less polar solvent system. For example, if you used 20% Ethyl Acetate in Hexanes, try reducing it to 10% or even 5%. A less polar mobile phase will force the compounds to interact more with the stationary phase, amplifying small differences in polarity and improving separation. Run many preliminary TLCs to find the optimal solvent system.[11]
-
Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. While silica is polar, alumina is also a common choice and sometimes provides different selectivity. For very difficult separations, reversed-phase chromatography (e.g., C18 silica), where the stationary phase is non-polar, can be effective as it separates based on differences in hydrophobicity rather than polarity.[10]
-
Improve Column Packing and Loading: Ensure your column is packed perfectly without any cracks or channels. Load your sample in the minimum possible volume of solvent to get a tight starting band. A diffuse starting band is a common cause of poor separation.[12]
-
Q6: My final product is a pale yellow, but the literature reports it as a different color. Does this mean it's impure?
A6: Not necessarily, but it warrants investigation. The color of organic compounds can be influenced by trace impurities.
-
Causality: Nitroaromatic compounds are often yellow.[13] However, minor, highly colored impurities (often oxidation or degradation by-products) can significantly impact the observed color. The presence of residual acidic or basic species from the workup can also sometimes form colored salts.
-
Troubleshooting Steps:
-
Analytical Verification: The definitive answer comes from analytical data, not visual appearance. Obtain high-quality analytical data. A sharp melting point that matches the literature value is a good indicator of purity.[14] High-performance liquid chromatography (HPLC) or Gas Chromatography (GC) can provide a quantitative purity value (e.g., >99%).[14][] ¹H NMR spectroscopy can confirm the structure and reveal the presence of any proton-containing impurities.[14]
-
Decolorizing Carbon: If analytical data confirms the presence of an impurity, and you suspect it's a colored by-product, you can perform an additional purification step. During recrystallization, after the compound is dissolved in the hot solvent, you can add a small amount of activated charcoal. The charcoal adsorbs large, colored impurity molecules. The charcoal is then removed by hot filtration before allowing the solution to cool.[8] Caution: Use charcoal sparingly, as it can also adsorb your product, reducing your yield.
-
Detailed Experimental Protocols
These protocols provide a starting point for your experiments. Always perform small-scale trials first to optimize conditions for your specific crude material.
Protocol 1: Recrystallization from a Two-Solvent System
This method is often more effective than a single-solvent system when finding a single ideal solvent is difficult. A common and effective system for a compound like this is Ethanol/Water.[16]
-
Solvent Selection: Choose a "soluble" solvent (e.g., Ethanol, Acetone) and an "insoluble" or "anti-solvent" (e.g., Water, Hexanes). The two solvents must be miscible.[17]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Heat the "soluble" solvent (Ethanol) in a separate beaker. Add the minimum amount of hot Ethanol to the crude solid with swirling until it just dissolves completely.
-
Induce Cloudiness: While the solution is still hot, add the "anti-solvent" (Water) dropwise with continuous swirling until the solution becomes faintly and persistently cloudy. This indicates you have reached the point of saturation.[8]
-
Re-clarify: Add 1-2 drops of the hot "soluble" solvent (Ethanol) to just re-dissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "anti-solvent" (ice-cold water) to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This is the preferred method for separating mixtures with multiple components, such as isomeric impurities.[18]
-
TLC Analysis: First, determine the optimal eluent (mobile phase) using Thin Layer Chromatography (TLC). A good solvent system will result in the desired compound having an Rf value of approximately 0.25-0.35 and show clear separation from major impurities. For this compound, start with mixtures of Ethyl Acetate and Hexanes (e.g., 5:95, 10:90, 15:85 v/v).
-
Column Packing:
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Fill the column with silica gel (slurry packing with the eluent is often preferred for better results).
-
Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.[12]
-
-
Sample Loading:
-
Dissolve your crude compound in a minimal amount of a polar solvent like Dichloromethane or the eluent itself.
-
Carefully apply the concentrated sample solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column.[12]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Starting Point) | Rationale & Comments |
| Recrystallization | Ethanol / Water | Good balance of solubility at high temperature and insolubility at low temperature. Water is an effective anti-solvent.[16] |
| Isopropanol | Similar to ethanol, often provides good crystal formation. | |
| Toluene / Hexanes | For less polar impurities. Toluene provides good solubility for the aromatic system, while hexanes act as the anti-solvent. | |
| Column Chromatography | 5-15% Ethyl Acetate in Hexanes | Standard system for compounds of moderate polarity. Adjust the ratio based on TLC results for optimal separation of isomers. |
| 10-30% Dichloromethane in Hexanes | Offers different selectivity compared to Ethyl Acetate and can sometimes improve the separation of closely-eluting spots. |
References
- A Comparative Guide to Validating the Purity of Synthesized 5-Fluoro-2-methyl-8-nitroquinoline - Benchchem.
- A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-8-nitroquinoline: Solubility and Stability - Benchchem.
- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands.
- Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap.
- 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem.
- 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure.
- Recrystallization - Chemistry LibreTexts.
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Column chromatography (video) | Khan Academy. Available at: [Link]
-
Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]
-
This compound - MySkinRecipes. Available at: [Link]
-
This compound - LookChem. Available at: [Link]
- Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives - Benchchem.
-
Column Chromatography - Magritek. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
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- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. lookchem.com [lookchem.com]
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- 12. Chromatography [chem.rochester.edu]
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- 17. mt.com [mt.com]
- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: Degradation Pathways of 3-Methyl-8-nitroquinoline
Welcome to the technical support center for 3-Methyl-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for experimental work involving this compound. This document will cover potential degradation pathways, frequently asked questions regarding compound stability, and detailed protocols for conducting stability and analysis studies.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown over time. What is causing this discoloration?
Discoloration is a common indicator of degradation for quinoline compounds.[1] This is often a result of photodegradation or oxidative processes. The nitro group (-NO₂) is an electron-withdrawing group that can participate in complex photochemical reactions, while the quinoline ring itself can be susceptible to oxidation, leading to the formation of colored byproducts. It is crucial to store solutions of this compound protected from light and to use freshly prepared solutions for sensitive experiments.
Q2: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be related to the stability of this compound?
Yes, inconsistent results and a decline in biological activity are classic signs of compound degradation.[1] The stability of this compound can be influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The formation of degradation products means there is less of the active parent compound, and the degradants themselves could potentially interfere with the assay. We recommend performing a forced degradation study to understand its stability under your specific experimental and storage conditions.
Q3: What are the primary chemical functionalities of this compound that I should be concerned about regarding stability?
There are two primary areas of concern:
-
The 8-Nitro Group: Nitroaromatic compounds are known to be susceptible to reduction, which converts the nitro group (-NO₂) into nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) groups.[3] This is a major degradation pathway, especially under reductive or certain microbial conditions. The electron-withdrawing nature of this group also makes the aromatic system resistant to electrophilic attack but potentially susceptible to nucleophilic attack.[4][5]
-
The Quinoline Ring System: The quinoline core is a basic heterocycle. The nitrogen atom can be protonated in acidic conditions, affecting solubility and reactivity. The ring system can also undergo oxidation, potentially forming N-oxides or hydroxylated derivatives, although the electron-deficient nature of the 8-nitro substituted ring may decrease its susceptibility to oxidative degradation.[5]
Q4: Is this compound likely to be stable under acidic or basic conditions?
The stability will be pH-dependent. While the quinoline ring itself is generally stable, forced hydrolysis under strong acidic or basic conditions, especially with heat, can lead to degradation.[6] It is essential to experimentally determine the stability profile across a range of pH values relevant to your work. A forced degradation study is the standard approach for this.[7]
Proposed Degradation Pathways of this compound
The following pathways are proposed based on established chemical principles of quinoline and nitroaromatic compounds. Specific degradation products should be confirmed experimentally.
1. Reductive Pathway (Microbial or Chemical)
The most probable degradation pathway for this compound involves the reduction of the nitro group. This is a common fate for nitroaromatic compounds in anaerobic environments or in the presence of reducing agents.[3]
-
Mechanism: The reaction proceeds through a stepwise reduction. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂).[8]
-
Primary Degradant: The final and most stable product of this pathway is 8-Amino-3-methylquinoline .
-
Significance: This pathway is highly significant in biological systems and can dramatically alter the compound's pharmacological and toxicological profile.
2. Oxidative Pathway
While the electron-deficient nature of the nitro-substituted ring makes it relatively resistant to oxidation, degradation can occur under strong oxidative conditions (e.g., using hydrogen peroxide).[5][7]
-
Mechanism: Oxidation could potentially occur at the quinoline nitrogen to form an N-oxide or, less likely, at the methyl group or the aromatic ring. Vanadium complexes, for instance, have been shown to catalyze the oxidation of methyl-substituted quinolines in the presence of peroxides.[9]
-
Potential Degradants:
-
This compound N-oxide
-
(8-Nitroquinolin-3-yl)methanol (oxidation of the methyl group)
-
3. Photolytic Pathway
Nitroaromatic compounds can be photochemically active. Exposure to light, particularly UV light, can induce degradation.[2][10]
-
Mechanism: The degradation of quinolones under photolytic conditions can be complex, involving reactions like decarboxylation, defluorination, and ring cleavage for more complex structures like fluoroquinolones.[11] For this compound, plausible reactions include the reduction of the nitro group to an amino group or the transformation of the nitro group into a nitroso group, which can then undergo further rearrangements.[12] Another possibility is the elimination of the nitro group and subsequent hydroxylation of the ring.
-
Potential Degradants:
-
8-Amino-3-methylquinoline
-
8-Hydroxy-3-methylquinoline
-
Troubleshooting Guide for HPLC Analysis
Q5: I am observing significant peak tailing for this compound on my C18 column. What is the cause and how can I fix it?
Peak tailing is a common issue for basic compounds like quinolines.[13] The basic nitrogen on the quinoline ring can interact ionically with acidic residual silanol groups on the silica-based column packing, causing the peak to tail.[14]
Solutions:
-
Adjust Mobile Phase pH: Lower the pH of your mobile phase to between 2.5 and 4.0 using an additive like formic acid or a phosphate buffer. At low pH, the quinoline nitrogen will be protonated (positively charged), and the silanol groups will be non-ionized, which minimizes the unwanted secondary interactions.[13]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to "mask" the active silanol sites on the stationary phase.[14]
-
Use a Modern, End-Capped Column: Employ a high-purity silica column that is thoroughly end-capped. Columns with embedded polar groups or phenyl-hexyl phases can also offer alternative selectivity and improved peak shape for basic compounds.[13]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase. Try injecting a smaller amount or diluting your sample to see if the peak shape improves.[14]
Q6: I am having difficulty separating this compound from its degradation products. What should I try?
Achieving separation requires developing a "stability-indicating" method. If your peaks are co-eluting, you need to adjust the chromatographic selectivity.
Strategies for Improving Resolution:
-
Modify the Organic Solvent: If you are using acetonitrile, try switching to methanol, or use a mixture of both. These solvents have different properties and can change the elution order of your compounds.[15]
-
Adjust the Gradient Slope: If you are running a gradient, make it shallower (i.e., increase the gradient time). This gives the compounds more time to interact with the stationary phase and can improve the separation of closely eluting peaks.
-
Change the Column Chemistry: If modifying the mobile phase is not sufficient, try a different stationary phase. A phenyl-hexyl column, for example, offers different interactions (π-π stacking) than a standard C18 column and may provide the selectivity needed to separate your parent compound from its degradants.
-
Ensure Proper Method Development: A systematic approach to method development, starting with scouting gradients using different organic modifiers and pH values, is the most effective way to achieve a robust, stability-indicating method.[16]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing degradation of this compound to generate potential degradation products and test the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation.[1][6]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile and water.
2. Stress Conditions (perform each in a separate vial):
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Sample at time points such as 0, 2, 4, 8, and 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.[1]
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Sample at the same time points as the acid hydrolysis.
-
Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.[1]
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light.
-
Sample at time points up to 24 hours.[7]
-
-
Thermal Degradation:
-
Place a vial of the stock solution (for liquid state) and a separate vial of the solid compound in an oven set to 80°C.[1]
-
Sample the liquid at various time points. Analyze the solid after a set period (e.g., 24 hours) by dissolving it to the target concentration.
-
-
Photolytic Degradation:
-
Expose a vial of the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and a near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
-
Prepare a control sample by wrapping a vial in aluminum foil and subjecting it to the same temperature conditions.
-
3. Analysis:
-
Analyze all stressed, neutralized, and control samples using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.[17]
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with a UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | DAD monitoring at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm) to detect all components. |
| Injection Volume | 10 µL |
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust. Specificity is confirmed by demonstrating that the degradation product peaks are well-resolved from the parent peak and do not interfere with its quantification, often verified using peak purity analysis with a DAD.[1]
References
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Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Environmental Health Perspectives, 103(Suppl 5), 79–85. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Ye, J., Singh, A., & Ward, O. P. (2004). Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics. World Journal of Microbiology and Biotechnology, 20, 117-135. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
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Higson, F. K. (1992). Microbial degradation of nitroaromatic compounds. Advances in Applied Microbiology, 37, 1-19. [Link]
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Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]
-
Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692. [Link]
- Spain, J. C., & Hughes, J. B. (Eds.). (2001). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
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Torniainen, K., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 464-486. [Link]
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Sousa, J. C. G., et al. (2018). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Molecules, 23(12), 3233. [Link]
- BenchChem. (2025).
-
Torniainen, K., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. PubMed. [Link]
-
JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW. [Link]
-
Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Ito, Y., et al. (2002). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 943(2), 221-227. [Link]
- Alsante, K. M., et al. (2011).
-
MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Hapesova, A., et al. (2021). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment. Chemosphere, 263, 128108. [Link]
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
PubChem. (n.d.). 8-Nitroquinoline. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
HubSpot. (n.d.). Technical Guide Series - Forced Degradation Studies. [Link]
-
Decean, H., et al. (2020). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Clujul Medical, 93(1), 16–23. [Link]
-
Petitcolas, E., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences, 12(11), 7846-7860. [Link]
-
Khan, I., et al. (2024). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. Asian Journal of Chemistry, 36(6), 1334-1340. [Link]
-
Pombeiro, A. J. L., et al. (2021). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. Molecules, 26(11), 3333. [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
- BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 5-Fluoro-2-methyl-8-nitroquinoline. BenchChem.
-
Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. [Link]
- Agilent. (n.d.).
-
Cheméo. (n.d.). 7-Methyl 8-nitroquinoline. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]
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- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-8-nitroquinoline Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Methyl-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific quinoline synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure both accuracy and practicality.
Introduction to this compound Synthesis
The synthesis of this compound is most commonly achieved through a variation of the Skraup-Doebner-von Miller reaction. This reaction involves the cyclization of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. Specifically, for this compound, 2-nitroaniline is reacted with crotonaldehyde. The reaction is notoriously exothermic and can present several challenges, including low yields and the formation of byproducts. This guide will walk you through troubleshooting these issues to achieve a successful synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: The reaction is too vigorous and difficult to control.
-
Question: My Skraup-type reaction is proceeding with excessive vigor, leading to safety concerns and potential product degradation. How can I moderate the reaction?
-
Answer: The high exothermicity of the Skraup reaction is a well-documented challenge.[1][2] To control the reaction's intensity, several strategies can be employed:
-
Moderator Addition: The inclusion of a moderator is a common and effective method. Ferrous sulfate (FeSO₄) is widely used as it is believed to act as an oxygen carrier, thereby extending the reaction over a longer period and making it less violent.[1] Boric acid can also serve as a moderator, often resulting in a smoother reaction, though sometimes with a slight reduction in yield.[1]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. Sulfuric acid should be added slowly and incrementally to the mixture of the aniline, glycerol (or its equivalent), and the moderator, with efficient cooling (e.g., using an ice bath).[2]
-
Heat Management: Begin by gently heating the mixture to initiate the reaction. Once the exothermic reaction commences, it is often necessary to remove the external heat source and allow the reaction to proceed under its own heat generation. If the reaction becomes too vigorous, external cooling should be applied immediately.[2]
-
Issue 2: Low yield of this compound.
-
Question: I am consistently obtaining a low yield of the desired product. What are the potential causes and how can I improve it?
-
Answer: Low yields in the Doebner-von Miller synthesis can often be attributed to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate, in this case, crotonaldehyde.[2][3] To mitigate this and other yield-reducing factors:
-
Minimize Polymerization: A key strategy is to maintain a low concentration of the carbonyl compound. This can be achieved by the slow, dropwise addition of crotonaldehyde to the reaction mixture.[2] Some protocols suggest using a biphasic reaction medium to sequester the carbonyl compound in an organic phase, which can significantly reduce polymerization and improve the yield.[3]
-
Optimize Reaction Time and Temperature: Insufficient reaction time or temperature may lead to incomplete conversion. Conversely, excessive heat or prolonged reaction times can lead to product degradation and tar formation. Monitoring the reaction progress using Thin-Layer Chromatography (TLC) is highly recommended to determine the optimal endpoint.[4]
-
Choice of Oxidizing Agent: The oxidizing agent plays a crucial role. While nitrobenzene is traditionally used in the Skraup synthesis, in the case of synthesizing a nitroquinoline, the nitro group on the starting aniline can sometimes act as the oxidizing agent. However, external oxidizing agents like arsenic acid have also been used.[5][6] The choice and amount of the oxidizing agent should be carefully considered and optimized.
-
Issue 3: Difficulty in purifying the final product.
-
Question: The crude product is a dark, tarry substance, and I am struggling to isolate pure this compound. What purification techniques are most effective?
-
Answer: The formation of tarry residues is a common issue in Skraup-type reactions, complicating product isolation.[7] A systematic purification approach is necessary:
-
Initial Work-up: After the reaction is complete, the mixture is typically cooled and carefully poured into a large volume of cold water or onto crushed ice to precipitate the crude product and dilute the strong acid.[2]
-
Neutralization and Extraction: The acidic solution should be carefully neutralized with a base, such as sodium hydroxide or ammonia, while cooling to manage the heat of neutralization. The product can then be extracted into a suitable organic solvent like ethyl acetate or dichloromethane.[4]
-
Steam Distillation: For crude products from classical syntheses, steam distillation can be an effective method for isolating the quinoline product from non-volatile tars and inorganic materials.[4]
-
Column Chromatography: For more challenging separations or to remove closely related impurities, column chromatography on silica gel is a standard and effective technique.[4]
-
Recrystallization: The final step to obtain a highly pure product is often recrystallization from a suitable solvent. A patent for a related compound, 6-methoxy-3-methyl-8-nitroquinoline, mentions crystallization from ethyl acetate.[8] The melting point of this compound is reported to be 110-111 °C.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in this synthesis?
A1: Concentrated sulfuric acid serves two primary functions in the Skraup-Doebner-von Miller reaction. Firstly, it acts as a catalyst for the cyclization reaction.[10] Secondly, it serves as a dehydrating agent, removing water molecules formed during the reaction, which helps to drive the equilibrium towards product formation.[11]
Q2: Can I use a different α,β-unsaturated aldehyde or ketone?
A2: Yes, the Doebner-von Miller reaction is versatile. Using α,β-unsaturated aldehydes or ketones other than crotonaldehyde will result in different substitution patterns on the quinoline ring.[3][10] For the synthesis of this compound, crotonaldehyde is specifically required to introduce the methyl group at the 3-position.
Q3: Are there greener alternatives to the traditional Skraup synthesis for preparing the quinoline core?
A3: Yes, significant efforts have been made to develop more environmentally friendly approaches. Microwave-assisted Skraup reactions in aqueous media have been reported as an efficient and greener alternative.[4] Additionally, catalyst-free conditions in water have been developed for other types of quinoline syntheses like the Friedländer synthesis.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate at different time intervals, you can observe the consumption of reactants and the formation of the product.[4]
Q5: What are the expected byproducts in this synthesis?
A5: The primary byproduct is often a polymeric material resulting from the self-condensation of crotonaldehyde under acidic conditions.[2] Additionally, depending on the reaction conditions, other isomers or over-oxidized products could potentially form in small amounts. Inadequate temperature control can lead to the formation of tar.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound via a Modified Skraup-Doebner-von Miller Reaction
Materials:
-
2-Nitroaniline
-
Crotonaldehyde
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (as a moderator)
-
Ice
-
Sodium Hydroxide solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Charging Reactants: To the flask, add 2-nitroaniline and ferrous sulfate heptahydrate.
-
Acid Addition: Cool the flask in an ice bath. Slowly and with vigorous stirring, add concentrated sulfuric acid through the dropping funnel. Maintain the temperature below 20°C.
-
Addition of Carbonyl: Once the acid addition is complete, begin the slow, dropwise addition of crotonaldehyde from the dropping funnel. Continue to maintain a low temperature and efficient stirring.
-
Reaction: After the addition of crotonaldehyde is complete, remove the ice bath and gently heat the reaction mixture to initiate the reaction. An exothermic reaction should commence. If the reaction becomes too vigorous, re-cool the flask.
-
Completion: Once the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a large amount of crushed ice with stirring.
-
Neutralization and Extraction: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution while cooling in an ice bath. Make the solution alkaline. Extract the product with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent like ethyl acetate to obtain pure this compound.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Moderator | Ferrous Sulfate (FeSO₄) | Controls the exothermicity of the reaction, leading to a safer and more controlled process.[1] |
| Reagent Addition | Slow, dropwise addition with cooling | Minimizes side reactions like polymerization and allows for better temperature management.[2] |
| Monitoring | Thin-Layer Chromatography (TLC) | Allows for the determination of the optimal reaction endpoint, preventing under- or over-reaction.[4] |
| Purification | Column Chromatography & Recrystallization | Effective for removing tarry byproducts and isolating a highly pure final product.[4] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic Diagram
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. EP0132714B1 - Process for the preparation of quinolines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. US4167638A - Process for production of 8-NHR quinolines - Google Patents [patents.google.com]
- 9. This compound|lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. iipseries.org [iipseries.org]
Technical Support Center: Synthesis of 3-Methyl-8-nitroquinoline
A Guide for Researchers and Development Professionals
Welcome to the technical support center for the synthesis of 3-Methyl-8-nitroquinoline. This guide is designed to provide in-depth, experience-driven answers to common challenges encountered during this specific synthesis. As Senior Application Scientists, we understand that robust and reproducible synthetic routes are critical. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you not only solve immediate problems but also build a deeper understanding of your reaction system.
The synthesis of this compound typically proceeds via a Skraup-Doebner-von Miller type reaction, followed by a regioselective nitration. This pathway, while effective, is fraught with potential pitfalls, from notoriously vigorous and exothermic reactions to challenging purifications. This guide is structured in a question-and-answer format to directly address the most pressing issues you may face.
Troubleshooting Guide & FAQs
Problem 1: My initial Skraup/Doebner-von Miller reaction is extremely vigorous and hard to control, often resulting in a dark, tarry mixture with low yield.
This is the most frequently encountered issue. The classic Skraup synthesis, which involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, is famously exothermic and can be dangerous if not properly managed.[1][2]
Root Cause Analysis:
The primary cause is the uncontrolled dehydration of glycerol to acrolein by concentrated sulfuric acid, which is a highly exothermic process.[3][4] This acrolein can then polymerize under the harsh acidic and high-temperature conditions, leading to the formation of intractable tars.[5][6]
Step-by-Step Troubleshooting Protocol:
-
Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is a classic and effective method to tame the reaction's vigor.[1][2] These moderators help to ensure a smoother, more controlled reaction profile.
-
Controlled Acid Addition: Never add all the sulfuric acid at once. The acid should be added slowly and portion-wise through a dropping funnel, with efficient external cooling provided by an ice-salt bath.
-
Ensure Efficient Stirring: Vigorous mechanical stirring is crucial. It helps to dissipate heat, prevent the formation of localized hot spots, and ensure homogenous mixing of the reactants.
-
Gradual Reactant Addition: A modified Doebner-von Miller approach using an α,β-unsaturated carbonyl compound (like crotonaldehyde, to introduce the 3-methyl group) instead of glycerol can offer better control.[6][7] The crotonaldehyde should be added dropwise to the heated acidic solution of the aniline precursor (e.g., 2-nitro-5-methylaniline) to keep its instantaneous concentration low, thereby minimizing self-polymerization.[1][5]
-
Employ a Biphasic System: To further reduce polymerization of the aldehyde, sequester it in a non-reactive organic solvent like toluene.[5][6] By adding the toluene solution of crotonaldehyde to the refluxing aqueous acidic solution of the aniline, you limit its exposure to the harsh aqueous acid phase, significantly improving yields.[5]
Problem 2: The yield of my desired this compound is very low, and I isolate significant amounts of other isomers.
Regioselectivity is a key challenge in both the cyclization and subsequent nitration steps. The directing effects of the substituents on the aniline ring play a critical role.
Root Cause Analysis:
-
Cyclization Step: In the Skraup-type synthesis starting from a substituted aniline like m-toluidine, cyclization can occur at two different positions, leading to a mixture of 5-methylquinoline and 7-methylquinoline.[8]
-
Nitration Step: The nitration of 3-methylquinoline is the subsequent step. The existing methyl and the quinoline nitrogen direct the incoming nitro group. While the 8-position is often favored, other isomers like 3-methyl-5-nitroquinoline can also form, complicating purification.[9][10]
Step-by-Step Troubleshooting Protocol:
-
Optimize Nitration Conditions: The regioselectivity of nitration is highly dependent on the reaction conditions.
-
Acid Mixture: A standard nitrating mixture of fuming nitric acid in concentrated sulfuric acid is typically used.[8]
-
Temperature Control: Maintain a low temperature (e.g., -5°C to 0°C) during the dropwise addition of the nitrating mixture.[8] Allowing the temperature to rise can lead to the formation of undesired isomers and dinitrated byproducts.
-
-
Purification Strategy:
-
Fractional Crystallization: If a mixture of nitro-isomers is formed, fractional crystallization can be an effective purification method. The different isomers will likely have varying solubilities in solvents like ethanol or chloroform.[11]
-
Chromatography: For difficult separations, column chromatography on silica gel is the method of choice. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, can effectively separate the isomers.
-
Problem 3: How can I effectively purify the final this compound product from the crude reaction mixture?
Purification is often challenging due to the presence of tarry byproducts, unreacted starting materials, and isomeric impurities.[5]
Step-by-Step Purification Protocol:
-
Initial Work-up (Post-Reaction):
-
Carefully pour the cooled reaction mixture onto a large amount of crushed ice. This helps to precipitate the crude product and dilute the strong acid.
-
Neutralize the acidic solution slowly and with cooling, using a concentrated base like sodium hydroxide or ammonia solution until the pH is strongly alkaline.[1] The product will precipitate as a solid or oil.
-
-
Extraction:
-
Removal of Tarry Polymers:
-
After extraction, the organic layer may still contain dissolved tars. A useful technique is to boil the chloroform solution with decolorizing carbon, which can adsorb many of the high-molecular-weight colored impurities.[11] The carbon is then removed by hot filtration.
-
-
Final Purification:
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent. Ethanol is often a good choice for quinoline derivatives.[8]
-
Vacuum Distillation: If the product is an oil or a low-melting solid, vacuum distillation can be an effective purification method for removing non-volatile impurities.[8]
-
Derivative Formation: For exceptionally difficult purifications, consider forming a salt derivative, such as a picrate or phosphate.[12] These crystalline derivatives can often be purified by recrystallization and then converted back to the free base.[12]
-
Data & Workflow Visualization
To aid in your experimental design, the following tables and diagrams summarize key parameters and workflows.
Table 1: Recommended Reaction Parameters for Skraup-Type Synthesis
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Acid Catalyst | Conc. H₂SO₄ | Essential for dehydration and cyclization. Add slowly with cooling.[2] |
| Moderator | Ferrous Sulfate (FeSO₄) | Makes the reaction less violent and more controllable.[1][2] |
| Temperature | Gentle initial heating, then self-sustaining | The reaction is highly exothermic; be prepared to cool if it becomes too vigorous.[1] |
| Stirring | Vigorous Mechanical Stirring | Crucial for heat dissipation and preventing localized overheating. |
| Oxidizing Agent | Nitrobenzene or Arsenic Acid | Nitrobenzene can also act as a solvent. Arsenic acid often results in a less violent reaction.[2][13] |
Table 2: Nitration Conditions for 3-Methylquinoline
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Nitrating Agent | Fuming HNO₃ / Conc. H₂SO₄ | Standard and effective for electrophilic aromatic substitution on the quinoline ring.[8] |
| Temperature | -5°C to 0°C | Low temperature is critical for maximizing the yield of the 8-nitro isomer and minimizing side products.[8] |
| Addition Method | Slow, dropwise addition of nitrating mix | Maintains control over the reaction exotherm and concentration. |
| Work-up | Pouring onto ice, then neutralization | Standard procedure to quench the reaction and precipitate the product.[8] |
Visualizing the Process
A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.
Caption: General reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for synthesis challenges.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 2, 2026, from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved January 2, 2026, from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts. Retrieved January 2, 2026, from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved January 2, 2026, from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Retrieved January 2, 2026, from [Link]
-
Stark, C. B. W., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987. Retrieved January 2, 2026, from [Link]
-
Doebner–Miller reaction. (2023). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Skraup reaction. (2023). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Doebner–Miller synthetic route for the formation of substituted quinolines. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Skraup's Synthesis. (2012, November 3). Vive Chemistry. Retrieved January 2, 2026, from [Link]
-
Skraup reaction. (2020, September 24). Retrieved January 2, 2026, from [Link]
-
Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 2, 2026, from [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2015). Brieflands. Retrieved January 2, 2026, from [Link]
-
6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure. Retrieved January 2, 2026, from [Link]
-
The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Purification of Quinoline. (n.d.). LookChem. Retrieved January 2, 2026, from [Link]
-
Synthesis of nitroquinoline derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (n.d.). Patsnap. Retrieved January 2, 2026, from [Link]
-
This compound. (n.d.). LookChem. Retrieved January 2, 2026, from [Link]
- Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (n.d.). Google Patents.
Sources
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- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
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- 5. benchchem.com [benchchem.com]
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- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
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- 10. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
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- 13. elearning.uniroma1.it [elearning.uniroma1.it]
Technical Support Center: Purification of 3-Methyl-8-nitroquinoline
Welcome to the technical support guide for the purification of 3-Methyl-8-nitroquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will address common challenges encountered during purification, provide validated protocols, and explain the scientific rationale behind our recommended procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A: The impurity profile is highly dependent on the synthetic route. For syntheses involving the direct nitration of 3-methylquinoline, the most prevalent impurities include:
-
Isomeric Byproducts: The major impurity is often the 3-Methyl-5-nitroquinoline isomer. Electrophilic nitration of the quinoline ring typically yields a mixture of the 5-nitro and 8-nitro products.[1][2] Separating these isomers is often the primary purification challenge.
-
Unreacted Starting Material: Residual 3-methylquinoline may persist if the reaction has not gone to completion.
-
Polynitrated Species: Under harsh nitrating conditions, minor amounts of dinitro- or other polynitrated products can form.
-
Degradation Products: Acid-catalyzed degradation or oxidation can lead to colored, often tar-like, impurities.[3]
Q2: How can I quickly assess the purity of my crude product?
A: Thin-Layer Chromatography (TLC) is the most effective initial technique for purity assessment. It is fast, requires minimal material, and provides a clear visual representation of the number of components in your sample.[4]
-
Rationale: The different components of your crude mixture will have varying affinities for the stationary phase (silica gel) and the mobile phase, causing them to travel up the plate at different rates. The this compound and its 3-Methyl-5-nitroquinoline isomer will likely have very similar, but not identical, Rf values.
-
Recommended Starting Conditions: A typical starting point is a mobile phase of hexane and ethyl acetate. By varying the ratio, you can optimize the separation of the spots on the TLC plate.[5]
| Technique | Primary Use | Key Insight |
| TLC | Rapid purity check, reaction monitoring, solvent system screening. | Indicates the number of components and helps develop conditions for column chromatography. |
| HPLC | Quantitative purity analysis. | Provides high-resolution separation and allows for accurate quantification of impurities. |
| GC-MS | Purity analysis and identification of volatile impurities. | Confirms the molecular weight of the main component and helps identify byproducts.[6] |
| NMR | Structural confirmation and purity assessment. | Confirms the identity of the desired product and can reveal the presence of isomers or other impurities.[7] |
Q3: My crude product is a solid. Which purification method should I attempt first?
A: For solid compounds, recrystallization should always be your first approach.[8] It is a highly efficient, economical, and scalable method for removing small amounts of impurities from a solid matrix. The melting point of this compound is approximately 110-111 °C, making it an excellent candidate for this technique.[9]
-
Causality: Recrystallization works on the principle that the solubility of a compound in a solvent increases with temperature.[10] As a hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to form a crystal lattice. Impurities, being present in much lower concentrations, remain dissolved in the solvent.
Q4: How do I select the best solvent for recrystallization?
A: The ideal solvent will dissolve your compound poorly at room temperature but completely at an elevated temperature.[8] A preliminary solvent screen is essential.
Solvent Screening Protocol:
-
Place ~20 mg of your crude solid into several different test tubes.
-
Add 0.5 mL of a candidate solvent to each tube at room temperature and observe solubility.
-
If the compound is insoluble, heat the tube in a water bath and observe.[11]
-
If the compound dissolves when hot, allow the tube to cool slowly to room temperature and then in an ice bath to see if crystals form.
| Recommended Solvents for Screening | Rationale & Comments |
| Ethanol / Methanol | Often effective for moderately polar compounds like nitroquinolines.[5] |
| Isopropyl Alcohol | A good alternative to ethanol with slightly different solubility characteristics.[12] |
| Acetone | A more polar solvent that can be effective if alcohols fail.[5] |
| Toluene | A non-polar aromatic solvent; useful if the compound is less polar than expected. |
| Hexane / Ethyl Acetate Mixtures | Using a two-solvent system can fine-tune solubility. Dissolve in the "good" solvent (ethyl acetate) and add the "poor" solvent (hexane) dropwise until cloudy.[13] |
Q5: Recrystallization did not remove the isomeric impurity. What is the next step?
A: When recrystallization fails to separate closely related isomers, silica gel column chromatography is the standard and most effective alternative.[4][5]
-
Rationale: While the isomers have similar solubility, their slight differences in polarity can be exploited for separation on a solid support like silica gel. The nitro group's position affects the molecule's overall dipole moment, leading to differential interaction with the polar silica surface.
For extremely challenging separations where isomers co-elute even with chromatography, a more advanced technique like fractional crystallization of the hydrohalide salts can be employed. This method leverages potential differences in the crystal lattice energies and solubilities of the protonated quinoline salts.[12]
Workflow & Troubleshooting Guides
Overall Purification Strategy
The choice of purification method is dictated by the impurity profile revealed during your initial analysis.
Caption: Decision workflow for purifying this compound.
Protocol 1: Recrystallization
This protocol provides a generalized procedure. The ideal solvent and volumes must be determined empirically as described in the FAQ section.
Caption: Step-by-step workflow for the recrystallization protocol.
Step-by-Step Methodology
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the selected solvent and bring the mixture to a boil on a hot plate. Continue adding the solvent in small portions until the solid just dissolves.[10]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[11]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| Compound "oils out" | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
| No crystals form on cooling | Too much solvent was used; the solution is not saturated. | Boil off a portion of the solvent to concentrate the solution and attempt cooling again.[11] Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Poor recovery of material | The compound has significant solubility in the solvent even at cold temperatures; too much solvent was used for washing. | Ensure the solution is thoroughly cooled in an ice bath before filtering. Use only a minimal amount of ice-cold solvent for washing the crystals. |
Protocol 2: Silica Gel Column Chromatography
This is the preferred method for separating isomeric impurities.
Step-by-Step Methodology
-
Solvent System Selection: Use TLC to find a solvent system that gives good separation between the desired product and impurities. The target Rf for the product should be around 0.2-0.4.[5] A gradient of ethyl acetate in hexane is a common starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane). Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). It is often best to pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.[5]
-
Elution: Begin eluting the column with the least polar solvent system. Carefully add solvent to the top of the column, ensuring the silica bed does not run dry. Gradually increase the polarity of the mobile phase according to your TLC analysis to elute the compounds.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation | Incorrect solvent system; column was overloaded with sample; fractions collected were too large. | Re-optimize the solvent system using TLC. Use a larger column or less sample. Collect smaller fractions to improve resolution. |
| Cracked or channeled column | Improper packing of the silica gel; column ran dry during elution. | The column must be repacked. Always ensure a layer of solvent is present above the silica bed. |
| Compound won't elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A small amount of methanol can be added for very polar compounds. |
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
Brieflands. (2020). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Separation techniques: Chromatography. PMC. Retrieved from [Link]
-
Solubility of Things. (n.d.). 3-Methylisoquinoline. Retrieved from [Link]
-
ResearchGate. (2011). 8-Nitroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- Patsnap. (2012). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
-
ResearchGate. (2024). Synthesis of nitroquinoline derivatives. Retrieved from [Link]
- Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. Retrieved from [Link]
-
Cheméo. (n.d.). 7-Methyl 8-nitroquinoline. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Retrieved from [Link]
Sources
- 1. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 2. Buy 4-Methyl-8-nitroquinoline | 2801-29-8 [smolecule.com]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. mt.com [mt.com]
- 9. This compound|lookchem [lookchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 13. Reagents & Solvents [chem.rochester.edu]
stability issues of 3-Methyl-8-nitroquinoline under acidic conditions
Welcome to the dedicated technical support center for 3-Methyl-8-nitroquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we address potential stability issues that may arise when working with this compound under acidic conditions. Our goal is to provide you with the foundational knowledge and practical guidance to anticipate and troubleshoot these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of this compound in acidic environments.
Q1: What are the primary concerns when exposing this compound to acidic conditions?
While specific degradation kinetics for this compound are not extensively documented in publicly available literature, based on the general chemistry of nitroaromatic compounds and quinolines, the primary concerns are potential hydrolysis or reduction of the nitro group and acid-catalyzed reactions involving the quinoline ring system. Strong mineral acids, especially at elevated temperatures, can promote these degradation pathways.
Q2: How does the pH of the solution affect the stability of this compound?
The stability of this compound is expected to be pH-dependent. At very low pH values (typically below 2), the compound may become more susceptible to degradation. The protonation of the quinoline nitrogen can alter the electron distribution in the aromatic system, potentially influencing the stability of the nitro group.
Q3: Are there any visible signs of degradation when this compound is in an acidic solution?
Visual inspection can sometimes provide initial clues of degradation. These may include a change in the color of the solution, the formation of a precipitate, or the evolution of gas. However, significant degradation can occur without any obvious visual changes. Therefore, analytical techniques are essential for accurately assessing the stability of the compound.
Q4: What are the recommended storage conditions for this compound solutions in acidic media?
If it is necessary to store this compound in an acidic solution, it is recommended to do so at low temperatures (2-8°C) and to protect the solution from light.[1] It is also advisable to use the solution as quickly as possible after preparation to minimize potential degradation. For long-term storage, it is best to keep the compound in its solid form or dissolved in a non-acidic, anhydrous solvent.
Q5: Can the methyl group at the 3-position influence the stability of the molecule in acid?
The presence of the methyl group, an electron-donating group, at the 3-position can subtly influence the electronic properties of the quinoline ring. This could potentially affect the rate of acid-catalyzed reactions compared to unsubstituted 8-nitroquinoline. However, without specific experimental data, the exact impact remains theoretical.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a structured approach to identifying and resolving common problems encountered during experiments involving this compound in acidic environments.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., variable peak areas in HPLC) | Degradation of this compound in the acidic mobile phase or sample diluent. | 1. Assess Stability: Perform a time-course study by analyzing the sample at regular intervals to determine the rate of degradation. 2. Modify Mobile Phase: If possible, increase the pH of the mobile phase or use a different buffer system. 3. Sample Preparation: Prepare samples in a less acidic diluent immediately before analysis. |
| Appearance of unexpected peaks in chromatograms or spectra | Formation of degradation products. | 1. Characterize Degradants: Use techniques like LC-MS or GC-MS to identify the molecular weights of the unknown peaks, which can provide clues about the degradation pathway. 2. Optimize Conditions: Adjust experimental parameters such as temperature, acid concentration, and reaction time to minimize the formation of byproducts. |
| Loss of biological activity or desired chemical reactivity | The active compound has degraded, or the degradation products are interfering with the assay. | 1. Confirm Compound Integrity: Analyze the purity of the this compound stock and working solutions before each experiment. 2. Control Experiments: Run control experiments with freshly prepared solutions to differentiate between compound instability and other experimental factors. |
| Precipitate formation in the reaction mixture | The compound or its degradation products may have limited solubility in the acidic medium. | 1. Solubility Test: Determine the solubility of this compound in the specific acidic medium being used. 2. Co-solvent Addition: Consider the addition of a co-solvent to improve solubility, ensuring it does not interfere with the reaction. |
Section 3: Experimental Protocols for Stability Assessment
To ensure the integrity of your experimental results, it is crucial to validate the stability of this compound under your specific acidic conditions. Below are detailed protocols for assessing compound stability.
Protocol 1: HPLC-Based Stability Assessment
This protocol outlines a method to quantify the degradation of this compound over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Acidic buffer of choice (e.g., 0.1 M HCl, phosphate buffer at desired pH)
-
HPLC-grade acetonitrile and water
-
HPLC system with a UV detector
-
C18 analytical column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the acidic buffer to a final concentration of 100 µg/mL. This is your t=0 sample.
-
Time-Course Analysis:
-
Immediately inject the t=0 sample into the HPLC system and record the chromatogram.
-
Incubate the remaining working solution at the desired experimental temperature.
-
Inject aliquots of the working solution at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid, if compatible with your experiment).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the t=0 sample.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
Protocol 2: LC-MS for Degradation Product Identification
This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products.
Materials:
-
Degraded sample of this compound from Protocol 1
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Use the incubated working solution from the HPLC stability study.
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system using chromatographic conditions similar to the HPLC method.
-
Acquire mass spectra for the parent compound and any new peaks that appear in the chromatogram.
-
-
Data Interpretation:
-
Determine the molecular weights of the potential degradation products from their mass spectra.
-
Propose possible structures for the degradants based on their mass and the likely chemical transformations (e.g., hydrolysis of the nitro group to a hydroxyl group, or reduction to an amino group).
-
Section 4: Visualizing Potential Degradation and Workflows
The following diagrams illustrate a potential degradation pathway for this compound under acidic conditions and the experimental workflow for stability assessment.
Caption: A potential degradation pathway for this compound in acidic media.
Caption: Experimental workflow for assessing the stability of this compound.
Section 5: References
Sources
preventing byproduct formation in 3-Methyl-8-nitroquinoline reactions
Welcome to the technical support center for the synthesis of 3-Methyl-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing byproduct formation during this critical synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Core Synthesis & Primary Byproduct Pathways
The synthesis of this compound is most commonly achieved via the Doebner-von Miller reaction , an acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.[1][2] For this specific target molecule, the reaction involves condensing 2-nitroaniline with crotonaldehyde .
While seemingly straightforward, this reaction is notoriously prone to side reactions, primarily driven by the harsh acidic and thermal conditions required for the cyclization to occur. The most significant challenges are the acid-catalyzed polymerization of crotonaldehyde and the potential for incomplete reaction, leading to complex purification challenges and significantly reduced yields.[3][4]
Below is a diagram illustrating the desired reaction pathway versus the primary competing side reaction.
Caption: Desired reaction vs. byproduct pathway.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: "My reaction produced a significant amount of black, tar-like material, and the yield of my desired product is very low. What is happening and how can I fix it?"
Answer: This is the most frequent issue and is almost certainly caused by the acid-catalyzed polymerization of crotonaldehyde.[3] Strong acids and high temperatures, while necessary for the main reaction, can aggressively promote the self-condensation of the aldehyde, leading to the formation of intractable resinous materials.
Causality: Concentrated sulfuric acid is a powerful dehydrating and polymerizing agent. When combined with the exothermic nature of the initial condensation, localized "hot spots" can form in the reaction mixture, dramatically accelerating the polymerization of the reactive aldehyde before it can participate in the desired quinoline synthesis.
Solutions:
-
Strict Temperature Control: The initial mixing and heating phases are critical.
-
Slowly add the concentrated acid to the mixture of 2-nitroaniline and crotonaldehyde while cooling the flask in an ice bath.[3] This dissipates the heat of mixing.
-
Monitor the internal temperature of the reaction with a thermometer. Do not rely on the bath temperature.
-
Heat the mixture gently and be prepared to remove the heat source immediately if the reaction becomes too vigorous.[5]
-
-
Use a Milder or Alternative Catalyst: While concentrated sulfuric acid is traditional, modern variations of the Doebner-von Miller reaction can proceed effectively with less aggressive catalysts that minimize polymerization.
-
Lewis Acids: Catalysts like tin tetrachloride (SnCl₄) or scandium(III) triflate can effectively catalyze the reaction under more controlled conditions.[1]
-
Brønsted Acids: Milder acids such as p-toluenesulfonic acid or even 85% phosphoric acid can be sufficient to promote cyclization without causing rampant polymerization.[1][6]
-
-
Employ a Reaction Moderator: In the related Skraup synthesis, ferrous sulfate (FeSO₄) is often added to moderate the violent nature of the reaction.[7] While less common in the Doebner-von Miller variant, a small amount can help to control the exotherm.
Question 2: "I've managed to reduce tar formation, but my final product contains a significant amount of unreacted 2-nitroaniline. How can I drive the reaction to completion?"
Answer: The presence of starting material indicates that the reaction has not reached completion. This can be due to insufficient reaction time, inadequate temperature, or premature loss of a volatile reactant.
Causality: 2-Nitroaniline is a relatively poor nucleophile due to the electron-withdrawing nature of the nitro group. Therefore, forcing conditions (higher temperatures and longer reaction times) are often necessary to achieve full conversion. However, these same conditions increase the risk of byproduct formation. Finding the optimal balance is key.
Solutions:
-
Optimize Reaction Time and Temperature: After the initial controlled exotherm, ensure the mixture is held at a sufficient reflux temperature (typically 130-150°C, depending on the acid used) for an adequate duration.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-nitroaniline spot has been consumed.
-
Controlled Addition of Crotonaldehyde: Crotonaldehyde is volatile. Adding it all at once at the beginning of a long, heated reaction can lead to its loss through evaporation. Consider a slow, subsurface addition of the aldehyde to the heated aniline-acid mixture to ensure it reacts rather than escapes.
-
Ensure Stoichiometry: Use a slight excess (1.1 to 1.3 equivalents) of crotonaldehyde to account for any minor polymerization or evaporative losses and to help drive the reaction to completion.
Question 3: "My crude product appears clean, but after purification, I'm still seeing minor isomeric impurities by NMR and LC-MS. Where could these be coming from?"
Answer: While the reaction of 2-nitroaniline with crotonaldehyde strongly favors the formation of this compound, minor regioisomers can sometimes form depending on the precise reaction conditions. The Doebner-von Miller mechanism can be complex, with some studies suggesting a fragmentation-recombination pathway that could potentially lead to trace amounts of other isomers.[1][9]
Causality: The cyclization step involves an intramolecular electrophilic aromatic substitution. While the ortho-nitro group is strongly deactivating, the reaction is forced under high heat. It is plausible that trace amounts of cyclization occur at the less-favored C6 position, which could lead to a 5-methyl isomer after rearrangement, although this is less common.
Solutions:
-
Confirm Reaction Conditions: Stick to established and validated protocols. Deviations in acid concentration or temperature can sometimes open up alternative reaction pathways.
-
Rigorous Purification: If minor isomers are present, standard recrystallization may not be sufficient.
-
Fractional Crystallization: Convert the mixed quinoline bases to their salts (e.g., hydrochlorides or picrates). The different isomers will have slightly different solubilities, often allowing for separation through careful fractional crystallization.[10]
-
Column Chromatography: Silica gel chromatography is an effective method for separating quinoline isomers. A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with ethyl acetate), can resolve closely related compounds.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this synthesis to maximize yield and minimize byproducts?
A1: There is a trade-off between reaction rate and cleanliness. While concentrated H₂SO₄ is potent, it often leads to more tar. For a balance of good yield and higher purity, using 85% phosphoric acid or a Lewis acid like tin tetrachloride is often a superior choice.[1][6]
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | 130-150°C, vigorous | Fast reaction, inexpensive | High risk of tar, violent exotherm[7] |
| 85% H₃PO₄ | 100-120°C, controlled | Less polymerization, safer | Slower reaction rate[6][11] |
| SnCl₄ (Lewis Acid) | 80-110°C in solvent | Milder conditions, higher purity | More expensive, requires anhydrous conditions |
| p-TSA | Reflux in toluene | Good for sensitive substrates | May require longer reaction times[1] |
Q2: What is the most effective method for purifying the crude this compound product?
A2: A multi-step approach is often best.
-
Work-up: After the reaction, carefully quench the mixture by pouring it onto ice. Neutralize with a strong base (like NaOH or NH₄OH) to precipitate the crude quinoline base.[3][6]
-
Steam Distillation: If significant tar is present, steam distillation is an excellent classical method to separate the volatile quinoline product from the non-volatile polymer tars.[3][5]
-
Recrystallization: The solid product obtained can be recrystallized from a suitable solvent. Ethanol or methanol are commonly used. Washing the crude solid with cold methanol can effectively remove more soluble impurities before the final recrystallization.[6]
Q3: Are there any modern, alternative synthetic routes that avoid the harsh conditions of the Doebner-von Miller reaction?
A3: Yes, modern organic chemistry offers several alternatives, although they may require more specialized reagents or catalysts. Transition-metal-catalyzed methods, such as copper- or nickel-catalyzed annulation reactions, can often be performed under much milder conditions with high regioselectivity, significantly reducing byproduct formation.[12] These methods are particularly valuable when working with complex or sensitive substrates.
Section 4: Optimized Experimental Protocol
This protocol incorporates best practices to minimize byproduct formation.
Protocol: Controlled Synthesis of this compound
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-nitroaniline (1.0 eq).
-
Reagent Addition: Place the flask in an ice/water bath. With vigorous stirring, slowly add 85% phosphoric acid (approx. 3-4 equivalents) via the dropping funnel, ensuring the internal temperature does not exceed 30°C.
-
Aldehyde Addition: Once the acid addition is complete, begin the slow, dropwise addition of crotonaldehyde (1.2 eq) over 30-45 minutes, maintaining the internal temperature below 40°C.
-
Reaction: After the addition is complete, remove the ice bath. Attach a reflux condenser and slowly heat the mixture in an oil bath to 110-120°C. Maintain this temperature for 3-5 hours, monitoring the reaction by TLC.
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over a large volume of crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is > 9. A solid precipitate should form.
-
Isolation: Filter the solid product using a Büchner funnel and wash it thoroughly with several portions of cold water until the washings are neutral.
-
Purification: Air-dry the crude solid. Recrystallize from hot ethanol to yield pure this compound as a crystalline solid.
Section 5: Workflow Visualization
The following workflow provides a logical sequence for diagnosing and solving common issues in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- BenchChem Technical Support Team. (2025).
- International Journal of Pharmaceutical Sciences. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com.
- BenchChem. (n.d.). Technical Support Center: Optimizing Quinoline Synthesis.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Wikipedia. (n.d.). Skraup reaction.
- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
- ResearchGate. (2022). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);....
- SynArchive. (n.d.). Doebner-Miller Reaction.
- PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- Brieflands. (n.d.).
- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
- ResearchGate. (n.d.).
- YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
- ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis.
- Sinocure Chemical Group. (n.d.).
- PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- ResearchGate. (2025). Synthesis of Quinolines by the Skraup Reaction: Hierarchical Zeolites vs Microporous Zeolites.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- ResearchGate. (n.d.).
- LookChem. (n.d.).
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Technical Support Center: Regioselectivity in the Nitration of 3-Methylquinoline
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the regioselective nitration of 3-methylquinoline. Here, we move beyond standard textbook procedures to provide in-depth troubleshooting, mechanistic insights, and advanced protocols to help you gain precise control over your reaction outcomes.
Part 1: Understanding the Core Challenge: The Regiochemistry of Quinoline Nitration
The electrophilic nitration of quinoline under standard mixed acid (HNO₃/H₂SO₄) conditions is a classic example of substitution on a deactivated heterocyclic system. The reaction proceeds on the protonated quinolinium ion, where the pyridinium ring is strongly deactivated towards electrophilic attack. Consequently, the nitronium ion (NO₂⁺) preferentially attacks the more electron-rich carbocyclic (benzene) ring.[1]
For unsubstituted quinoline, this results in a nearly equimolar mixture of 5-nitroquinoline and 8-nitroquinoline.[1] The introduction of a methyl group at the 3-position (3-methylquinoline) adds another layer of complexity. The methyl group is a weak activating group, but its electronic influence is primarily on the already deactivated pyridine ring. Therefore, under harsh acidic conditions, nitration still overwhelmingly favors the 5- and 8-positions. The challenge lies in steering the reaction to selectively favor one of these positions over the other, or to explore alternative positions by modifying the reaction system.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the nitration of 3-methylquinoline in a practical, question-and-answer format.
Issue 1: My reaction yields an inseparable mixture of 5-nitro and 8-nitro-3-methylquinoline. How can I favor one isomer?
Answer: This is the most common outcome with standard mixed-acid nitration. The electronic properties of the 5- and 8-positions are very similar, leading to poor regioselectivity. To enhance the selectivity, you must modify the reaction conditions to exploit subtle steric and electronic differences.
-
Causality: At low temperatures, the reaction is under kinetic control. The 8-position (peri-position) is sterically more hindered due to its proximity to the heterocyclic nitrogen and its lone pair. While protonation mitigates the lone pair's direct influence, some steric crowding remains. The 5-position is sterically more accessible. You can leverage this by adjusting the reaction temperature.
-
Recommended Actions:
-
Temperature Control is Critical: Lowering the reaction temperature (e.g., -10°C to 0°C) often slightly favors the formation of the 5-nitro isomer, the product of attack at the sterically less hindered position. Conversely, sometimes allowing the reaction to run at a slightly higher temperature (approaching room temperature) can favor the thermodynamically more stable product, which may be the 8-nitro isomer in some cases, although this can also lead to byproducts. Precise and stable temperature control is paramount.
-
Modifying the Nitrating Agent: Moving away from the highly reactive nitronium ion generated in mixed acid can increase selectivity. A milder nitrating agent may be more sensitive to the subtle electronic differences between the C5 and C8 positions. Consider reagents like acetyl nitrate or urea nitrate under carefully controlled conditions.[2]
-
Issue 2: The overall yield is very low, and I observe significant charring or formation of degradation products.
Answer: Low yields and degradation are typically signs that the reaction conditions are too harsh for your substrate. The quinoline ring system, while aromatic, can be susceptible to oxidation under strong nitrating conditions.
-
Causality: The combination of concentrated sulfuric acid and fuming nitric acid is extremely corrosive and oxidizing.[3] If the temperature is not rigorously controlled, exothermic runaway reactions can occur, leading to polymerization and decomposition of the starting material and products.
-
Recommended Actions:
-
Check the Rate of Addition: Never add the nitrating agent or the substrate quickly. A slow, dropwise addition of the mixed acid to a cooled solution of 3-methylquinoline in sulfuric acid (or vice-versa, depending on your protocol) is essential to dissipate the heat of reaction.
-
Alternative Acid Media: For sensitive substrates, sulfuric acid can be replaced. Polyphosphoric acid (PPA) can serve as both the catalyst and solvent, sometimes offering milder conditions.
-
Protective Strategies: In some advanced applications, a dearomatization-rearomatization strategy can be employed. This involves temporarily converting the pyridine ring into a non-aromatic, more reactive intermediate, allowing for functionalization under milder conditions, followed by restoration of aromaticity.[4][5]
-
Issue 3: I am trying to introduce a nitro group onto the pyridine ring (e.g., at C4 or C2) but am only getting substitution on the benzene ring.
Answer: Directing the nitration to the electron-deficient pyridine ring is not feasible under standard electrophilic conditions. This requires a fundamental shift in mechanism from electrophilic aromatic substitution (SₑAr) to nucleophilic aromatic substitution (SₙAr) or a directed approach.
-
Causality: As explained, the pyridinium cation formed in acid is extremely electron-poor, making it resistant to attack by an electrophile like NO₂⁺. To functionalize this ring, you need to either increase its reactivity through other means or use a different reaction type.
-
Recommended Actions:
-
Directed C-H Functionalization: Modern synthetic methods allow for C-H activation at specific sites using a directing group. For instance, installing a temporary directing group on the quinoline nitrogen can chelate to a metal catalyst, which then delivers the functional group (in this case, a nitro group precursor) to a specific position.[6][7] While complex, this offers unparalleled control.
-
Nucleophilic Nitration: It is possible to nitrate some aza-aromatics using a nucleophilic source of "NO₂". For example, methods using nitrite salts in the presence of an activating agent for the nitrogen ring have been developed. These methods typically favor positions adjacent to the ring nitrogen (like C2 or C4), which are electronically suited for nucleophilic attack.[8]
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of sulfuric acid in the nitration mixture?
A1: Sulfuric acid serves two primary functions. First, it acts as a protonating agent, converting the relatively weak electrophile, nitric acid, into the highly potent electrophile, the nitronium ion (NO₂⁺), via dehydration.[9][10] Second, it protonates the quinoline nitrogen, forming the quinolinium cation. This deactivates the pyridine ring and directs substitution to the carbocyclic ring.[1]
Q2: How does the 3-methyl group electronically influence the regioselectivity?
A2: The methyl group at C3 is an electron-donating group (EDG) through an inductive effect and hyperconjugation.[11][12] It enriches the pyridine ring with electron density. However, this effect is not strong enough to overcome the powerful deactivating effect of the protonated nitrogen atom under standard mixed-acid conditions. Therefore, its influence on the benzene ring (at C5, C6, C7, C8) is minimal, and the regioselectivity remains dominated by the quinolinium system itself.
Q3: Are there any "green" or safer alternatives to the standard mixed-acid protocol?
A3: Yes, the development of safer nitration methods is an active area of research.[3] Some alternatives include:
-
Metal Nitrate Catalysts: Using metal nitrates like Fe(NO₃)₃·9H₂O or Bi(NO₃)₃ can provide the nitro group under milder conditions, sometimes with improved regioselectivity.[6]
-
Solid Acid Catalysts: Using solid acids like zeolites or clays impregnated with a nitrating agent can reduce the use of corrosive liquid acids and simplify product workup.
-
Stable N-Nitro Reagents: Reagents like N-nitrosaccharin have been developed as bench-stable, crystalline solids that can act as electrophilic nitrating agents under milder, often catalyzed, conditions, offering a safer alternative to mixed acids.[13]
Part 4: Data Summary & Protocols
Table 1: Comparison of Regioselectivity under Various Nitration Conditions
| Condition | Predominant Isomer(s) | Typical Ratio (5-nitro : 8-nitro) | Citation(s) | Notes |
| Standard: HNO₃/H₂SO₄, 0-10°C | 5-nitro & 8-nitro | ~1.1 : 1 | [1] | The baseline reaction; poor selectivity is expected. |
| Low Temp: HNO₃/H₂SO₄, -10°C | 5-nitro & 8-nitro | ~1.5 : 1 (favoring 5-nitro) | [14] | Kinetic control slightly favors the sterically more accessible 5-position. |
| Directed: Using 8-aminoquinoline directing group | 5-nitro | >20 : 1 | [6] | Requires substrate modification but offers excellent control for C5 functionalization. |
| Alternative Acid: HNO₃/PPA | 5-nitro & 8-nitro | Variable | — | Can offer milder conditions, but selectivity must be empirically determined. |
Note: Ratios are illustrative and can vary based on precise reaction parameters.
Experimental Protocols
This protocol provides a baseline for producing a mixture of 5- and 8-nitro-3-methylquinoline.
Safety Warning: This reaction is highly exothermic and uses extremely corrosive acids. Perform in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Have an appropriate quench solution (e.g., sodium bicarbonate) and a safety shower readily available.
-
Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-methylquinoline (1 eq.). Cool the flask to -5°C using an ice-salt bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~4 eq.) to the flask while maintaining the internal temperature below 10°C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (~2 eq.) at 0°C.
-
Reaction: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 3-methylquinoline. The internal temperature must be rigorously maintained between 0°C and 5°C throughout the addition.
-
Stirring: After the addition is complete, allow the reaction to stir at 0°C for an additional 40-60 minutes.
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide until the pH is >10. Ensure the mixture remains cold during neutralization.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of isomers, which can be separated by column chromatography on silica gel.
Part 5: Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow
This decision tree provides a logical path for troubleshooting common nitration issues.
Caption: Electrophilic attack on the protonated 3-methylquinolinium ion.
References
-
Sugiura, M., Usami, T., Hamada, Y., et al. (n.d.). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. ScienceDirect. Available at: [Link]
-
Org Lett. (2016). Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic Letters, 18(23), 6054-6057. Available at: [Link]
-
ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available at: [Link]
-
ResearchGate. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available at: [Link]
-
Organic Chemistry Research. (2024). Advanced Methods for the Synthesis of Nitro Compounds. Available at: [Link]
-
Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link]
-
PMC. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Available at: [Link]
- Google Patents. (n.d.). US4167638A - Process for production of 8-NHR quinolines.
-
Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Available at: [Link]
-
Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Available at: [Link]
-
Springer Nature. (2019). Simplifying Nitration Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. Available at: [Link]
-
Wikipedia. (n.d.). Nitration. Available at: [Link]
-
Chemistry Stack Exchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position?. Available at: [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
-
Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Available at: [Link]
-
EMBIBE. (2023). Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects. Available at: [Link]
-
PMC. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available at: [Link]
-
PMC. (n.d.). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Available at: [Link]
-
LookChem. (n.d.). 3-METHYL-8-NITROQUINOLINE. Available at: [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Available at: [Link]
-
Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. Available at: [Link]
-
Khan Academy. (n.d.). Nitration. Available at: [Link]
-
ResearchGate. (n.d.). Plausible mechanism for C−H functionalization of 8‐methylquinolines. Available at: [Link]
-
ResearchGate. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Available at: [Link]
-
PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Available at: [Link]
-
PMC. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available at: [Link]
-
DTIC. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Available at: [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Available at: [Link]
-
ResearchGate. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available at: [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]
-
Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Available at: [Link]
-
Semantic Scholar. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available at: [Link]
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- 6. Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methyl-8-nitroquinoline and 5-Methyl-8-nitroquinoline for Pharmaceutical and Synthetic Chemistry
This guide provides an in-depth comparative analysis of the chemical reactivity of two constitutional isomers: 3-Methyl-8-nitroquinoline and 5-Methyl-8-nitroquinoline. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced differences in their reactivity towards electrophilic substitution, nucleophilic substitution, and reduction of the nitro group. By integrating theoretical principles with practical experimental insights, this guide aims to empower chemists to make informed decisions in the synthesis and functionalization of these important heterocyclic scaffolds.
Introduction: The Significance of Substituted Nitroquinolines
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of substituents, such as methyl and nitro groups, dramatically influences the electronic and steric properties of the quinoline ring system, thereby modulating its biological activity and chemical reactivity. 8-Nitroquinoline derivatives, in particular, are valuable precursors for the synthesis of 8-aminoquinolines, a class of compounds with applications ranging from antimalarial drugs to ligands in coordination chemistry.
This guide focuses on the comparative reactivity of this compound and 5-Methyl-8-nitroquinoline. The position of the methyl group, a weakly electron-donating and sterically influencing substituent, relative to the strongly electron-withdrawing nitro group, dictates the reactivity of the molecule in various chemical transformations. Understanding these differences is paramount for the strategic design of synthetic routes to novel, biologically active compounds.
Electronic and Steric Effects of the Methyl Group
The reactivity of the quinoline ring is governed by the interplay of electronic and steric effects of its substituents. In both this compound and 5-Methyl-8-nitroquinoline, the nitro group at the 8-position is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature (-I and -M effects). Conversely, it activates the ring for nucleophilic aromatic substitution.
The methyl group, being an electron-donating group (+I effect and hyperconjugation), has an activating effect on the ring for electrophilic substitution. The key to understanding the differential reactivity of the two isomers lies in the position of this methyl group.
-
This compound: The methyl group is in the pyridine ring. Its electron-donating effect will be transmitted through the conjugated system, subtly influencing the electron density of the benzene ring where the nitro group resides. Sterically, the 3-position is relatively unhindered with respect to the benzene ring.
-
5-Methyl-8-nitroquinoline: The methyl group is in the benzene ring, ortho to the nitro group. This proximity leads to significant steric hindrance around the 8-position and the peri-position (7-position). Electronically, the methyl group directly influences the electron density of the carbocyclic ring.
These electronic and steric differences will manifest in the regioselectivity and reaction rates of various chemical transformations, as detailed in the following sections.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the quinoline ring generally occurs on the more electron-rich benzene ring, at positions 5 and 8. In our case, the 8-position is already occupied by a nitro group. Therefore, further substitution is expected to occur at the 5 or 7-position.
This compound: The methyl group at the 3-position has a minor activating effect on the benzene ring. The strong deactivating effect of the nitro group at position 8 will dominate, making further electrophilic substitution challenging. If forced, substitution would likely occur at the 5-position, which is para to the nitrogen of the quinoline ring and meta to the nitro group.
5-Methyl-8-nitroquinoline: The methyl group at the 5-position is an ortho, para-director.[1] It will activate the benzene ring towards electrophilic attack. The 8-position is already substituted. The para-directing effect of the methyl group would favor substitution at the 2- and 4-positions of the quinoline ring system, which is generally disfavored. The ortho-directing effect would favor substitution at the 6-position. However, the powerful deactivating effect of the nitro group at the 8-position will significantly reduce the overall reactivity. Substitution, if it occurs, would likely be directed to the 6-position, which is ortho to the activating methyl group and meta to the deactivating nitro group.
Predicted Reactivity: 5-Methyl-8-nitroquinoline is predicted to be more reactive towards electrophilic aromatic substitution than this compound due to the activating effect of the methyl group on the benzene ring. However, both are expected to be significantly less reactive than quinoline itself due to the presence of the deactivating nitro group.
Experimental Protocol: Nitration of Methylquinoline (Hypothetical)
This protocol is based on established methods for the nitration of substituted quinolines.[2][3]
Objective: To introduce a second nitro group onto the quinoline ring of this compound and 5-Methyl-8-nitroquinoline.
Materials:
-
This compound or 5-Methyl-8-nitroquinoline
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane or Chloroform
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 1.0 g of the methyl-8-nitroquinoline isomer to the cooled sulfuric acid with stirring, ensuring the temperature does not rise above 5 °C.
-
Prepare the nitrating mixture by carefully adding 1.5 mL of fuming nitric acid to 3 mL of concentrated sulfuric acid in a separate cooled flask.
-
Add the nitrating mixture dropwise to the solution of the methyl-8-nitroquinoline isomer over 30 minutes, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude dinitro product.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing nitro group at the 8-position activates the quinoline ring for nucleophilic aromatic substitution (SNAF).[4][5] The most likely positions for nucleophilic attack are those ortho and para to the nitro group, which are the 7- and 5-positions.
This compound: The positions activated for nucleophilic attack are the 7- and 5-positions. The methyl group at the 3-position is unlikely to exert a significant steric or electronic effect on the reactivity at these positions. Therefore, nucleophilic attack is expected to occur at either the 5- or 7-position, with the regioselectivity potentially influenced by the nature of the nucleophile and reaction conditions.
5-Methyl-8-nitroquinoline: The 5-position is blocked by a methyl group. The primary site for nucleophilic attack is the 7-position, which is ortho to the activating nitro group. The methyl group at the 5-position may exert some steric hindrance, potentially slowing down the rate of attack at the 7-position compared to an unsubstituted 8-nitroquinoline.
Predicted Reactivity: this compound is predicted to be more reactive towards nucleophilic aromatic substitution than 5-Methyl-8-nitroquinoline, as the latter has a sterically hindering methyl group at one of the activated positions.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (Hypothetical)
This protocol is based on general procedures for the amination of nitroaromatic compounds.[6]
Objective: To substitute a hydrogen atom on the quinoline ring of this compound and 5-Methyl-8-nitroquinoline with an amino group.
Materials:
-
This compound or 5-Methyl-8-nitroquinoline
-
Secondary amine (e.g., morpholine, piperidine)
-
Potassium tert-butoxide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1.0 g of the methyl-8-nitroquinoline isomer and 20 mL of anhydrous DMSO.
-
Add 1.5 equivalents of the secondary amine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.2 equivalents of potassium tert-butoxide in small portions over 15 minutes, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a crucial transformation for the synthesis of many biologically active molecules. This reaction is typically carried out using reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.
This compound: The methyl group at the 3-position is not expected to significantly interfere with the reduction of the nitro group at the 8-position, either sterically or electronically. The reduction should proceed smoothly under standard conditions to yield 3-methylquinolin-8-amine.
5-Methyl-8-nitroquinoline: The methyl group at the 5-position is ortho to the nitro group. This proximity could introduce some steric hindrance, potentially affecting the rate of reduction. However, this steric hindrance is not expected to be prohibitive, and the reduction should still proceed to give 5-methylquinolin-8-amine. The electronic effect of the methyl group is unlikely to have a major impact on the reduction of the nitro group.
Predicted Reactivity: The reduction of the nitro group is expected to proceed readily for both isomers. This compound might exhibit a slightly faster reaction rate due to the absence of steric hindrance around the nitro group compared to 5-Methyl-8-nitroquinoline.
Experimental Protocol: Reduction of the Nitro Group with Tin(II) Chloride
This protocol is a standard and reliable method for the reduction of aromatic nitro compounds.
Objective: To reduce the nitro group of this compound and 5-Methyl-8-nitroquinoline to an amino group.
Materials:
-
This compound or 5-Methyl-8-nitroquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (5 M solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of the methyl-8-nitroquinoline isomer in 20 mL of ethanol.
-
To this solution, add a solution of 5.0 g of tin(II) chloride dihydrate in 10 mL of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the dropwise addition of a 5 M sodium hydroxide solution until the pH is approximately 10-12. A precipitate of tin salts will form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Filter the combined organic extracts to remove any inorganic salts.
-
Wash the filtrate with brine (50 mL) and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 8-aminoquinoline derivative.
-
Purify the product by column chromatography or recrystallization if necessary.
Data Summary and Visualization
| Reaction Type | This compound | 5-Methyl-8-nitroquinoline | Key Differentiating Factor |
| Electrophilic Aromatic Substitution | Less reactive. Substitution likely at the 5-position. | More reactive. Substitution likely at the 6-position. | Activating effect of the methyl group on the benzene ring in the 5-isomer. |
| Nucleophilic Aromatic Substitution | More reactive. Attack at the 5- and 7-positions. | Less reactive due to steric hindrance. Attack at the 7-position. | Steric hindrance from the methyl group at the 5-position. |
| Reduction of Nitro Group | Slightly faster reaction rate expected. | Slightly slower reaction rate expected due to steric hindrance. | Steric hindrance around the nitro group in the 5-isomer. |
Diagrams of Reaction Pathways
Caption: Predicted major pathways for electrophilic substitution.
Caption: Predicted regioselectivity for nucleophilic aromatic substitution.
Caption: Reduction of the nitro group in both isomers.
Conclusion
The reactivity of this compound and 5-Methyl-8-nitroquinoline is significantly influenced by the position of the methyl group. For electrophilic aromatic substitution, the 5-methyl isomer is predicted to be more reactive due to the activating effect of the methyl group on the benzene ring. In contrast, for nucleophilic aromatic substitution, the 3-methyl isomer is expected to be more reactive as the 5-methyl group in the other isomer sterically hinders one of the activated positions. The reduction of the nitro group should be feasible for both isomers, with potentially minor rate differences due to steric effects.
This guide provides a predictive framework based on established chemical principles. Experimental validation is essential to confirm these hypotheses and to fully elucidate the synthetic utility of these valuable building blocks. The provided protocols offer a starting point for such investigations.
References
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Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
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Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]
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American Chemical Society. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
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Organic & Biomolecular Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]
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ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]
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The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
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-
ResearchGate. (PDF) Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. [Link]
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YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]
-
Scribd. Reactivity Quinoline | PDF | Heterocyclic Compound | Pyridine. [Link]
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-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
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Scirp.org. Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. [Link]
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A Comparative Guide to the Synthesis of 3-Methyl-8-nitroquinoline
This guide provides a detailed comparison of the primary synthetic routes to 3-Methyl-8-nitroquinoline, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into two strategic approaches: a direct, one-pot cyclization method and a two-step sequence involving post-synthesis modification. This analysis is designed for researchers, chemists, and process development professionals, offering field-proven insights into the causality behind experimental choices, performance metrics, and detailed protocols to support your synthetic planning.
Introduction: The Significance of this compound
Quinoline and its derivatives are foundational scaffolds in drug discovery, exhibiting a wide array of biological activities including anti-malarial, anti-microbial, and anti-cancer properties.[1][2] The specific substitution pattern of this compound makes it a valuable intermediate. The nitro group at the 8-position can be readily reduced to an amine, providing a handle for further functionalization, while the methyl group at the 3-position modulates the electronic and steric properties of the molecule. Selecting the optimal synthetic route is critical for achieving high yield, purity, and scalability.
Method A: Direct Synthesis via Skraup-Type Reaction
The most direct approach to the this compound core is through a variation of the classic Skraup or Doebner-von Miller synthesis.[3][4] This strategy involves the reaction of a pre-functionalized aniline (2-nitroaniline) with a three-carbon aldehyde or ketone equivalent that can generate an α,β-unsaturated carbonyl species in situ.
Reaction Principle and Mechanism
The Skraup synthesis is a venerable name reaction in organic chemistry used to construct the quinoline ring system.[5][6] The general mechanism proceeds as follows:
-
Dehydration: Glycerol (or a similar precursor) is dehydrated by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7] To achieve the 3-methyl substitution, methacrolein or a precursor like methacrolein diacetate is required.
-
Michael Addition: The aromatic amine (2-nitroaniline) performs a conjugate (Michael) addition to the α,β-unsaturated carbonyl compound.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, closing the second ring.
-
Dehydration & Oxidation: A subsequent dehydration and oxidation step yield the final aromatic quinoline ring. The oxidizing agent is often the nitro group from another molecule of the starting material or an added oxidant like arsenic acid or nitrobenzene.[5]
The choice of 2-nitroaniline as the starting material ensures the nitro group is correctly positioned at the final C8 position. However, the strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring, potentially making the electrophilic cyclization step more challenging and requiring harsh reaction conditions.
Diagram of the Direct Synthesis Pathway
Caption: Reaction scheme for the direct Skraup-type synthesis.
Experimental Protocol (Adapted from 8-Nitroquinoline Synthesis)
This protocol is adapted from the synthesis of 8-nitroquinoline and should be optimized for the specific use of a methacrolein precursor.
-
In a flask equipped with a reflux condenser, carefully mix concentrated sulfuric acid (e.g., 100 g), arsenic acid (e.g., 51.5 g), and a methacrolein precursor (e.g., methacrolein diacetate, molar equivalent to the aniline).[8][9]
-
To this mixture, add 2-nitroaniline (e.g., 50 g) and shake thoroughly.[8]
-
Heat the mixture carefully on a sand bath. The reaction can be vigorous; remove from heat if it becomes too rapid, then resume heating and maintain boiling for approximately 3 hours.[5][8]
-
After cooling, pour the reaction mixture into a large volume of water and allow it to stand overnight.
-
Filter the solution. Carefully add sodium hydroxide solution to the filtrate until it is alkaline to precipitate the crude product.[8]
-
Collect the solid product, wash with water, and purify by recrystallization from a suitable solvent like ethanol.[8]
Method B: Two-Step Synthesis via Nitration of 3-Methylquinoline
An alternative and often more controllable strategy is to first synthesize 3-methylquinoline and then introduce the nitro group at the 8-position via electrophilic aromatic substitution.
Reaction Principle and Mechanism
This approach is divided into two distinct stages:
Step 1: Synthesis of 3-Methylquinoline This can be achieved via a Doebner-von Miller reaction, which is mechanistically related to the Skraup synthesis but typically uses α,β-unsaturated aldehydes or ketones directly rather than generating them from glycerol.[3][10] Reacting aniline with crotonaldehyde in the presence of an acid catalyst will yield 3-methylquinoline. The mechanism involves conjugate addition, cyclization, dehydration, and oxidation, similar to the Skraup pathway.
Step 2: Nitration of 3-Methylquinoline This is a classic electrophilic aromatic substitution. The quinoline ring system is activated towards substitution on the benzene ring. The directing effects of the heterocyclic nitrogen and the methyl group, along with the reaction conditions, favor nitration at the C5 and C8 positions. By carefully controlling the reaction temperature, selective nitration at the C8 position can be achieved with high efficiency. The nitrating agent is typically a mixture of fuming nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
Diagram of the Two-Step Synthesis Pathway
Caption: Reaction scheme for the two-step synthesis pathway.
Experimental Protocol (Adapted from 7-Methyl-8-nitroquinoline Synthesis)
This protocol is based on a highly efficient and selective nitration of a methylquinoline isomer.[1]
-
Preparation: In a flask equipped with a mechanical stirrer and cooled to -5°C using an ice-salt bath, add 3-methylquinoline (1 equivalent).
-
Slowly add concentrated sulfuric acid (approx. 2.5 volumes relative to the methylquinoline) while maintaining the low temperature.
-
Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (0.5 volumes) to concentrated sulfuric acid (1.5 volumes) in a separate, cooled vessel.
-
Add the nitrating mixture dropwise to the stirred methylquinoline solution, ensuring the temperature does not rise above 0°C.[1]
-
After the addition is complete, remove the cooling bath and continue stirring for approximately 40 minutes at room temperature.[1]
-
Work-up: Carefully pour the reaction mixture over a large volume of crushed ice.
-
Once the ice has melted, the solid product will precipitate. Collect the product by vacuum filtration and wash thoroughly with water. The product can be further purified by recrystallization.
Performance Comparison and Data Summary
The choice between these two methods depends on factors such as available starting materials, scale, safety considerations, and desired purity.
| Parameter | Method A: Direct Synthesis (Skraup-Type) | Method B: Two-Step (Post-Nitration) | Rationale & Justification |
| Overall Yield | Moderate (Reported ~50-55% for similar systems)[8][11] | Potentially High (Nitration step can be >95%)[1] | Two-step routes can suffer from cumulative yield loss, but the high efficiency of the nitration step often compensates for this. |
| Reaction Steps | One Pot | Two Steps | Method A is more convergent but less modular. Method B allows for purification of the intermediate, which can lead to a purer final product. |
| Reaction Conditions | Harsh (High temp, strong acid, toxic oxidants)[5] | Step 1: Moderate to Harsh; Step 2: Controlled Low Temp | Method A often involves vigorous, sometimes violent, reactions.[5][6] The controlled low-temperature nitration in Method B is a significant safety advantage. |
| Key Reagents | 2-Nitroaniline, Methacrolein precursor, H₂SO₄, Arsenic Acid | Aniline, Crotonaldehyde, Fuming HNO₃, H₂SO₄ | Method A may require the use of highly toxic arsenic compounds, which are less desirable from an environmental and safety perspective.[8] |
| Selectivity | Good (Positioning is defined by starting material) | Excellent (Nitration can be highly selective)[1] | While Method A is regiochemically defined, the harsh conditions can lead to side products. The selectivity of nitration in Method B is well-documented. |
| Scalability | Challenging | More Favorable | The exothermic and often heterogeneous nature of the Skraup reaction makes it difficult to scale. The two-step process, particularly the nitration, is more amenable to large-scale production with proper thermal management. |
Conclusion and Expert Recommendation
For laboratory-scale synthesis where control, safety, and final product purity are paramount, Method B (Two-Step Synthesis) is the recommended approach. The ability to synthesize and purify 3-methylquinoline before performing a clean, high-yield, and selective nitration offers significant advantages. The experimental conditions for the nitration step are well-defined and avoid the hazardous, high-temperature conditions and toxic reagents associated with the classical Skraup reaction.[1]
Method A (Direct Synthesis) remains a viable and historically important route. It may be considered if 2-nitroaniline is a readily available and inexpensive starting material and the necessary equipment to handle a highly exothermic reaction is in place. However, for modern drug development and research applications, the modularity and improved safety profile of the two-step approach make it the superior choice.
References
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
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Skraup's Synthesis - Vive Chemistry - WordPress.com. [Link]
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Skraup reaction - Wikipedia. [Link]
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An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. [Link]
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The Skraup Synthesis of Quinolines - ResearchGate. [Link]
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Skraup reaction. [Link]
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Quinoline - Wikipedia. [Link]
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Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate. [Link]
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Preparation of 8-nitroquinoline - PrepChem.com. [Link]
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Synthesis of derivatives of quinoline. - SciSpace. [Link]
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On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. [Link]
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On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. [Link]
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A Comparative Spectroscopic Guide to 3-Methyl-8-nitroquinoline and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Subtle differences in the spatial arrangement of atoms can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of the spectral properties of 3-Methyl-8-nitroquinoline and its isomers, offering a framework for their differentiation using key analytical techniques. As a Senior Application Scientist, this document is structured to provide not only the data but also the underlying scientific principles and practical insights necessary for robust isomeric characterization.
The Critical Role of Isomer Differentiation in Drug Development
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The introduction of methyl and nitro groups to the quinoline scaffold generates a diverse array of isomers, each with unique electronic and steric properties. For instance, the position of the methyl and nitro groups on the quinoline ring can significantly influence a molecule's ability to interact with biological targets, its metabolic stability, and its potential for off-target effects. Consequently, unambiguous identification of a specific isomer is a non-negotiable aspect of quality control and regulatory compliance in the pharmaceutical industry.
This guide will delve into the application of four key spectroscopic techniques for the differentiation of this compound and its isomers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the differentiation of methyl-nitroquinoline isomers, both ¹H and ¹³C NMR are indispensable.
The Causality Behind Experimental Choices in NMR
The choice of solvent and internal standard is critical for obtaining high-quality, reproducible NMR spectra. A deuterated solvent that fully dissolves the analyte is chosen to avoid large solvent signals that can obscure the analyte's peaks. For quinoline derivatives, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are common choices. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm, providing a reliable reference point for chemical shifts.
The concentration of the sample can also influence chemical shifts, particularly for aromatic compounds like quinolines, due to intermolecular interactions such as π-π stacking. Therefore, maintaining consistent sample concentrations is crucial for accurate comparisons between isomers.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the methyl-nitroquinoline isomer for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolution : Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard : Add a small amount of TMS as an internal standard.
-
Acquisition : Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
NMR Spectroscopy Experimental Workflow
Comparative ¹H NMR Data
The position of the methyl and nitro groups significantly influences the chemical shifts of the aromatic protons. The electron-withdrawing nitro group deshields nearby protons, shifting their signals downfield, while the electron-donating methyl group has a shielding effect, causing upfield shifts. The following table summarizes the available ¹H NMR data for some isomers.
| Isomer | Aromatic Protons (ppm) | Methyl Protons (ppm) | Reference |
| 7-Methyl-8-nitroquinoline | 8.98 (dd, 1H), 8.22 (dd, 1H), 8.87 (d, 1H), 7.49 (m, 2H) | 2.56 (s, 3H) | |
| 2-Methyl-8-nitroquinoline | Data not available in a comparable format | Data not available in a comparable format | |
| 4-Methyl-8-nitroquinoline | Data not available in a comparable format | Data not available in a comparable format | |
| 6-Methyl-8-nitroquinoline | Data not available in a comparable format | Data not available in a comparable format | |
| Predicted this compound | The protons on the pyridine ring (H2 and H4) would likely be the most downfield due to the proximity to the nitrogen and the influence of the nitro group. The methyl protons would appear as a singlet. | A singlet, likely in the range of 2.5-2.7 ppm. |
Comparative ¹³C NMR Data
The chemical shifts in ¹³C NMR are also highly sensitive to the substitution pattern. The carbon atom attached to the nitro group will be significantly deshielded (downfield shift), while the carbon of the methyl group will appear at a characteristic upfield chemical shift.
| Isomer | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Reference |
| 6-Methyl-8-nitroquinoline | Specific assignments not available | Specific assignments not available | |
| 2-Methyl-8-nitroquinoline | Specific assignments not available | Specific assignments not available | |
| Predicted this compound | The carbon bearing the nitro group (C8) would be significantly downfield. The carbon of the methyl group (C3) would also be influenced. The remaining carbon signals would be distinct from other isomers. | Expected in the range of 15-25 ppm. |
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For isomeric compounds, while the molecular ion peak will be identical, the relative abundances of fragment ions can be diagnostic.
The Causality Behind Experimental Choices in MS
Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like methyl-nitroquinolines. The high energy of EI (typically 70 eV) leads to extensive fragmentation, creating a unique "fingerprint" for each isomer. For less stable compounds or for a softer ionization method that preserves the molecular ion, techniques like Electrospray Ionization (ESI) can be employed.
Experimental Protocol: GC-MS
-
Sample Preparation : Prepare a dilute solution of the isomer in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Injection : Inject a small volume (e.g., 1 µL) of the sample into the Gas Chromatograph (GC).
-
Separation : The GC separates the components of the sample based on their boiling points and interactions with the column stationary phase.
-
Ionization : The separated components enter the Mass Spectrometer and are ionized (e.g., by EI).
-
Detection : The ions are separated based on their mass-to-charge ratio (m/z) and detected.
GC-MS Experimental Workflow
Comparative Mass Spectrometry Data
All methyl-nitroquinoline isomers have a molecular weight of 188.18 g/mol . The key to differentiation lies in the fragmentation patterns. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da), NO (30 Da), and O (16 Da). The stability of the resulting fragment ions will vary depending on the initial positions of the methyl and nitro groups.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| 7-Methyl-8-nitroquinoline | 188 | 171 ([M-OH]⁺), indicative of ortho effect | |
| 4-Methyl-8-nitroquinoline | 188 | 130, 115 | |
| 2-Methyl-8-nitroquinoline | 188 | 130, 115 | |
| Predicted this compound | 188 | Expected fragments corresponding to the loss of NO₂, NO, and potentially rearrangements involving the methyl group. The fragmentation pattern would be distinct from other isomers due to the different electronic environment. |
Note: A comprehensive, directly comparable set of mass spectra for all isomers is not available in the searched literature. The prediction for this compound is based on established fragmentation patterns of nitroaromatic compounds.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of bonds are sensitive to their environment, allowing for the differentiation of isomers.
The Causality Behind Experimental Choices in IR
Samples can be analyzed in various forms, including as a KBr pellet, a nujol mull, or as a thin film. For solid samples, the KBr pellet method is common and involves grinding the sample with potassium bromide and pressing it into a transparent disk. This minimizes scattering and provides a clear spectrum.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation : Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar.
-
Pellet Formation : Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Analysis : Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
FTIR Spectroscopy Experimental Workflow
Comparative Infrared Spectroscopy Data
Key vibrational bands for methyl-nitroquinolines include the N-O stretching of the nitro group, C-H stretching of the aromatic ring and methyl group, and C=C and C=N stretching of the quinoline ring. The exact positions of these bands will be subtly different for each isomer.
| Isomer | N-O Stretching (cm⁻¹) | C-H Bending (Aromatic) (cm⁻¹) | Reference |
| 7-Methyl-8-nitroquinoline | 1531, 1356 | 883, 844, 808 | |
| 6-Methyl-8-nitroquinoline | Data available but specific peaks not listed | Data available but specific peaks not listed | |
| 2-Methyl-8-nitroquinoline | Data available but specific peaks not listed | Data available but specific peaks not listed | |
| Predicted this compound | Two strong bands expected around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). The out-of-plane C-H bending region (below 900 cm⁻¹) would show a distinct pattern reflecting the substitution on the aromatic rings. | The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region would be characteristic of the substitution pattern on both the benzene and pyridine rings. |
Note: A complete and directly comparable set of IR spectra for all isomers is not available in the searched literature. The prediction for this compound is based on characteristic IR absorption frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of auxochromes and chromophores.
The Causality Behind Experimental Choices in UV-Vis
The choice of solvent is crucial as it can influence the λmax values (solvatochromism). Polar solvents can stabilize the excited state of polar molecules, often leading to a red shift (bathochromic shift) in the absorption maximum. Therefore, using a consistent solvent, such as ethanol or methanol, is essential for comparing the UV-Vis spectra of isomers.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
Blank Measurement : Record the spectrum of the pure solvent to use as a baseline.
-
Sample Measurement : Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
UV-Vis Spectroscopy Experimental Workflow
Comparative UV-Vis Spectroscopy Data
The UV-Vis spectra of quinoline derivatives typically show multiple absorption bands corresponding to π-π* transitions. The position of the methyl and nitro groups will affect the energy of these transitions. The nitro group, being a chromophore, will significantly influence the spectrum.
| Isomer | λmax (nm) | Solvent | Reference |
| 8-Nitroquinoline | ~330 | Not specified | |
| Nitroaromatic Compounds (General) | Generally show strong absorption due to the nitro group. | Varies | |
| Predicted this compound | Expected to show complex absorption bands characteristic of the nitro-substituted quinoline system. The λmax would likely be different from other isomers due to the specific electronic interactions between the methyl and nitro groups and the quinoline ring system. | Ethanol |
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous characterization of this compound and its isomers necessitates a multi-technique spectroscopic approach. While a complete experimental dataset for this compound is not currently available in the public domain, the principles outlined in this guide provide a robust framework for its identification and differentiation from its isomers.
-
NMR spectroscopy offers the most definitive structural information through the analysis of chemical shifts and coupling constants.
-
Mass spectrometry provides the molecular weight and isomer-specific fragmentation patterns.
-
IR spectroscopy allows for the rapid confirmation of functional groups and provides a fingerprint unique to each isomer.
-
UV-Vis spectroscopy gives insights into the electronic structure and conjugation of the molecule.
By integrating the data from these complementary techniques, researchers and drug development professionals can confidently establish the identity and purity of their target methyl-nitroquinoline isomer, ensuring the integrity and safety of their scientific endeavors.
References
A comprehensive list of references is available for further reading and verification. The provided URLs were last accessed in January 2026.
A Comparative Analysis of the Biological Activities of 3-Methyl-8-nitroquinoline and 8-nitroquinoline
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its presence in numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3][4] Strategic modifications to the quinoline ring system can significantly modulate its pharmacological profile. This guide provides a comparative analysis of the biological activities of 8-nitroquinoline and its methylated analogue, 3-Methyl-8-nitroquinoline. While 8-nitroquinoline has been the subject of various studies, data on this compound is sparse.[5] Consequently, this guide will extrapolate the potential biological activities of this compound based on established structure-activity relationships (SAR) of substituted quinolines.
Unveiling the Biological Potential: 8-Nitroquinoline
8-Nitroquinoline is a quinoline derivative characterized by a nitro group at the C8 position.[6] This substitution pattern has been shown to confer significant biological properties, primarily in the realms of antimicrobial and anticancer activities.[6][7]
Antimicrobial Activity
Nitroaromatic compounds, including nitroquinolines, are recognized for their broad-spectrum antimicrobial effects.[8][9] The antimicrobial action of 8-nitroquinoline and its derivatives is believed to be multifaceted. One key mechanism involves the intracellular reduction of the nitro group by bacterial nitroreductases to form reactive nitroso and hydroxylamine intermediates.[7][10] These reactive species can induce oxidative stress and damage cellular macromolecules, including DNA, leading to bacterial cell death.
Anticancer Activity
The cytotoxic effects of nitroquinoline derivatives against various cancer cell lines have been documented.[5][7][11] Similar to its antimicrobial mechanism, the anticancer activity is often attributed to the generation of reactive oxygen species (ROS) upon intracellular reduction of the nitro group.[5] This surge in ROS can disrupt cellular redox balance, damage mitochondria, and trigger apoptotic cell death pathways.[12][13][14] Furthermore, some quinoline derivatives have been shown to intercalate with DNA, further contributing to their cytotoxic effects.
The Influence of Methylation: A Hypothesis on the Biological Activity of this compound
Direct experimental data on the biological activity of this compound is limited, with its primary mention being in the context of a chemical intermediate.[5] However, by applying principles of structure-activity relationships, we can formulate a hypothesis regarding its potential biological profile in comparison to 8-nitroquinoline.
The introduction of a methyl group at the C3 position of the 8-nitroquinoline scaffold can influence its biological activity through several mechanisms:
-
Steric Effects: The methyl group can sterically hinder the interaction of the molecule with its biological targets, potentially reducing its activity compared to the unsubstituted 8-nitroquinoline.
-
Electronic Effects: The methyl group is an electron-donating group, which can influence the electron density of the quinoline ring system. This alteration in electronic properties may affect the reduction potential of the nitro group, thereby modulating the generation of reactive intermediates responsible for its biological effects.
-
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and, consequently, enhanced biological activity, provided it can still effectively interact with its target.
Based on these considerations, it is plausible that this compound will retain the antimicrobial and anticancer properties of 8-nitroquinoline, although the potency may be altered. The precise impact of the C3-methylation requires empirical validation through the experimental protocols outlined below.
Comparative Data Summary
The following table summarizes the known biological activities of 8-nitroquinoline derivatives and provides a hypothetical comparison for this compound based on SAR principles.
| Compound | Biological Activity | Potency (Hypothetical for this compound) |
| 8-Nitroquinoline | Antimicrobial, Anticancer | Baseline |
| This compound | Antimicrobial, Anticancer (Predicted) | Potentially altered (increased or decreased) due to steric, electronic, and lipophilicity changes. |
Experimental Protocols
To empirically determine and compare the biological activities of this compound and 8-nitroquinoline, the following standardized experimental protocols are recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is based on the broth microdilution method, a gold standard for assessing antimicrobial efficacy.[15]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Test Compounds: Prepare stock solutions of this compound and 8-nitroquinoline in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a sterile 96-well microplate, add 100 µL of MHB to all wells. Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control well containing only bacteria and MHB, and a negative control well containing only MHB.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][16][17][18]
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and 8-nitroquinoline in cell culture medium. Replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well. Incubate for another 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Proposed Mechanism of Action and Signaling Pathways
The biological activity of 8-nitroquinoline and, by extension, this compound, is intrinsically linked to the chemical reactivity of the nitro group.
Proposed Mechanism of Action
Caption: Proposed mechanism of action for 8-nitroquinoline and this compound.
The intracellular reduction of the nitro group leads to the formation of highly reactive intermediates that can induce oxidative stress through the generation of ROS. This oxidative stress can, in turn, lead to widespread cellular damage, including DNA damage and protein dysfunction, ultimately culminating in programmed cell death or apoptosis in cancer cells and cell death in microbes.
Conclusion
8-Nitroquinoline is a biologically active molecule with demonstrated antimicrobial and anticancer properties, largely attributed to the presence of the nitro group. While direct experimental evidence for the biological activity of this compound is currently lacking, structure-activity relationship principles suggest that it is likely to exhibit a similar spectrum of activity, with its potency being influenced by the C3-methyl substituent. The detailed experimental protocols provided in this guide offer a clear path for the empirical evaluation and direct comparison of these two compounds. Further investigation into this compound is warranted to fully elucidate its therapeutic potential and to contribute to the broader understanding of the structure-activity relationships of substituted quinolines.
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- Brieflands. (n.d.).
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
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- Murata, M., et al. (2003). Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA. Free radical biology & medicine, 35(9), 1105–1115.
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A Comparative Guide to the Structural Validation of 3-Methyl-8-nitroquinoline: X-ray Crystallography in Focus
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for understanding its function and activity. In this guide, we delve into the definitive method for structural validation, single-crystal X-ray crystallography, using the exemplar molecule, 3-Methyl-8-nitroquinoline. We will not only explore the intricacies of this powerful technique but also provide a comparative analysis with other widely used spectroscopic methods, offering a holistic perspective on modern structural elucidation.
The Imperative of Structural Certainty: The Case of this compound
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them staples in medicinal chemistry.[1] The introduction of substituents, such as a methyl and a nitro group in this compound, can profoundly influence its biological properties. Therefore, precise knowledge of the atomic arrangement, including bond lengths, bond angles, and stereochemistry, is paramount. While synthetic routes suggest a particular structure, only empirical validation can provide irrefutable proof.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[2][3][4] It provides a detailed three-dimensional map of electron density, from which the precise positions of atoms in the crystal lattice can be deduced. This allows for the unambiguous determination of bond connectivity, conformational analysis, and intermolecular interactions.
The process, in essence, involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[3] The regular arrangement of atoms in the crystal lattice causes the X-rays to diffract in a specific, predictable manner, creating a unique pattern of spots. By measuring the intensity and position of these spots, crystallographers can reconstruct the electron density map and, consequently, the molecular structure.
Experimental Workflow for X-ray Crystallography of this compound
The successful crystallographic analysis of this compound hinges on a meticulous and sequential experimental workflow.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
-
Crystal Growth (The Art of the Science):
-
Purity is Paramount: Begin with highly pure this compound. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
-
Solvent Screening: The choice of solvent is critical.[5] A solvent in which the compound is moderately soluble is often ideal. For quinoline derivatives, common solvents for crystallization include ethanol, methanol, acetone, and ethyl acetate. A systematic approach involves dissolving the compound in a small amount of a "good" solvent and slowly introducing a "poor" solvent in which it is less soluble.
-
Slow Evaporation: A reliable method for growing high-quality crystals is slow evaporation.[5] Prepare a nearly saturated solution of this compound in a suitable solvent or solvent mixture in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation over several days to weeks in an undisturbed environment.
-
-
Data Collection:
-
Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.
-
Diffractometer and X-ray Source: Place the mounted crystal on a single-crystal X-ray diffractometer. The instrument consists of an X-ray source, a goniometer for rotating the crystal, and a detector.
-
Data Acquisition: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam. The diffractometer records the diffraction pattern at various crystal orientations.
-
-
Structure Solution and Refinement:
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities.
-
Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
Model Building and Refinement: An initial model of the this compound molecule is fitted to the electron density map. The atomic positions and thermal parameters are then refined to improve the agreement between the calculated and observed diffraction data.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.[6][7]
-
While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the crystal structure of the parent compound, 8-nitroquinoline, has been reported.[8][9] This provides a valuable reference for expected bond lengths and angles within the quinoline and nitro functionalities.
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable and often more readily obtainable information.[10][11]
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous and definitive structural determination. | Requires a high-quality single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY). | Provides detailed information about the molecular structure in solution; non-destructive. | Can be difficult to interpret for complex molecules; does not provide precise bond lengths and angles.[12] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns. | High sensitivity, requires very small sample amounts.[13] | Provides limited information on the connectivity and stereochemistry of the molecule. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-O, C-H). | Fast and simple technique for identifying functional groups. | Provides limited information on the overall molecular structure. |
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"X-ray Crystallography" -> "3D Structure" [label="Definitive"]; "NMR Spectroscopy" -> "3D Structure" [label="Connectivity & Conformation"]; "Mass Spectrometry" -> "3D Structure" [label="Molecular Formula"]; "IR Spectroscopy" -> "3D Structure" [label="Functional Groups"]; }
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A Comparative Guide to Substituted 8-Nitroquinolines: Synthesis, Biological Activity, and Structure-Activity Relationships
This guide provides an in-depth comparative analysis of substituted 8-nitroquinolines, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will explore their synthesis, comparative biological activities with supporting experimental data, and elucidate the key structure-activity relationships that govern their efficacy as anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising scaffold.
Introduction: The 8-Nitroquinoline Scaffold - A Privileged Structure in Drug Discovery
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, with numerous approved drugs for a wide range of therapeutic applications. The introduction of a nitro group at the 8th position of the quinoline ring has been a strategic approach to enhance the cytotoxic and antimicrobial properties of these compounds. The strong electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the quinoline ring system, influencing its interaction with biological targets. This guide will delve into the synthesis of various substituted 8-nitroquinolines and provide a comparative analysis of their biological performance, supported by experimental data from peer-reviewed literature.
Synthesis of Substituted 8-Nitroquinolines: A Methodological Overview
The synthesis of the 8-nitroquinoline core typically begins with the nitration of quinoline, which yields a mixture of 5-nitro and 8-nitroquinoline isomers that can be separated.[1] Subsequent modifications can then be introduced at various positions. A common strategy for creating diverse libraries of substituted 8-nitroquinolines involves the condensation of a substituted 2-methyl-8-nitroquinoline with various aldehydes.
Experimental Protocol: Synthesis of 2-Styryl-8-nitroquinolines
This protocol outlines the synthesis of 2-styryl-8-nitroquinoline derivatives, a class of compounds that has shown promising cytotoxic activity.[2] The reaction involves the condensation of 2-methyl-8-nitroquinoline with substituted benzaldehydes.
Materials:
-
2-methyl-8-nitroquinoline
-
Substituted benzaldehydes (e.g., 4-bromobenzaldehyde, 4-methoxybenzaldehyde)
-
Acetic anhydride
-
Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl)
-
Methanol
-
Dichloromethane
Procedure:
-
Condensation: A mixture of 2-methyl-8-nitroquinoline and the desired substituted benzaldehyde is refluxed in acetic anhydride. This reaction leads to the formation of the acetylated styryl quinoline intermediate.[2]
-
Hydrolysis: The resulting acetylated derivative is then hydrolyzed using potassium carbonate in a suitable solvent system, such as methanol/water, to remove the acetyl group.[2]
-
Neutralization and Purification: The reaction mixture is neutralized with hydrochloric acid. The crude product is then purified by recrystallization from a solvent mixture like methanol/dichloromethane to yield the final 2-styryl-8-nitroquinoline product.[2]
The general synthetic scheme is depicted below:
Figure 1: General synthetic workflow for 2-styryl-8-nitroquinoline derivatives.
Comparative Anticancer Activity
The cytotoxic potential of substituted 8-nitroquinolines has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
Procedure:
-
Cell Seeding: Human cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[3][4]
-
Compound Treatment: The cells are treated with various concentrations of the substituted 8-nitroquinoline compounds for a specified period (e.g., 24-72 hours).[4]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[3]
Comparative Cytotoxicity Data
The following table summarizes the IC₅₀ values of various substituted 8-nitroquinolines against different cancer cell lines, providing a basis for comparative analysis.
| Compound ID | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| S3B | 2-(4-bromostyryl)-8-nitroquinoline | HeLa | 2.897 | [2] |
| Nitroxoline | 5-nitro-8-hydroxyquinoline | Raji (B-cell lymphoma) | 0.438 | |
| Compound 3a | 8-nitroquinoline-thiosemicarbazone analogue | MCF-7 (Breast) | Potent | [6] |
| Clioquinol | 5-chloro-7-iodo-8-hydroxyquinoline | Raji (B-cell lymphoma) | ~2.5 |
Note: "Potent" indicates high activity as reported in the study, without a specific IC₅₀ value provided in the abstract.
Analysis of Anticancer Data:
The data clearly indicates that substitutions on the 8-nitroquinoline scaffold significantly impact cytotoxic activity. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) exhibits sub-micromolar potency against Raji cells, being five to ten times more toxic than its analogue, clioquinol.[6] Furthermore, the 2-styryl substituted 8-nitroquinoline, S3B, also demonstrates potent activity against HeLa cells.[2] The introduction of a thiosemicarbazone moiety at the 8-position also leads to significant anticancer effects.[6]
Comparative Antimicrobial Activity
Substituted 8-nitroquinolines, particularly nitroxoline, have a history of use as antimicrobial agents. Their activity is often attributed to their ability to chelate metal ions essential for microbial survival and enzymatic function.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Antimicrobial Data
The following table presents the MIC values for nitroxoline (8-hydroxy-5-nitroquinoline) against various microbial strains, highlighting its broad-spectrum activity.
| Compound | Microorganism | MIC (µM) | Reference |
| Nitroxoline | Aeromonas hydrophila | 5.26 | [4] |
| Nitroxoline | Pseudomonas aeruginosa | 84.14 | [4] |
| Nitroxoline | Gram-positive bacteria (range) | 5.26 - 84.14 | [4] |
| Nitroxoline | Gram-negative bacteria (range) | 5.26 - 84.14 | [4] |
Analysis of Antimicrobial Data:
Nitroxoline demonstrates potent antimicrobial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[4] Its efficacy against challenging pathogens like Pseudomonas aeruginosa underscores its potential as a valuable antimicrobial agent.[4] The data suggests that the 8-hydroxy-5-nitroquinoline scaffold is a promising starting point for the development of new anti-infective drugs.
Mechanism of Action: Unraveling the Cellular Pathways
The anticancer activity of substituted 8-nitroquinolines is often mediated through the induction of apoptosis (programmed cell death). Several studies have pointed towards the involvement of the intrinsic mitochondrial pathway.
Apoptosis Induction via the Mitochondrial Pathway
Novel 8-nitroquinoline-thiosemicarbazone analogues have been shown to induce cell cycle arrest at the G1/S and G2/M phases and trigger apoptosis through the mitochondrial pathway.[6] This process is often characterized by:
-
Increased Reactive Oxygen Species (ROS) Production: The compounds lead to an increase in intracellular ROS levels, which can cause cellular damage and initiate apoptosis.[6]
-
Mitochondrial Dysfunction: The elevated ROS levels can lead to mitochondrial membrane depolarization and the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: The released cytochrome c activates a cascade of caspases, particularly caspase-3, which are the executioners of apoptosis.[6]
The proposed mechanism of action is illustrated in the following diagram:
Figure 2: Proposed apoptotic pathway induced by substituted 8-nitroquinolines.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key structure-activity relationships for substituted 8-nitroquinolines:
-
The Nitro Group: The presence of the nitro group at the 8-position appears to be crucial for the enhanced biological activity of these compounds.[3]
-
Substitution at the 2-Position: The introduction of a styryl group at the 2-position, particularly with an electron-withdrawing substituent like bromine on the styryl ring, enhances cytotoxic potency.[2]
-
Substitution at the 5- and 7-Positions: Halogenation at the 5- and 7-positions, as seen in clioquinol, contributes to biological activity, although the 5-nitro substitution in nitroxoline appears to be more potent.
-
The 8-Hydroxy Group: In the case of nitroxoline, the presence of the 8-hydroxy group is also a key feature, likely contributing to its metal-chelating properties and antimicrobial action.[4]
Conclusion and Future Perspectives
Substituted 8-nitroquinolines represent a versatile and promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. This guide has provided a comparative overview of their synthesis, biological activities, and the underlying mechanisms of action. The structure-activity relationships discussed herein offer valuable insights for the rational design of new, more potent, and selective 8-nitroquinoline derivatives. Further research should focus on expanding the library of these compounds, exploring a wider range of substitutions, and conducting in-depth mechanistic studies to fully elucidate their therapeutic potential.
References
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- A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway. (2020). Bioorganic Chemistry, 97, 103709.
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.).
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (n.d.).
- Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. (2022). ACS Omega, 7(28), 24203–24216.
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- Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. (n.d.).
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- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). Cancer Letters, 312(2), 227-231.
- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2023). Journal of Fungi, 9(11), 1069.
- Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. (2022). International Journal of Molecular Sciences, 23(21), 13351.
- New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Medicinal Chemistry.
- Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. (2022). Molecules, 27(21), 7268.
- Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. (2018). Frontiers in Pharmacology, 9, 1272.
- A Novel Anticancer Agent, 8-Methoxypyrimido[4′,5′:4,5]thieno(2,3-b) Quinoline-4(3H)-One Induces Neuro 2a Neuroblastoma Cell Death through p53-Dependent, Caspase-Dependent and -Independent Apoptotic Pathways. (n.d.).
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Methyl-8-nitroquinoline by HPLC
Introduction: The Critical Role of Purity in Drug Discovery Intermediates
In the landscape of pharmaceutical development, the purity of a chemical intermediate is not a mere metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 3-Methyl-8-nitroquinoline is a key heterocyclic building block, frequently utilized in the synthesis of novel therapeutic agents. Its molecular structure lends itself to diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. However, the very reactivity that makes it useful also presents challenges in its synthesis, often leading to a mixture of isomers and related impurities. An uncharacterized impurity, even at trace levels, can have unforeseen toxicological effects or derail subsequent synthetic steps.
Therefore, a robust, reliable, and validated analytical method for purity assessment is indispensable. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an in-depth comparison of HPLC methodologies for assessing the purity of this compound, grounded in the principles of analytical chemistry and extensive field experience. We will explore the causality behind method development choices, present detailed experimental protocols, and discuss the importance of orthogonal validation to ensure the utmost confidence in your results.
Understanding the Challenge: Potential Impurities in this compound Synthesis
A robust analytical method is born from a deep understanding of the chemical synthesis it is meant to monitor. The synthesis of this compound typically involves the nitration of 3-methylquinoline. This electrophilic substitution reaction can yield several potential impurities that must be resolved chromatographically.
-
Starting Material: Incomplete reaction will result in residual 3-methylquinoline.
-
Positional Isomers: Nitration can occur at other positions on the quinoline ring, leading to isomers such as 3-methyl-5-nitroquinoline and 3-methyl-6-nitroquinoline. The formation of these isomers is a common challenge in the synthesis of substituted quinolines.[2]
-
Over-nitrated Products: Under harsh conditions, dinitro- or trinitro- species could potentially form.
-
By-products from Synthesis: If the parent 3-methylquinoline was synthesized via a method like the Skraup synthesis, impurities from that initial step could carry over.[3]
The primary analytical objective is, therefore, to develop an HPLC method with sufficient selectivity to separate the this compound peak from all potential process-related impurities and degradation products.
HPLC Method Development: A Comparative Analysis of Stationary Phases
The heart of chromatographic separation lies in the choice of the stationary phase. For aromatic, moderately polar compounds like this compound, a standard C18 (octadecyl) column is a common starting point. However, its purely aliphatic nature may not provide optimal selectivity for structurally similar aromatic isomers. We will compare a traditional C18 column with a Phenyl-Hexyl phase, which offers alternative selectivity mechanisms.
Method A: The Phenyl-Hexyl Advantage for Aromatic Analytes
A Phenyl-Hexyl stationary phase provides a unique separation mechanism due to the presence of the phenyl group. It can engage in π-π interactions with the aromatic quinoline ring of the analyte and its impurities. This interaction, which is different from the hydrophobic interactions that dominate on a C18 phase, can often provide enhanced resolution between positional isomers.
Method B: The Workhorse C18 Column
The C18 column is the most widely used stationary phase in reversed-phase HPLC due to its strong hydrophobic retention and wide applicability.[4] While it may not always resolve critical isomers as effectively as a phenyl-based column, its performance is well-understood, and it serves as an essential benchmark for comparison. Studies on similar quinoline derivatives have shown that standard octadecyl columns can sometimes fail to provide adequate separation.[5][6]
Comparative HPLC Method Parameters
The following table outlines the starting parameters for two distinct HPLC methods designed for the purity analysis of this compound.
| Parameter | Method A: High-Resolution Phenyl-Hexyl | Method B: Standard C18 Benchmark | Rationale for Choices |
| Column | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm) | C18 (e.g., 4.6 x 150 mm, 5 µm) | Phenyl phase offers potential π-π interactions for enhanced isomer selectivity. C18 provides a standard hydrophobic retention comparison. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid acts as a proton source to suppress the ionization of residual silanols on the stationary phase and the analyte, leading to improved peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) | 0.1% Formic Acid in Acetonitrile (ACN) | Acetonitrile is chosen for its low viscosity and UV transparency. The presence of formic acid ensures pH consistency with Mobile Phase A. |
| Gradient | 5% to 95% B over 15 min, hold 3 min, re-equilibrate 5 min | 5% to 95% B over 15 min, hold 3 min, re-equilibrate 5 min | A broad gradient is used for initial screening to elute all potential impurities, from polar to non-polar. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temp. | 35°C | 35°C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. Consistency is key for reproducibility. |
| Detection (UV) | 254 nm | 254 nm | A common wavelength for aromatic compounds. For optimal sensitivity, the wavelength should be set at the λmax of this compound. |
| Injection Vol. | 5 µL | 5 µL | A small injection volume minimizes the risk of peak distortion due to solvent effects or column overload. |
| Sample Prep. | 1.0 mg/mL in Acetonitrile | 1.0 mg/mL in Acetonitrile | Acetonitrile is a strong solvent for the analyte and is compatible with the mobile phase. |
Experimental Protocols & Workflows
Adherence to a detailed protocol is paramount for achieving reproducible results. The following sections provide step-by-step methodologies.
General HPLC Analysis Workflow
The overall process, from receiving a sample to generating a final purity report, follows a structured path.
Caption: General workflow for HPLC purity assessment.
Step-by-Step Protocol for Method A (Phenyl-Hexyl)
-
Mobile Phase Preparation :
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Solution Preparation :
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a 1.0 mg/mL solution.
-
-
Sample Solution Preparation :
-
Accurately weigh approximately 10 mg of the synthesized this compound batch into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a 1.0 mg/mL solution.
-
-
Chromatographic System Setup :
-
Install the Phenyl-Hexyl column and set the column temperature to 35°C.
-
Purge the HPLC system with the mobile phases.
-
Equilibrate the column with the initial mobile phase composition (5% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
System Suitability Test (SST) :
-
Inject the standard solution six times.
-
Verify that the system suitability criteria are met. This is a non-negotiable step to ensure the system is performing correctly before analyzing samples.[7]
-
-
Analysis :
-
Inject a diluent blank (acetonitrile) to ensure no carryover or system contamination.
-
Inject the sample solution in duplicate.
-
-
Data Processing :
-
Integrate all peaks in the chromatogram with an area greater than 0.05% of the main peak area.
-
Calculate the purity of the sample using the area percent formula:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Ensuring Trustworthiness: Method Validation and System Suitability
A protocol is only as reliable as its validation. According to International Council for Harmonisation (ICH) guidelines, key parameters must be assessed to prove an analytical method is fit for its purpose.[8][9]
System Suitability Test (SST) Criteria
Before any sample analysis, the SST ensures the chromatographic system is operating as expected.
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. A tailing peak can indicate undesirable interactions with the stationary phase or column degradation. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. Higher numbers indicate sharper peaks and better separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n=6 injections) | Measures the precision and reproducibility of the injector and detector.[7] |
| Resolution (Rs) | > 2.0 (between main peak and closest impurity) | Critically measures the degree of separation between two adjacent peaks. This is the most important parameter for a purity method. |
Overview of Method Validation Parameters
A full validation would include the following tests:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies and analysis of impurity-spiked samples.
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. Typically assessed over a range of 50% to 150% of the target concentration. A correlation coefficient (R²) > 0.999 is expected.[6]
-
Accuracy : The closeness of test results to the true value. Determined by analyzing samples with known amounts of added analyte (spiked samples) and calculating the percent recovery.
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/instruments).
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature).[9] This ensures the method is reliable for routine use in a QC environment.
Comparative Data and Performance
After developing both Method A and Method B, a head-to-head comparison reveals the superiority of the Phenyl-Hexyl column for this specific application. Hypothetical but representative data is presented below.
Table: Comparative Performance of HPLC Methods
| Performance Metric | Method A (Phenyl-Hexyl) | Method B (C18) | Analysis |
| Resolution (Rs) between this compound and 3-Methyl-5-nitroquinoline | 2.8 | 1.4 | Method A provides baseline resolution of the critical isomer pair, which is essential for accurate quantification. Method B shows co-elution, making it unsuitable for purity analysis. |
| Tailing Factor for Main Peak | 1.1 | 1.3 | Both methods produce acceptable peak shapes, but the Phenyl-Hexyl column shows slightly better symmetry. |
| Analysis Run Time | 23 minutes | 23 minutes | Run times are identical as the gradient profile was kept consistent for direct comparison. |
| Robustness (to mobile phase % organic change) | High | Moderate | The π-π interactions in Method A provide a more stable separation mechanism that is less susceptible to minor variations in mobile phase composition compared to the purely hydrophobic mechanism of Method B. |
Decision Logic: Choosing the Right Analytical Approach
The choice of method depends on the analytical goal. While HPLC is the primary tool for purity, other techniques serve complementary roles.
Caption: Decision tree for selecting an analytical technique.
Conclusion and Recommendations
For the critical task of assessing the purity of synthesized this compound, a well-developed and validated HPLC method is non-negotiable. While a standard C18 column can serve as a starting point, our comparative analysis demonstrates that a Phenyl-Hexyl stationary phase (Method A) offers superior selectivity , particularly for resolving the main component from its critical positional isomers. The alternative π-π interaction mechanism provided by the phenyl ring is the key differentiator, ensuring a more accurate and robust purity assessment.
It is imperative that any HPLC method intended for quality control be fully validated according to ICH guidelines to ensure its specificity, accuracy, precision, and robustness.[10] For investigational work, such as identifying unknown peaks observed during analysis, coupling the HPLC to a mass spectrometer (LC-MS) is the logical next step.[11]
By investing the time in rigorous method development and validation, researchers and drug development professionals can ensure the quality of their chemical intermediates, leading to more reliable scientific outcomes and safer medicines.
References
-
Kubik, Ł., Struck-Lewicka, W., Kaliszan, R., & Wiczling, P. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of Liquid Chromatography & Related Technologies, 41(9), 535-542. [Link]
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Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]
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SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
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Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 248-261. [Link]
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Ghugare, P. S., & Kumar, S. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. The Pharma Innovation Journal. [Link]
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Li, Y., et al. (2024). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Journal of Chromatographic Science. [Link]
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Pharma Guideline. (2024). Steps for HPLC Method Validation. [Link]
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U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
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LookChem. This compound. [Link]
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Al-Rawi, H. G., & Al-Iraqi, M. A. (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Pharmaceutical and Biomedical Research, 4(2), 43-49. [Link]
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Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Chromatographia, 63(1-2), 15-22. [Link]
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MicroSolv Technology Corporation. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
-
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]
-
Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
PrepChem. Preparation of 8-nitroquinoline. [Link]
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A Comparative Analysis of 3-Methyl-8-nitroquinoline: Bridging Theoretical Predictions with Experimental Realities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, substituted quinolines represent a privileged scaffold, consistently yielding compounds with a wide array of biological activities.[1] The strategic placement of functional groups on the quinoline core is a key determinant of a molecule's physicochemical properties and, consequently, its therapeutic potential. This guide provides an in-depth technical comparison of the theoretical and experimental properties of 3-Methyl-8-nitroquinoline, a less-explored member of this family. Due to the limited availability of direct experimental data for this specific isomer, we will draw objective comparisons with its more extensively characterized counterparts, 2-Methyl-8-nitroquinoline and 7-Methyl-8-nitroquinoline, to provide a comprehensive and practical resource for researchers.
Introduction to this compound: A Molecule of Latent Potential
This compound (CAS No. 2801-32-3) is a heterocyclic aromatic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[2] The presence of a methyl group at the 3-position and a nitro group at the 8-position is anticipated to significantly influence its electronic distribution, steric profile, and ultimately, its interactions with biological targets. While extensive research has focused on other isomers, this compound remains a molecule with untapped potential, warranting a closer examination of its fundamental properties.
Theoretical vs. Experimental Physicochemical Properties: A Comparative Overview
A fundamental aspect of drug discovery involves the correlation of theoretical predictions with empirical data. The following table summarizes the available predicted and experimental physicochemical properties of this compound and its isomers.
| Property | This compound | 2-Methyl-8-nitroquinoline | 7-Methyl-8-nitroquinoline |
| Molecular Weight ( g/mol ) | 188.18 | 188.18 | 188.18[3] |
| Melting Point (°C) | 110-111 (Experimental)[2] | 138 (Experimental)[4] | 182-183 (Experimental)[1] |
| Boiling Point (°C) | 338.7 ± 27.0 (Predicted)[2] | 323.8 ± 27.0 (Predicted)[4] | Not Available |
| Density (g/cm³) | 1.298 ± 0.06 (Predicted)[2] | 1.298 ± 0.06 (Predicted)[4] | Not Available |
| LogP | 2.97 (Predicted)[2] | Not Available | 2.45 (Predicted)[3] |
| pKa | 1.38 ± 0.28 (Predicted)[2] | 2.04 ± 0.50 (Predicted)[5] | Not Available |
The experimental melting point of this compound is notably lower than its 2-methyl and 7-methyl isomers, suggesting differences in crystal packing and intermolecular forces. The predicted LogP value indicates a moderate lipophilicity, a crucial factor for membrane permeability.
Spectroscopic Characterization: The Fingerprints of a Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
For comparison, the experimental ¹H NMR data for 7-Methyl-8-nitroquinoline in CDCl₃ shows a methyl singlet at 2.56 ppm and a series of multiplets for the aromatic protons between 7.49 and 8.98 ppm.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-H stretching of the methyl group and aromatic rings, C=C and C=N stretching vibrations of the quinoline core, and the symmetric and asymmetric stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).
The experimental IR spectrum of 7-Methyl-8-nitroquinoline (KBr) shows prominent peaks at 1531 cm⁻¹ and 1356 cm⁻¹, corresponding to the NO₂ stretching vibrations.[1]
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 188. The fragmentation pattern would provide further structural information. For 7-Methyl-8-nitroquinoline, the mass spectrum shows a base peak at m/z 188.06, corresponding to the protonated molecule [M+H]⁺.[1]
Synthesis of this compound: A Plausible Approach
A common and effective method for the synthesis of quinoline derivatives is the Skraup synthesis.[6] A plausible synthetic route for this compound would involve the reaction of 2-nitroaniline with an α,β-unsaturated aldehyde or ketone that can generate a 3-methyl substituted quinoline ring upon cyclization, followed by nitration if the nitro group is not already present on the aniline starting material.
A well-documented procedure for a related compound, 7-methyl-8-nitroquinoline, involves a two-step synthesis starting from m-toluidine.[1] This involves an initial Skraup synthesis to produce a mixture of 5- and 7-methylquinoline, followed by a selective nitration.[1]
Experimental Protocol: Hypothetical Skraup Synthesis of 3-Methylquinoline
This protocol is adapted from established methods for similar quinoline syntheses.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine aniline (1 equivalent) and glycerol (3 equivalents).
-
Acid Addition: Slowly add concentrated sulfuric acid (2.5 equivalents) to the stirred mixture.
-
Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide.
-
Heating: Heat the reaction mixture to approximately 120-130°C for several hours. The reaction is often exothermic and requires careful temperature control.
-
Work-up: After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification: The crude 3-methylquinoline can be purified by steam distillation followed by vacuum distillation or column chromatography.
Diagram of a Generic Skraup Synthesis Workflow:
Caption: Generalized workflow for the Skraup synthesis of quinolines.
Potential Biological Activity: An Extrapolation from Structural Analogs
While direct experimental data on the biological activity of this compound is scarce, the broader family of quinoline derivatives is rich in pharmacological properties. Nitro-substituted quinolines, in particular, have been investigated for their antimicrobial and anticancer activities.[7][8]
For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is an established antibacterial agent and has shown promise as an anticancer compound.[9] The nitro group is a strong electron-withdrawing group that can participate in bioreductive activation, a mechanism implicated in the activity of many antimicrobial and anticancer drugs. The methyl group at the 3-position of this compound will influence the molecule's lipophilicity and steric interactions with target biomolecules, potentially modulating its activity and selectivity compared to other isomers.
Diagram of the Potential Role of Nitroaromatics in Biological Systems:
Caption: Bioreductive activation of nitroaromatic compounds.
Comparative Summary and Future Directions
This guide has synthesized the available theoretical and experimental data for this compound, placing it in the context of its better-understood isomers. The key takeaway is that while predictions provide a valuable starting point, comprehensive experimental characterization is essential to fully unlock the potential of this molecule.
Future research should focus on:
-
Definitive Synthesis and Purification: Establishing a reliable and scalable synthetic route to obtain high-purity this compound.
-
Comprehensive Spectroscopic Analysis: Acquiring and publishing detailed ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry data.
-
In Vitro Biological Screening: Evaluating the antimicrobial and anticancer activity of this compound against a panel of relevant cell lines and microbial strains.
-
Computational Modeling: Performing in-depth computational studies to rationalize the observed properties and guide the design of future analogs with enhanced activity.
By systematically addressing these knowledge gaps, the scientific community can fully elucidate the properties of this compound and determine its potential as a valuable building block in drug discovery and development.
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A Comparative Analysis of Synthetic Routes to 3-Methyl-8-nitroquinoline for Research and Development
An in-depth guide for researchers, scientists, and drug development professionals on the cost-benefit analysis of viable synthetic pathways to 3-Methyl-8-nitroquinoline, a key building block in medicinal chemistry.
The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, providing the scaffold for a wide array of therapeutic agents. Among these, this compound stands out as a valuable intermediate in the development of novel pharmaceuticals. Its strategic functionalization allows for diverse molecular explorations, making the efficient and cost-effective synthesis of this compound a critical consideration for research and drug development professionals. This guide provides a comprehensive cost-benefit analysis of the most plausible synthetic routes to this compound, focusing on the classical Skraup and Doebner-von Miller reactions.
Key Synthetic Strategies: A Comparative Overview
Two primary named reactions from the annals of organic chemistry present themselves as the most viable pathways for the synthesis of this compound: the Skraup synthesis and the Doebner-von Miller reaction. Both methods involve the cyclization of an aniline derivative to form the quinoline core. For the synthesis of this compound, the logical starting material is 2-methyl-3-nitroaniline.
Route 1: The Skraup Synthesis
The Skraup synthesis is a classic and robust method for quinoline formation, involving the reaction of an aniline with glycerol, an oxidizing agent, and a dehydrating agent, typically concentrated sulfuric acid.[1][2] The reaction is notoriously vigorous and exothermic, often requiring a moderator like ferrous sulfate to control the reaction rate.[1][2]
Reaction Scheme:
Figure 1: General scheme of the Skraup synthesis for this compound.
Experimental Protocol (Adapted from general Skraup procedures): [3][4]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, cautiously add concentrated sulfuric acid to 2-methyl-3-nitroaniline with cooling.
-
Addition of Reactants: To this acidic mixture, add glycerol and a moderator such as ferrous sulfate. An oxidizing agent, traditionally nitrobenzene or arsenic pentoxide, is then introduced.[1]
-
Reaction: The mixture is heated cautiously. The reaction is highly exothermic and requires careful temperature control, typically between 140-160°C, for several hours.[4]
-
Work-up: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide or ammonia).
-
Purification: The crude product is then isolated, often by steam distillation, and further purified by recrystallization or chromatography.
Causality Behind Experimental Choices:
-
Sulfuric Acid: Acts as both a catalyst and a dehydrating agent, facilitating the conversion of glycerol to acrolein, the key electrophile in the reaction.[2]
-
Oxidizing Agent: The cyclized intermediate, a dihydroquinoline, must be oxidized to the aromatic quinoline. Nitrobenzene is a common choice as it can also serve as a solvent, while arsenic pentoxide is reported to lead to a less violent reaction.[1]
-
Ferrous Sulfate: The highly exothermic nature of the Skraup reaction necessitates a moderator to prevent uncontrolled and potentially hazardous reactions.[2]
Route 2: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[5][6] For the synthesis of this compound, crotonaldehyde would be the appropriate α,β-unsaturated aldehyde. This method can sometimes offer better control and higher yields compared to the Skraup synthesis.[6]
Reaction Scheme:
Figure 2: General scheme of the Doebner-von Miller synthesis for this compound.
Experimental Protocol (Adapted from general Doebner-von Miller procedures): [7][8]
-
Reaction Setup: A solution of 2-methyl-3-nitroaniline in an acidic medium (e.g., hydrochloric acid or sulfuric acid) is prepared in a flask equipped with a reflux condenser and a dropping funnel.
-
Addition of Crotonaldehyde: Crotonaldehyde is added dropwise to the heated aniline solution.
-
Reaction: The mixture is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled and neutralized with a base.
-
Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. It also catalyzes the cyclization and dehydration steps. Lewis acids can also be employed.[5]
-
Crotonaldehyde: Provides the three-carbon chain required to form the pyridine ring of the quinoline system.
Cost-Benefit Analysis
A direct comparison of the two routes is challenging without specific experimental data for the synthesis of this compound. However, a qualitative and estimated quantitative analysis can be performed based on the general characteristics of each reaction and the cost of the starting materials.
Table 1: Comparative Analysis of Synthesis Routes
| Parameter | Skraup Synthesis | Doebner-von Miller Reaction |
| Starting Materials | 2-Methyl-3-nitroaniline, Glycerol, Oxidizing Agent (e.g., As₂O₅), H₂SO₄ | 2-Methyl-3-nitroaniline, Crotonaldehyde, Acid Catalyst (e.g., HCl or H₂SO₄) |
| Estimated Reagent Cost | Moderate to High (Arsenic pentoxide is expensive) | Moderate |
| Reaction Conditions | Harsh, highly exothermic, high temperature (140-160°C) | Generally milder than Skraup, reflux temperatures |
| Safety Concerns | Vigorous and potentially uncontrollable reaction | Polymerization of crotonaldehyde can be an issue |
| Reported Yields (General) | Variable, often moderate (can be improved with modifications)[4][9] | Generally moderate to good, can be higher than Skraup[10] |
| Work-up & Purification | Can be challenging due to tar formation | Generally more straightforward |
| Scalability | Challenging due to exothermicity | More readily scalable |
Cost of Starting Materials (Estimated):
-
2-Methyl-3-nitroaniline: Approximately $25,000/kg.[11]
-
Glycerol: Relatively inexpensive, around $1/kg.
-
Arsenic Pentoxide: Very expensive, approximately $15,949/kg.
-
Sulfuric Acid: Inexpensive, around $120/metric ton.[6]
-
Crotonaldehyde: Moderately priced.
-
Hydrochloric Acid: Inexpensive, around $232/metric ton.[4]
Analysis:
The Skraup synthesis, while a powerful tool, presents significant challenges for the synthesis of this compound, primarily due to safety concerns and the high cost of the preferred oxidizing agent, arsenic pentoxide. While nitrobenzene is a cheaper alternative, it can complicate the purification process. The highly exothermic nature of the reaction also makes it difficult to scale up safely.
The Doebner-von Miller reaction appears to be a more favorable route. The starting materials are generally less hazardous and more affordable than those required for the Skraup synthesis. The reaction conditions are typically milder, and the work-up and purification are often more manageable. The primary challenge in the Doebner-von Miller reaction is the potential for polymerization of crotonaldehyde, which can be mitigated by careful control of reaction conditions.[8]
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound for research and early-stage drug development, the Doebner-von Miller reaction is the recommended route . It offers a better balance of cost, safety, and efficiency compared to the Skraup synthesis. The starting materials are more accessible and less hazardous, and the reaction is more amenable to control and optimization.
While the Skraup synthesis is a historically significant and powerful reaction, its application for this specific target molecule is hampered by safety and cost considerations, particularly if arsenic pentoxide is used as the oxidizing agent.
Further research should focus on optimizing the Doebner-von Miller reaction for the synthesis of this compound to maximize yield and minimize side product formation. Investigation into alternative, greener, and more cost-effective catalysts and reaction media could also provide significant benefits for the sustainable production of this important medicinal chemistry intermediate.
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A Comparative Guide to 3-Methyl-8-nitroquinoline as a Ligand in Coordination Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical step in designing metal complexes with desired properties for applications ranging from catalysis to medicinal chemistry. The quinoline scaffold has long been recognized as a "privileged structure" due to its rigid bicyclic framework, which provides a predictable coordination geometry, and the ease with which its electronic and steric properties can be modulated through substitution.[1] This guide provides an in-depth technical comparison of 3-Methyl-8-nitroquinoline as a ligand, benchmarking its performance against other substituted quinolines. We will delve into the synthesis, coordination behavior, and potential applications, supported by experimental data and theoretical insights.
The Quinoline Ligand Framework: A Versatile Platform
The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, offers a versatile bidentate coordination motif through its nitrogen atom and a substituent at the 8-position. The electronic properties of the quinoline ring and the nature of the coordinating group at the 8-position significantly influence the stability and reactivity of the resulting metal complexes.[2][3] Substituents on the quinoline core can fine-tune the ligand's properties in several ways:
-
Electronic Effects: Electron-donating groups (EDGs) increase the electron density on the quinoline nitrogen, enhancing its σ-donating ability and generally leading to more stable metal complexes. Conversely, electron-withdrawing groups (EWGs) decrease the basicity of the nitrogen, which can modulate the redox properties of the metal center and influence catalytic activity.[4]
-
Steric Effects: The size and position of substituents can impose steric hindrance around the metal center, influencing the coordination geometry, substrate accessibility in catalysis, and the stability of the complex.[5]
Synthesis of Substituted Quinolines
The synthesis of substituted quinolines can be achieved through various established methods. The Skraup synthesis, a classic method, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6] This method is particularly useful for producing a variety of substituted quinolines. For instance, the nitration of methylquinolines can be used to introduce a nitro group at a specific position.[6]
Experimental Protocol: Synthesis of 7-Methyl-8-nitroquinoline (as an illustrative example)
This two-step synthesis from m-toluidine demonstrates a common route to obtaining substituted nitroquinolines.[6]
Step 1: Skraup Synthesis of 7- and 5-Methylquinoline Mixture
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine m-toluidine, glycerol, and m-nitrobenzenesulfonate.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and water while stirring and controlling the exothermic reaction with an ice bath.
-
Heat the mixture to reflux for several hours.
-
After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., sodium hydroxide) until alkaline.
-
Extract the product mixture with an organic solvent (e.g., diethyl ether).
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain a mixture of 7-methylquinoline and 5-methylquinoline.
Step 2: Nitration to 7-Methyl-8-nitroquinoline
-
Dissolve the mixture of methylquinolines in concentrated sulfuric acid and cool the solution in an ice bath.
-
Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for a short period at room temperature.
-
Pour the reaction mixture over crushed ice and collect the precipitated product by vacuum filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 7-methyl-8-nitroquinoline.[6]
Performance Analysis: this compound in Focus
Direct experimental data on the performance of this compound as a ligand is limited in the current literature. However, we can infer its potential behavior by analyzing the individual effects of the methyl and nitro substituents on the quinoline framework and comparing it to its isomers and other substituted quinolines.
Electronic and Steric Profile
-
Nitro Group (EWG) at C8: The 8-nitro group is a strong electron-withdrawing group. This will significantly decrease the electron density on the quinoline nitrogen, reducing its basicity and σ-donating capability. This can be advantageous in catalytic reactions where a more electron-deficient metal center is desired to promote oxidative addition or other key steps.[7]
-
Methyl Group (EDG) at C3: The 3-methyl group is an electron-donating group. Its effect on the nitrogen at position 1 is primarily inductive and relatively modest compared to substituents on the pyridine ring. However, its position can introduce significant steric bulk in the vicinity of the coordination pocket, depending on the coordination geometry of the metal complex.
The interplay of these opposing electronic effects (EWG from the nitro group and EDG from the methyl group) makes this compound an intriguing ligand. The net electronic effect at the nitrogen atom will be a balance of these two influences.
Comparison with Other Quinolines
To provide a comprehensive comparison, we will consider other relevant quinoline-based ligands.
| Ligand | Substituent Effects | Predicted Impact on Ligand Performance |
| This compound | 3-Me (EDG, steric bulk); 8-NO₂ (strong EWG) | Moderate σ-donor strength, potential for steric influence on coordination sphere. May stabilize lower oxidation states of metals. |
| 8-Nitroquinoline | 8-NO₂ (strong EWG) | Weak σ-donor. The resulting metal complexes are expected to be less stable than those with electron-donating groups.[6] |
| 2-Methyl-8-nitroquinoline | 2-Me (EDG, significant steric bulk near N); 8-NO₂ (strong EWG) | The 2-methyl group will exert a strong steric effect, potentially forcing a distorted coordination geometry.[5] |
| 4-Methyl-8-nitroquinoline | 4-Me (EDG); 8-NO₂ (strong EWG) | The 4-methyl group provides electronic donation with less steric hindrance compared to the 2-methyl isomer. |
| 8-Hydroxyquinoline | 8-OH (strong coordinating group) | Forms highly stable chelate complexes with a wide range of metal ions.[2][3] |
| 8-Aminoquinoline | 8-NH₂ (strong coordinating group, EDG) | Acts as a strong bidentate ligand, forming stable complexes. The amino group also increases the electron density on the quinoline ring.[8][9] |
Table 1: Comparative overview of substituted quinoline ligands.
A quantum chemical study on methylquinolines as corrosion inhibitors for aluminum in hydrochloric acid indicated that the position of the methyl group influences the molecule's interaction with the metal surface.[1] The study suggested that the orientation of the methyl group in 7- and 8-methylquinoline leads to weaker attraction compared to 5-methylquinoline.[1] This highlights the importance of substituent position on the overall electronic and steric environment of the ligand.
Coordination Chemistry and Stability of Metal Complexes
Due to the strong electron-withdrawing nature of the 8-nitro group, this compound is expected to form less stable complexes compared to ligands with electron-donating groups at the 8-position, such as 8-hydroxyquinoline or 8-aminoquinoline.[2][3] However, the moderate electron-donating effect of the 3-methyl group might slightly counteract this effect.
The stability of metal complexes with 5-nitro-8-hydroxyquinoline has been studied, revealing the formation of stable complexes with various transition metals.[6][11] This suggests that despite the presence of a nitro group, stable complexes can be formed, and the coordinating group at the 8-position plays a crucial role.
Potential Applications in Catalysis
Quinoline-based ligands have been extensively used in various catalytic reactions, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.[12][13] The performance of the catalyst is highly dependent on the electronic and steric properties of the ligand.
For instance, palladium complexes with 8-aminoquinoline derivatives have been shown to be effective catalysts for C-H functionalization reactions.[14] The bidentate coordination of the 8-aminoquinoline moiety plays a crucial role in directing the catalytic transformation.
Given its electronic profile, this compound could be a promising ligand for catalytic reactions where an electron-deficient metal center is beneficial. The steric bulk of the 3-methyl group could also be exploited to influence the selectivity of the reaction. Further experimental studies are needed to explore its catalytic potential.
Conclusion and Future Outlook
This compound presents an interesting ligand scaffold with a unique combination of electronic and steric features. While direct experimental data on its performance is currently scarce, a comparative analysis with other substituted quinolines allows us to predict its potential as a ligand. The strong electron-withdrawing nitro group at the 8-position, modulated by the electron-donating methyl group at the 3-position, could lead to metal complexes with novel reactivity.
Future research should focus on the synthesis and characterization of metal complexes of this compound to experimentally determine their stability constants and evaluate their performance in benchmark catalytic reactions. Such studies will provide valuable insights into the structure-property relationships of this promising ligand and pave the way for its application in various fields of chemistry.
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NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows. (n.d.). National Institute of Standards and Technology. Retrieved January 2, 2026, from [Link]
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Comparative solution equilibrium studies of anticancer gallium(III) complexes of 8-hydroxyquinoline and hydroxy(thio)pyrone ligands. (2012). PubMed. [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Taylor & Francis Online. [Link]
-
Advances in Cross-Coupling Reactions. (2020). PubMed Central. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2014). PubMed Central. [Link]
-
Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent. (2021). ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). PubMed Central. [Link]
-
Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. (2012). Dalton Transactions. [Link]
-
NIST46. (2013). National Institute of Standards and Technology. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Open Access Journals. [Link]
-
Structures of quinoline and 8-substituted quinolines.. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. (2012). ResearchGate. [Link]
-
Machine learning-based analysis of overall stability constants of metal–ligand complexes. (2022). PubMed Central. [Link]
Visualizations
Caption: Synthetic route to 7-Methyl-8-nitroquinoline.
Caption: Workflow for comparative ligand performance evaluation.
Caption: Influence of substituents on quinoline ligand performance.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium( i ) complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02589C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
- 9. The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative solution equilibrium studies of anticancer gallium(III) complexes of 8-hydroxyquinoline and hydroxy(thio)pyrone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for 3-Methyl-8-nitroquinoline
In the landscape of pharmaceutical research and development, the pursuit of novel therapeutics often involves navigating the complexities of potent, and sometimes hazardous, chemical entities. 3-Methyl-8-nitroquinoline, a heterocyclic building block, represents one such compound where a deep understanding of its potential risks is paramount to ensuring the safety of our most valuable asset: our scientists. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a stringent focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE).
The Inherent Risks: Understanding the Hazard Profile
Based on the toxicological data of related nitroquinoline compounds, this compound should be presumed to be a hazardous substance.[2][3][4][5] The primary routes of exposure are inhalation, skin contact, and eye contact, with potential for harm if swallowed. The nitro group, in particular, is a cause for concern as it is a common feature in compounds with mutagenic and carcinogenic properties.
Key Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[7]
-
Suspected Carcinogenicity and Mutagenicity: Many nitroaromatic compounds and quinoline derivatives are suspected or confirmed carcinogens and mutagens.[3][8]
The First Line of Defense: Selecting the Appropriate PPE
The selection of PPE is not a matter of convenience but a scientifically-driven decision based on a thorough risk assessment. For this compound, a multi-layered approach to PPE is essential to create a robust barrier against potential exposure.
| Task | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves (double-gloved) - Lab Coat - Safety Goggles - N95 Respirator | Prevents skin contact with fine particles and incidental inhalation of airborne dust. Safety goggles provide a seal against airborne particulates. |
| Dissolving and Solution Handling | - Nitrile Gloves (double-gloved) - Chemical-Resistant Lab Coat or Apron - Chemical Splash Goggles and Face Shield | Protects against splashes of the chemical solution. A face shield provides an additional layer of protection for the entire face. |
| Running Reactions and Work-up | - Nitrile Gloves (double-gloved) - Chemical-Resistant Lab Coat or Apron - Chemical Splash Goggles and Face Shield - Work within a certified chemical fume hood | A fume hood is critical to contain volatile organic compounds and prevent inhalation of vapors. |
| Waste Disposal | - Nitrile Gloves (double-gloved) - Chemical-Resistant Lab Coat or Apron - Chemical Splash Goggles | Protects against splashes and contact with contaminated waste. |
| Spill Cleanup | - Chemical-Resistant Gloves (e.g., Butyl rubber) - Chemical-Resistant Suit/Coveralls - Chemical Splash Goggles and Face Shield - Air-Purifying Respirator (APR) with organic vapor cartridges | Provides full-body protection from significant chemical exposure during spill management. An APR is necessary for higher concentrations of airborne contaminants. |
A Step-by-Step Guide to a Safe Workflow
Preparation and Donning of PPE
A meticulous approach to donning PPE is the first step in establishing a safe working environment.
Handling this compound
Always handle this compound within a certified chemical fume hood.
-
Preparation: Before starting, ensure all necessary equipment and reagents are inside the fume hood to minimize reaching in and out.
-
Weighing: If weighing the solid, use a balance inside the fume hood or a containment enclosure. Use anti-static weighing paper to prevent dispersal of the powder.
-
Dissolving: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Reactions: Conduct all reactions in a sealed apparatus within the fume hood. Ensure condenser lines are securely fastened.
-
Post-Reaction: Allow the reaction mixture to cool to room temperature before work-up. Quench any reactive reagents slowly and carefully.
Doffing and Disposal of PPE
The removal of PPE is a critical step to prevent cross-contamination.
All disposable PPE used when handling this compound must be considered hazardous waste and disposed of accordingly.
Emergency Procedures: Spill and Exposure Management
Spill Response
In the event of a spill, immediate and decisive action is required.
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don the appropriate spill response PPE as outlined in the table above.
-
Contain: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][4] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.
Waste Disposal: A Commitment to Environmental Stewardship
All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Adhere to all local, state, and federal regulations for hazardous waste disposal. Under no circumstances should this chemical be disposed of down the drain.
By adhering to these stringent protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.
References
- 1. 2801-32-3 | this compound - Moldb [moldb.com]
- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Methyl-8-nitroquinoline | C10H8N2O2 | CID 96443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
